(1-Phenyl-1h-imidazol-2-yl)methanol
Description
The exact mass of the compound (1-Phenyl-1h-imidazol-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1-Phenyl-1h-imidazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Phenyl-1h-imidazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1-phenylimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-10-11-6-7-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYBODMXAVVCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972557 | |
| Record name | (1-Phenyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5709-62-6 | |
| Record name | NSC125683 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Phenyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: (1-Phenyl-1H-imidazol-2-yl)methanol
CAS Number: 5709-62-6[1][2][3][4]
Executive Summary
(1-Phenyl-1H-imidazol-2-yl)methanol is a functionalized imidazole derivative characterized by a hydroxymethyl group at the C2 position and a phenyl ring at the N1 position. This compound serves as a critical "bidentate scaffold" in coordination chemistry, offering both a "soft" nitrogen donor and a "hard" oxygen donor. Its structural rigidity, provided by the N-phenyl group, makes it a valuable intermediate in the synthesis of sterically demanding ligands for catalysis and pharmaceutical bio-isosteres.
This guide provides a field-proven synthetic pathway, structural analysis, and handling protocols designed for research and development applications.
Chemical Identity & Physical Properties
| Property | Data |
| CAS Number | 5709-62-6 |
| IUPAC Name | (1-Phenyl-1H-imidazol-2-yl)methanol |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Viscous yellow oil or low-melting solid |
| Boiling Point | ~362 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, MeOH, THF, DMSO; Sparingly soluble in water |
| pKa (Predicted) | ~13.5 (Alcohol), ~6.0 (Imidazole conjugate acid) |
Strategic Synthesis: The C2-Lithiation Pathway
Direct hydroxymethylation of 1-substituted imidazoles using formaldehyde under thermal conditions often results in low yields due to polymerization or N-hydroxymethylation side reactions. The Lithiation-Trapping Protocol is the authoritative method for high-fidelity synthesis, leveraging the specific acidity of the C2 proton.
Core Reaction Logic
-
Deprotonation: The C2 proton of 1-phenylimidazole is the most acidic site (pKa ~32-33). Treatment with n-Butyllithium (n-BuLi) at low temperature quantitatively generates the 2-lithio species.
-
Nucleophilic Attack: The lithiated intermediate attacks paraformaldehyde (a source of monomeric formaldehyde), forming the alkoxide.
-
Protonation: Aqueous quench yields the target alcohol.
Experimental Protocol
Reagents:
-
1-Phenylimidazole (CAS 7164-98-9): 1.0 equiv.
-
n-Butyllithium (2.5 M in hexanes): 1.1 equiv.
-
Paraformaldehyde (dried): 3.0 equiv (excess ensures monomer availability).
-
Tetrahydrofuran (THF): Anhydrous, degassed.
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.
-
Solvation: Dissolve 1-phenylimidazole (1.44 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise over 10 minutes. The solution typically turns a deep yellow/orange, indicating the formation of 2-lithio-1-phenylimidazole .
-
Critical Insight: Stir at -78 °C for 30–45 minutes. Do not allow the temperature to rise, as the lithiated species can undergo ring-opening or rearrangement.
-
-
Electrophile Preparation: While the lithiation proceeds, heat paraformaldehyde (900 mg, 30 mmol) in a separate flask connected via a cannula to the reaction vessel (or add solid paraformaldehyde directly if depolymerization in situ is preferred, though gaseous transfer is cleaner). Note: Direct addition of dry solid paraformaldehyde to the cold mixture is a common, robust variation.
-
Trapping: Add the paraformaldehyde (solid) in one portion to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to warm slowly to room temperature over 2 hours. The mixture will become heterogeneous as lithium alkoxides form.
-
Quench: Quench with saturated aqueous NH₄Cl (10 mL).
-
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude viscous oil is purified via flash column chromatography (Silica gel, 5% MeOH in DCM) to yield the product.
Mechanistic Visualization
The following diagram illustrates the regioselective lithiation and subsequent formaldehyde insertion.
Figure 1: The reaction proceeds via a stable 2-lithio intermediate, ensuring regioselectivity over the C4/C5 positions.
Applications in Drug Discovery & Catalysis
1. Bidentate Ligand Systems
The (1-Phenyl-1H-imidazol-2-yl)methanol scaffold acts as an N,O-donor ligand. Upon deprotonation of the alcohol, it forms a neutral chelate with divalent metals (Zn²⁺, Cu²⁺), mimicking the active sites of metalloenzymes.
-
Coordination Mode: The imidazole nitrogen (N3) and the alkoxide oxygen form a 5-membered chelate ring.
-
Steric Modulation: The N-phenyl group provides steric bulk that protects the metal center, enhancing catalytic lifetime.
2. Pharmaceutical Intermediates
This compound is a precursor for:
-
Losartan Analogs: While Losartan uses a different core, 2-hydroxymethylimidazoles are bio-isosteres for carboxylic acids in Angiotensin II receptor blockers.
-
Antifungal Azoles: The hydroxyl group can be converted to a chloride (using SOCl₂) and displaced by other nucleophiles to create extended side chains common in azole antifungals.
Safety & Handling
-
Lithium Reagents: n-BuLi is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under positive nitrogen pressure.
-
Formaldehyde: Paraformaldehyde depolymerizes to formaldehyde gas, a known carcinogen. Perform all additions in a well-ventilated fume hood.
-
Storage: The product is hygroscopic. Store under inert gas (Argon) at 2–8 °C to prevent oxidation to the aldehyde (1-phenylimidazole-2-carbaldehyde).
References
-
American Elements. (2024). (1-phenyl-1H-imidazol-2-yl)methanol Safety Data Sheet. Retrieved from [Link]
-
Arkat USA. (2008).[5] Isoprene-promoted lithiation of 1-phenylimidazole. ARKIVOC, 2008(vii), 8-15.[5] (Establishes 2-lithio-1-phenylimidazole stability). Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Reaction Chemistry & Engineering. (Validation of lithiation kinetics). Retrieved from [Link]
Sources
Technical Guide: (1-Phenyl-1H-imidazol-2-yl)methanol
Topic: (1-Phenyl-1H-imidazol-2-yl)methanol Molecular Weight & Technical Profile Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Comprehensive Physicochemical Profiling, Synthesis, and Application in Medicinal Chemistry
Executive Summary
(1-Phenyl-1H-imidazol-2-yl)methanol (CAS 5709-62-6) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules and bidentate ligands.[1][2][3] As a 1,2-disubstituted imidazole, it serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands where the imidazole nitrogen and the hydroxyl group provide essential hydrogen-bonding motifs.
This guide provides a rigorous technical analysis of the molecule, focusing on its molecular weight validation, synthetic pathways via C2-lithiation, and analytical characterization standards.
Physicochemical Specifications
The precise molecular weight and physicochemical constants are foundational for stoichiometric calculations in synthetic workflows and pharmacokinetic modeling.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | (1-Phenyl-1H-imidazol-2-yl)methanol |
| CAS Registry Number | 5709-62-6 |
| Molecular Formula | |
| Molecular Weight | 174.20 g/mol |
| Monoisotopic Mass | 174.0793 g/mol |
| Exact Mass | 174.079313 Da |
| SMILES | C1=CC=C(C=C1)N2C=CN=C2CO |
| InChI Key | LYYBODMXAVVCQP-UHFFFAOYSA-N |
| Appearance | Viscous oil or low-melting solid (Polymorph dependent) |
| Predicted LogP | 0.8 - 1.2 |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Critical Note on Isomerism: Researchers must distinguish this compound from its isomer, (2-Phenyl-1H-imidazol-4-yl)methanol (CAS 86718-08-3). While they share the same molecular weight (174.20 g/mol ), the connectivity significantly alters the electronic properties and reactivity profile.
Synthetic Methodology
The most robust synthesis of (1-Phenyl-1H-imidazol-2-yl)methanol employs a directed ortho-lithiation strategy. The N-phenyl group acts as a directing group, allowing selective deprotonation at the C2 position using a strong organolithium base, followed by quenching with a formyl source.
3.1. Experimental Protocol (C2-Lithiation Route)
Reagents: 1-Phenylimidazole (CAS 7164-98-9), n-Butyllithium (2.5 M in hexanes), Paraformaldehyde (or gaseous Formaldehyde), Anhydrous THF.
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 1-Phenylimidazole (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.1 eq) dropwise over 20 minutes.
-
Mechanistic Insight: The electron-withdrawing nature of the sp2 nitrogen facilitates the removal of the C2 proton (
), generating the 2-lithio-1-phenylimidazole species.
-
-
Incubation: Stir at -78 °C for 45–60 minutes to ensure complete metallation.
-
Electrophilic Trapping: Add Paraformaldehyde (3.0 eq, dried) or bubble Formaldehyde gas into the reaction mixture.
-
Quench: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated
. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (SiO2, MeOH/DCM gradient) yields the pure alcohol.
3.2. Reaction Pathway Visualization
Figure 1: Directed C2-lithiation pathway for the synthesis of (1-Phenyl-1H-imidazol-2-yl)methanol.
Analytical Validation & Characterization
To ensure the integrity of the molecular weight and structure, the following analytical signatures must be verified.
4.1. Mass Spectrometry (HRMS)
-
Method: ESI-TOF (Positive Mode)
-
Target Ion:
-
Calculated m/z: 175.0871
-
Acceptance Criteria:
ppm. -
Note: The presence of a dimer peak
at m/z ~349.17 is common due to intermolecular hydrogen bonding of the hydroxyl group.
4.2. Nuclear Magnetic Resonance (
-NMR)
Solvent:
- 7.40 - 7.60 ppm (m, 5H): Phenyl ring protons.
- 7.30 ppm (d, 1H): Imidazole C4-H.
- 7.05 ppm (d, 1H): Imidazole C5-H.
- 5.40 ppm (t, 1H): Hydroxyl proton (-OH) (visible in DMSO).
-
4.50 ppm (d, 2H): Methylene protons (
) attached to C2.
Applications in Drug Discovery
The (1-Phenyl-1H-imidazol-2-yl)methanol scaffold is a versatile pharmacophore.
-
Kinase Inhibition: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the hinge region of kinases, while the hydroxymethyl group can probe the ribose-binding pocket or solvent front.
-
Ligand Synthesis: Oxidation of the alcohol to the aldehyde yields 1-phenylimidazole-2-carboxaldehyde , a precursor for Schiff base ligands used in synthesizing metallo-drugs.
-
Bi-imidazole Formation: Homocoupling of the lithiated intermediate can yield 2,2'-biimidazoles, which are photoactive compounds used in fluorescence sensing and DNA intercalation studies.
5.1. Strategic Derivatization Logic
Figure 2: Divergent synthesis strategies utilizing the hydroxymethyl scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277166, (1-phenyl-1H-imidazol-2-yl)methanol. Retrieved from [Link]
-
American Elements. (1-phenyl-1H-imidazol-2-yl)methanol Product Specifications. Retrieved from [Link]
-
Shirley, D. A., & Alley, P. W. (1957). Metalation of 1-Phenylimidazole with n-Butyllithium.[4] Journal of the American Chemical Society.[4] (Validation of C2-lithiation regioselectivity).
Sources
Spectroscopic data of (1-Phenyl-1h-imidazol-2-yl)methanol
Technical Whitepaper: Spectroscopic Characterization & Synthesis of (1-Phenyl-1H-imidazol-2-yl)methanol
Executive Summary
(1-Phenyl-1H-imidazol-2-yl)methanol (CAS: 17289-32-4 / Analogous intermediates) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of angiotensin II receptor antagonists and antifungal agents. Its structural core—a 1,2-disubstituted imidazole—serves as a pharmacophore scaffold for pi-stacking interactions and metal coordination. This guide provides a definitive technical workflow for its synthesis via regioselective lithiation, followed by comprehensive spectroscopic data analysis (NMR, MS, IR) to ensure structural integrity during drug development pipelines.
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | (1-Phenyl-1H-imidazol-2-yl)methanol |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Structural Features | N1-Phenyl ring (steric bulk/lipophilicity), C2-Hydroxymethyl (H-bond donor/acceptor), Imidazole core (aromatic linker). |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water. |
Synthetic Pathway & Methodology
The most robust route to (1-Phenyl-1H-imidazol-2-yl)methanol avoids the harsh conditions of cyclization by utilizing Regioselective C2-Lithiation . The electron-withdrawing nature of the N1-phenyl group acidifies the C2 proton, allowing for deprotonation by n-butyllithium (n-BuLi) at low temperatures, followed by formylation and reduction.
Experimental Protocol
-
C2-Lithiation:
-
Reagents: 1-Phenyl-1H-imidazole (1.0 eq), n-BuLi (1.1 eq, 1.6M in hexanes), anhydrous THF.
-
Procedure: To a flame-dried flask under Argon at -78°C, add 1-phenylimidazole dissolved in THF. Add n-BuLi dropwise over 20 mins. The solution typically turns deep red/orange, indicating the formation of the 2-lithio-1-phenylimidazole species. Stir for 45 mins.
-
Causality: The -78°C temperature is critical to prevent the "dance of lithium" (scrambling) or ring opening.
-
-
Formylation (The Electrophile):
-
Reagents: Dry DMF (3.0 eq) or Paraformaldehyde.
-
Procedure: Add DMF dropwise to the lithiated species at -78°C. Allow to warm to 0°C over 2 hours. Quench with saturated NH₄Cl. Extract with EtOAc to isolate 1-phenyl-1H-imidazole-2-carbaldehyde .
-
-
Reduction to Alcohol:
-
Reagents: NaBH₄ (1.5 eq), Methanol.
-
Procedure: Dissolve the intermediate aldehyde in MeOH at 0°C. Add NaBH₄ portion-wise. Stir for 1 hour.
-
Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
Synthesis Workflow Diagram
Caption: Step-wise regioselective synthesis via C2-lithiation and subsequent reduction.
Spectroscopic Analysis
The following data represents the standard spectroscopic signature for this compound. Deviations in chemical shift may occur based on solvent concentration and hydrogen bonding.
A. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d₆) Note: The N-Phenyl ring causes an anisotropic shielding effect, often shifting the C4/C5 imidazole protons upfield relative to unsubstituted imidazole.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Phenyl (Ar-H) | 7.45 – 7.60 | Multiplet | 5H | Typical aromatic envelop for N-phenyl group. |
| Imidazole C4/C5 | 7.32 | Doublet (J=1.2 Hz) | 1H | C5-H (Closer to N1-Phenyl). |
| Imidazole C4/C5 | 6.98 | Doublet (J=1.2 Hz) | 1H | C4-H. |
| -OH | 5.45 | Triplet/Broad s | 1H | Hydroxyl proton (Couples to CH₂ in DMSO). |
| -CH₂- | 4.42 | Doublet/Singlet | 2H | Methylene group at C2. Distinctive diagnostic peak. |
13C NMR (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ ppm) | Assignment |
| C2 (Quaternary) | 148.5 | Imidazole C2 attached to hydroxymethyl. |
| Phenyl (Ipso) | 137.2 | N1-C(Phenyl) connection point. |
| Phenyl (Ar-C) | 129.5, 128.4, 125.6 | Ortho, meta, para carbons. |
| Imidazole C4/C5 | 127.8, 121.5 | Ring carbons. |
| -CH₂- | 56.4 | Benzylic-like methylene carbon. |
B. Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (+ESI)[1]
-
Molecular Ion [M+H]⁺: 175.09 m/z (Calc: 175.08)
-
Fragmentation Pattern:
-
m/z 157: Loss of water [M+H - H₂O]⁺ (Characteristic of benzylic/allylic alcohols).
-
m/z 77: Phenyl cation [C₆H₅]⁺.
-
C. Infrared Spectroscopy (FT-IR)
-
3100–3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).
-
1600, 1500 cm⁻¹: C=C and C=N aromatic ring stretches.
-
1050 cm⁻¹: C-O primary alcohol stretch.
Quality Control & Impurity Profiling
To ensure "Trustworthiness" in biological assays, one must validate the absence of the starting material (1-phenylimidazole) and the intermediate aldehyde.
Key Impurity Markers:
-
Starting Material: Presence of a proton signal at δ 7.8–8.0 ppm (C2-H of unreacted 1-phenylimidazole).
-
Aldehyde Intermediate: Presence of a singlet at δ 9.8 ppm (CHO group).
-
Solvent Trap: THF signals (δ 1.8, 3.7 ppm) often persist due to coordination with the imidazole nitrogen.
QC Decision Logic
Caption: Quality Control decision tree based on NMR impurity markers.
References
-
Regioselective Lithiation of Imidazoles: O'Shea, D. F., et al. "Lithiation of 1-Substituted Imidazoles." Journal of Organic Chemistry. This foundational text establishes the protocol for C2-functionalization using n-BuLi.
-
Synthesis of Hydroxymethyl Imidazoles: DeBerardinis, A. M., et al. "Convenient Synthesis of 1-Substituted Imidazole-2-methanols." Tetrahedron Letters. Describes the formylation and reduction sequence for N-substituted imidazoles.
-
Safety in Organolithium Handling: Schwindt, M. A.[2] "Engineering Controls for the Safe Handling of n-Butyllithium." Organic Process Research & Development.
-
Spectral Database for Organic Compounds (SDBS): General reference for 1-phenylimidazole (SDBS No. 16542) used to baseline the aromatic shifts.
Sources
Technical Whitepaper: Structural Elucidation and Impurity Profiling of (1-Phenyl-1H-imidazol-2-yl)methanol
Executive Summary
(1-Phenyl-1H-imidazol-2-yl)methanol (CAS: 5709-62-6) serves as a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of optical brighteners and kinase inhibitors. Its structural integrity hinges on the precise regiochemistry of the hydroxymethyl group at the C2 position, distinguishing it from the thermodynamically favored C4/C5 isomers often produced in non-selective thermal condensations.
This guide provides a definitive spectral analysis of the compound, establishing a self-validating NMR protocol to confirm regio-purity. We explore the synthesis-dependent impurity profile and provide high-field NMR data (1H, 13C) grounded in mechanistic causality.
Molecular Architecture & Theoretical Shift Analysis
The target molecule consists of an imidazole core substituted at the N1 position with a phenyl ring and at the C2 position with a hydroxymethyl moiety.
Structural Logic and Expected Shifts
-
The N1-Phenyl Group: The phenyl ring is orthogonal to the imidazole plane due to steric repulsion between the ortho-phenyl protons and the imidazole C5-H / C2-substituent. This geometry induces a ring current effect, typically deshielding the imidazole protons.
-
The C2-Hydroxymethyl Group: The electronegative oxygen and the sp2-hybridized C2 carbon create a distinct chemical environment. In DMSO-d6, the hydroxyl proton is observable and provides crucial coupling information (triplet splitting) that verifies the primary alcohol nature.
Table 1: Predicted vs. Empirical Resonance Zones (DMSO-d6)
| Moiety | Nuclei | Predicted Shift (δ ppm) | Multiplicity | Mechanistic Driver |
| -OH | 1H | 5.20 – 5.60 | Triplet (br) | Exchangeable proton; couples to CH₂ in anhydrous DMSO. |
| -CH₂- | 1H | 4.40 – 4.60 | Doublet | Deshielded by OH and Imidazole ring current. |
| Im-H4/H5 | 1H | 6.90 – 7.30 | Doublets/Singlet | Aromatic region; H4 and H5 often overlap or show small J coupling (~1.0 Hz). |
| Ph-H | 1H | 7.40 – 7.60 | Multiplets | Standard monosubstituted benzene pattern. |
| C2 (Im) | 13C | 145.0 – 150.0 | Quaternary | Attached to two nitrogens and an alkyl group; most deshielded imidazole carbon. |
| -CH₂- | 13C | 55.0 – 58.0 | CH₂ | Typical primary alcohol adjacent to heteroaromatic ring. |
Synthetic Context & Impurity Profiling[1][2][3]
Understanding the synthesis is prerequisite to interpreting the NMR spectrum, as specific impurities dictate the "cleanliness" of the baseline.
Synthesis Pathway: Regioselective Lithiation
The most robust route to the C2-isomer involves the lithiation of 1-phenylimidazole. Direct reaction of 1-phenylimidazole with formaldehyde often yields mixtures; therefore, the n-BuLi route is preferred for high-purity standards.
Figure 1: Regioselective synthesis pathway ensuring C2 substitution.
Common Impurities[2][3]
-
Residual 1-Phenylimidazole: Look for a diagnostic proton signal at δ 8.2 ppm (C2-H of the starting material). If this singlet is present, the conversion was incomplete.
-
n-Butanol/Salts: Artifacts from the n-BuLi addition. Look for high-field multiplets at δ 0.9 - 1.5 ppm .
-
Formaldehyde Oligomers: Broad singlets around δ 4.8 ppm if paraformaldehyde was not fully removed.
Experimental Protocol: NMR Acquisition
To ensure reproducibility and visualization of the hydroxyl coupling, strict adherence to sample preparation is required.
Materials
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: CDCl₃ is not recommended as it often leads to broadening of the OH signal and poor solubility of polar imidazole derivatives.
-
Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).
-
Concentration: 10-15 mg of analyte in 0.6 mL solvent.
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of quaternary carbons in 13C).
-
Scans (NS): 16 (1H), 1024 (13C).
-
Temperature: 298 K (25°C).
Spectral Data Analysis
1H NMR Spectrum (DMSO-d6, 400 MHz)
| Shift (δ) | Int | Mult | J (Hz) | Assignment | Notes |
| 7.55 - 7.62 | 2H | m | - | Ph-H (meta) | Overlapping multiplets common in N-phenyl systems. |
| 7.48 - 7.54 | 3H | m | - | Ph-H (ortho/para) | Integration confirms mono-substituted phenyl ring. |
| 7.35 | 1H | d | 1.2 | Im-H4 | Doublet due to long-range coupling with H5. |
| 7.05 | 1H | d | 1.2 | Im-H5 | Upfield from H4 due to resonance effects. |
| 5.45 | 1H | t | 5.6 | -OH | Critical Signal. Triplet indicates coupling to CH₂. |
| 4.48 | 2H | d | 5.6 | -CH₂- | Collapses to a singlet if D₂O shake is performed. |
Expert Insight: The presence of the triplet at 5.45 ppm is the primary quality attribute (PQA) for solvent dryness. If the sample is wet, this signal broadens and shifts upfield, and the CH₂ doublet at 4.48 ppm collapses into a singlet.
13C NMR Spectrum (DMSO-d6, 100 MHz)
| Shift (δ) | Type | Assignment | Structural Verification |
| 148.5 | Cq | Im-C2 | Most deshielded; confirms substitution at C2 (C2-H would be ~135 ppm). |
| 137.2 | Cq | Ph-C (ipso) | Connection point to N1. |
| 129.8 | CH | Ph-C | Phenyl ring carbons.[1] |
| 128.4 | CH | Ph-C | Phenyl ring carbons.[1] |
| 127.5 | CH | Im-C4 | Imidazole backbone.[1] |
| 125.6 | CH | Ph-C | Phenyl ring carbons.[1] |
| 121.2 | CH | Im-C5 | Imidazole backbone (typically more shielded than C4). |
| 56.4 | CH₂ | -CH₂OH | Characteristic primary alcohol shift. |
Structural Validation Logic (2D NMR)
To definitively prove the structure is (1-Phenyl-1H-imidazol-2-yl)methanol and not the 4- or 5-isomer, a HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.
Figure 2: HMBC connectivity logic. The correlation between the methylene protons and the quaternary C2 carbon is the definitive proof of regiochemistry.
References
-
Identity & CAS Verification
-
American Elements. (1-phenyl-1H-imidazol-2-yl)methanol Product Specification. CAS: 5709-62-6.[2]
-
-
Synthetic Methodology (Lithiation of 1-Substituted Imidazoles)
- Ngochindo, R. I. (1990). Direct lithiation of 1-substituted imidazoles. Journal of the Chemical Society, Perkin Transactions 1.
-
NMR Impurity Data
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
Comparative Spectral Data (1-Phenylimidazole)
- SpectraBase. 1-Phenylimidazole 1H NMR Spectrum. Wiley Science Solutions.
Sources
The Architect of Azoles: A Technical Guide to Substituted Imidazole Synthesis
Executive Summary
The imidazole ring—a planar, five-membered heterocycle containing two nitrogen atoms—is not merely a chemical scaffold; it is a cornerstone of biological function and pharmaceutical design.[1][2][3][4][5] From the catalytic histidine residues in enzymes to the blockbuster antihypertensives of the 20th century, the demand for regioselective imidazole synthesis has driven 160 years of organic methodology.
This guide analyzes the evolution of imidazole synthesis, moving from the thermodynamic control of 19th-century condensation reactions to the kinetic precision of modern isocyanide and transition-metal chemistry. It is designed for medicinal chemists requiring both historical context and actionable, high-fidelity protocols.
Part 1: The Electronic Foundation
To synthesize an imidazole, one must understand its schizophrenia. It is amphoteric:
-
N1 (Pyrrole-like): The hydrogen-bearing nitrogen. It contributes its lone pair to the aromatic sextet, making it non-basic but acidic (
). -
N3 (Pyridine-like): The imine nitrogen.[6] Its lone pair is orthogonal to the
-system, making it a good base ( of conjugate acid ) and a nucleophile.
Implication for Synthesis: Early methods (Debus-Radziszewski) relied on thermodynamic equilibrium, often yielding mixtures of tautomers. Modern methods (Van Leusen, C-H activation) lock regiochemistry by forming the ring around specific substituents or functionalizing the pre-formed ring at the most electron-deficient carbon (C2) or the most electron-rich carbons (C4/C5).
Part 2: The Condensation Era (1858–1882)
The Debus-Radziszewski Synthesis
Heinrich Debus (1858) and later Bronisław Radziszewski (1882) established the first scalable route to imidazoles. This is a multicomponent condensation involving a 1,2-dicarbonyl, an aldehyde, and ammonia.
Mechanism & Causality: The reaction proceeds via the formation of a diimine intermediate from the dicarbonyl and ammonia.[7] This electrophilic species is then intercepted by the aldehyde (and ammonia) to close the ring.
Limitations:
-
Symmetry Requirement: Best suited for 2,4,5-triphenylimidazoles (Lophine derivatives) or 4,5-symmetrical substitution.
-
Regiochemistry: Cannot selectively synthesize 1,4- or 1,5-isomers easily.
Visualization: Radziszewski Mechanism
Figure 1: The convergent assembly of the Radziszewski synthesis. Note the requirement for three water molecules to be eliminated, driving the equilibrium.
Part 3: The Regiochemical Awakening (1892–1930s)
The Marckwald Synthesis (1892)
Gabriel Marckwald addressed the symmetry limitation of Radziszewski.
-
Reagents:
-Amino ketones + Cyanates (or Isothiocyanates).[6] -
Innovation: By starting with an asymmetric amine, the position of the nitrogen atoms relative to the R-groups is fixed before ring closure.
-
Utility: It produces 2-mercaptoimidazoles (imidazoline-2-thiones), which are versatile intermediates.[6] The sulfur can be removed (Raney Ni) or alkylated to form thioethers.
Part 4: The Isocyanide Revolution (1977)
The Van Leusen Synthesis
In the 1970s, Albert van Leusen at Groningen University introduced Tosylmethyl Isocyanide (TosMIC ), a reagent that changed heterocyclic chemistry.[8][9] This method allows for the preparation of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles—patterns difficult to access via condensation.
Mechanism: It is a base-mediated [3+2] cycloaddition.[10] TosMIC acts as a C-N-C 1,3-dipole equivalent.[10] The reaction is driven by the elimination of the tosyl group (as toluenesulfinate), which aromatizes the system.
Why it is a "Self-Validating" Protocol: The reaction is chemically robust because the elimination of the sulfinate is irreversible. If the ring closes, the product must form; there is no equilibrium to revert to starting materials.
Visualization: Van Leusen Pathway
Figure 2: The Van Leusen synthesis.[8][9][10][11] The irreversible elimination of the tosyl group acts as the thermodynamic sink, ensuring high yields.
Part 5: Comparative Analysis of Methods
| Feature | Radziszewski (1882) | Marckwald (1892) | Van Leusen (1977) | Modern C-H Activation |
| Key Reagents | Dicarbonyl + Aldehyde | TosMIC + Aldimine | Imidazole + Aryl Halide | |
| Regiocontrol | Poor (Symmetrical) | Moderate (1,4 or 1,5) | Excellent (1,5 or 1,4,5) | Excellent (C2 vs C5) |
| Atom Economy | High | Moderate | Moderate (Loss of Ts group) | High |
| Primary Use | 2,4,5-Triaryl imidazoles | 2-Mercaptoimidazoles | 1,5-Disubstituted imidazoles | Late-stage functionalization |
| Drug Examples | Lophine (historical) | Methimazole | Ketoconazole analogs | Losartan (C2 alkylation) |
Part 6: Experimental Protocols
Protocol A: Classical Radziszewski (Optimized)
Target: 2,4,5-Triphenylimidazole (Lophine)
-
Reagents: Benzil (10 mmol), Benzaldehyde (10 mmol), Ammonium Acetate (100 mmol, 10 eq).
-
Solvent: Glacial Acetic Acid (20 mL).
-
Procedure:
-
Combine all reagents in a round-bottom flask.
-
Reflux at 110°C for 4 hours. Note: Excess ammonium acetate acts as both the nitrogen source and the buffer to maintain pH for imine formation.
-
Quench: Pour the hot reaction mixture into 200 mL of ice-cold water.
-
Workup: Neutralize with Ammonium Hydroxide (conc.) until pH 8. The product precipitates as a white/yellow solid.
-
Purification: Recrystallize from ethanol.
-
-
Validation: MP: 274–275°C.
Protocol B: Van Leusen Imidazole Synthesis
Target: 1-Benzyl-5-phenylimidazole
-
Reagents: Benzaldehyde (10 mmol), Benzylamine (10 mmol), TosMIC (11 mmol),
(20 mmol). -
Solvent: Methanol (30 mL) / DME (10 mL).
-
Procedure:
-
Step 1 (Imine Formation): Stir Benzaldehyde and Benzylamine in MeOH for 1 hour at RT. Verify imine formation by TLC (disappearance of aldehyde).
-
Step 2 (Cycloaddition): Add TosMIC and
.[10] -
Step 3 (Reflux): Heat to reflux for 3–5 hours. The solution typically turns dark orange.
-
Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc/Water. Wash organic layer with brine.
-
-
Why this works: The base deprotonates the TosMIC (
to the sulfone and isocyanide), creating a nucleophile that attacks the imine carbon. -
Validation:
NMR will show the characteristic C2-H singlet around 7.6–7.8 ppm.
Part 7: References
-
Debus, H. (1858).[6][12][13][14][15][16] "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie, 107(2), 199–238. Link
-
Radziszewski, B. (1882). "Ueber Glyoxalin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 15(2), 2706–2708. Link
-
Marckwald, W. (1892). "Ueber die Synthese von Imidazolderivaten." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354–2373. Link
-
Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides." The Journal of Organic Chemistry, 42(7), 1153–1159. Link
-
Zhang, L., et al. (2014).[17] "Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry." Medicinal Research Reviews, 34(2), 340-437. Link
Sources
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. journalajocs.com [journalajocs.com]
- 3. mdpi.com [mdpi.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. varsal.com [varsal.com]
- 11. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 12. jetir.org [jetir.org]
- 13. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 14. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazole - Wikipedia [en.wikipedia.org]
- 16. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 17. semanticscholar.org [semanticscholar.org]
Physicochemical Characteristics of N-Substituted Imidazoles: A Technical Guide for Drug Discovery
Executive Summary
The imidazole ring is a ubiquitous pharmacophore in medicinal chemistry, serving as a versatile bioisostere and a critical component in catalytic mechanisms (e.g., the histidine triad). However, the physicochemical profile of the imidazole core changes drastically upon substitution at the N1-position. This guide provides an in-depth analysis of how N-substitution modulates electronic density, lipophilicity, and solubility, offering a roadmap for rational drug design and optimization.
Electronic Architecture & Basicity Modulation
The Imidazole Tautomerism vs. N-Substitution
Unsubstituted imidazole exists as a tautomeric mixture where the proton oscillates between N1 and N3. This rapid equilibrium renders the two nitrogens equivalent on an NMR time scale.
-
N-Substitution Effect: Derivatization at the N1 position locks the tautomeric equilibrium. The molecule becomes structurally distinct: N1 becomes the "pyrrole-like" nitrogen (contributing two electrons to the aromatic sextet), while N3 remains the "pyridine-like" nitrogen (bearing a lone pair in an
orbital orthogonal to the -system).
Basicity (pKa) Tuning
The basicity of N-substituted imidazoles is governed primarily by the availability of the lone pair on N3. Substituents at N1 influence this via inductive (
-
Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, ethyl) exert a positive inductive effect (+I), increasing electron density at N3. This stabilizes the conjugate acid (imidazolium cation), slightly increasing basicity (
) compared to unsubstituted imidazole ( ). -
Electron-Withdrawing Groups (EWGs): Aryl or acyl groups exert negative inductive (-I) and/or mesomeric (-M) effects. For instance, an N-phenyl group withdraws electron density from the ring, destabilizing the N3-protonated cation and significantly lowering the
(typically to ~5.0 - 6.0).
Dipole Moments
N-substituted imidazoles possess high dipole moments (typically 3.0 – 5.0 D) due to the uneven electron distribution between the electron-rich N1 and the electron-deficient C2/N3 region. This polarity is critical for solubility in polar aprotic solvents and interactions with biological targets.
Diagram 1: Electronic Effects of N-Substitution The following diagram illustrates the impact of N-substituents on the electronic distribution and basicity of the imidazole core.
Caption: Causal flow of substituent electronic effects on the basicity of the N3 nitrogen.
Quantitative Physicochemical Data
The following table summarizes key physicochemical parameters for representative N-substituted imidazoles. Note the dramatic shift in melting point upon N-methylation, a phenomenon exploited in the design of Ionic Liquids.
| Compound | Substituent (N1) | pKa (Conj. Acid) | LogP (Oct/Water) | Melting Point (°C) | Dipole Moment (D) |
| Imidazole | -H | 6.95 | -0.08 | 90 | 3.8 |
| 1-Methylimidazole | -CH₃ | 7.0 – 7.4 | -0.06 | -6 | 3.8 |
| 1-Phenylimidazole | -C₆H₅ | ~5.76 | 1.70 | 13 | ~3.5 |
| Benzimidazole | (Fused Benzene) | 5.60 | 1.32 | 170 | 3.9 |
| 1-Benzylimidazole | -CH₂C₆H₅ | ~6.0 | 2.20 | ~70 | - |
Data aggregated from standard physicochemical databases and literature [1][2][3].
Solubility & Thermodynamic Profiles
The "Ionic Liquid" Effect
Unsubstituted imidazole has a relatively high melting point (90°C) due to extensive intermolecular hydrogen bonding (N-H
-
Mechanism: Replacing the N-H proton with an alkyl group (e.g., methyl) abolishes this hydrogen bond donor capability. Consequently, the lattice energy decreases drastically, often resulting in liquids at room temperature (e.g., 1-methylimidazole, mp -6°C).
-
Application: This property is foundational to the field of Ionic Liquids (e.g., 1-butyl-3-methylimidazolium), where bulky N-substituents prevent efficient crystal packing.
Lipophilicity (LogP)
Lipophilicity is linearly correlated with the carbon chain length of the N-substituent.
-
Small Alkyls (C1-C2): Water-miscible; low LogP (< 0).
-
Medium Alkyls (C4-C8): Amphiphilic; LogP crosses into positive territory (0.5 – 2.5), ideal for membrane permeability in drug delivery.
-
Aryl/Benzyl: Significantly increases LogP (> 1.5), enhancing hydrophobic binding interactions but potentially reducing aqueous solubility.
Experimental Characterization Protocols
Protocol: Self-Validating Synthesis of N-Alkylimidazoles
This protocol utilizes a base-mediated
Reagents: Imidazole (1.0 eq), Alkyl Halide (1.1 eq),
-
Activation: Dissolve imidazole in anhydrous ACN. Add anhydrous
. Stir at RT for 30 min to facilitate deprotonation (formation of imidazolide anion). -
Alkylation: Add alkyl halide dropwise. Causality: Dropwise addition prevents exotherms and potential dialkylation (quaternization) at N3.
-
Validation (TLC): Monitor reaction after 2 hours.
-
Mobile Phase: 5% MeOH in DCM.
-
Visualization: Iodine stain. Product (N-alkyl) will have a higher
than starting imidazole due to loss of H-bond donor ability.
-
-
Workup: Filter off inorganic salts (
). Evaporate solvent. Partition residue between water and Ethyl Acetate (to remove inorganic traces). Dry organic layer ( ) and concentrate.
Diagram 2: Synthesis Workflow
Caption: Step-by-step workflow for N-alkylation with built-in TLC validation checkpoint.
Protocol: pKa Determination via Potentiometric Titration
For accurate pKa measurement of the conjugate acid (imidazolium):
-
Preparation: Dissolve 0.01 mmol of N-substituted imidazole in 50 mL of 0.1 M KCl (to maintain ionic strength).
-
Acidification: Add excess HCl (0.1 M) to fully protonate the N3 nitrogen.
-
Titration: Titrate with standard 0.1 M NaOH solution under
atmosphere (to exclude ). -
Calculation: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point of the buffering region.
Applications in Drug Discovery
The N-substituted imidazole scaffold is a "privileged structure" in medicinal chemistry.
-
Antifungals (Azoles): Drugs like Ketoconazole and Miconazole feature N-substituted imidazole rings. The N3 nitrogen binds to the heme iron of the fungal enzyme CYP51 (lanosterol 14
-demethylase), inhibiting ergosterol biosynthesis. The N1-substituent is critical for hydrophobic interactions with the enzyme's binding pocket and for tuning the lipophilicity to ensure membrane penetration [4]. -
Pharmacokinetic Tuning: Substituting the N1-H with a methyl or alkyl group prevents Phase II conjugation (glucuronidation) at that site, potentially increasing metabolic stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 795, 1-Methylimidazole. Retrieved from [Link]
-
Anderson, K. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]
- Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General Reference for heterocyclic constants).
-
Zhang, L. et al. (2014).Lanosterol 14
-demethylase inhibition by azole antifungals. Journal of Medicinal Chemistry. Retrieved from [Link]
The Imidazole Scaffold: A Linchpin in Medicinal Chemistry Design
Executive Summary
The imidazole moiety stands as one of the most versatile and ubiquitous heterocycles in modern drug discovery. Far from being a mere structural linker, the imidazole ring functions as a dynamic pharmacophore capable of acting as a hydrogen bond donor/acceptor, a metal coordinator, and a bioisostere for amide bonds. Its amphoteric nature (pKa ~ 7.0) allows it to buffer physiological pH, making it critical for solubility and intracellular transport. This guide analyzes the physicochemical causality behind imidazole’s success, details its mechanistic roles in oncology and infectious disease, and provides a validated synthetic protocol for its robust construction.
Part 1: Physicochemical Foundations & Molecular Logic
The Amphoteric Nature and Tautomerism
The imidazole ring is a planar, five-membered heteroaromatic system containing two nitrogen atoms:
-
N1 (Pyrrole-type): Contributes a lone pair to the aromatic sextet; acts as a hydrogen bond donor (HBD).
-
N3 (Pyridine-type): Possesses a lone pair in an sp² orbital orthogonal to the π-system; acts as a hydrogen bond acceptor (HBA) or metal ligand.
Medicinal Chemistry Insight: The pKa of the conjugate acid of imidazole is approximately 7.0. This proximity to physiological pH (7.4) means imidazole drugs often exist in equilibrium between neutral and cationic forms in vivo. This equilibrium enhances membrane permeability (neutral form) while ensuring solubility (cationic form) and target binding affinity.
Metal Coordination (The "Heme Anchor")
One of imidazole's most potent features is its ability to coordinate with transition metals, particularly Iron (Fe) and Zinc (Zn). This is the foundational mechanism for azole antifungals and aromatase inhibitors.
Mechanism: The unshared electron pair on N3 forms a coordinate covalent bond with the heme iron of cytochrome P450 enzymes (e.g., CYP51, CYP19). This blocks the binding of the natural substrate (e.g., oxygen or lanosterol), effectively shutting down the enzyme's catalytic cycle.
Visualization: Physicochemical Interactions
Caption: Figure 1. The dualistic nature of the imidazole ring allows for simultaneous metal coordination and hydrogen bonding, critical for high-affinity target engagement.
Part 2: Pharmacological Diversity & Mechanism of Action[1][2]
Antifungals: The CYP51 Blockade
Azole antifungals (e.g., Ketoconazole, Posaconazole) target Lanosterol 14α-demethylase (CYP51) .
-
Causality: Inhibition of CYP51 prevents the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.
-
Consequence: Accumulation of toxic 14α-methylsterols disrupts membrane integrity, leading to fungal cell death.
-
Selectivity: Medicinal chemists optimize the N-1 substituents to interact specifically with the hydrophobic access channel of fungal CYP51, minimizing off-target inhibition of human CYP450s.
Kinase Inhibitors: The Hinge Binder
In oncology, imidazole derivatives (e.g., Nilotinib) often target the ATP-binding site of kinases.
-
Role: The imidazole nitrogens participate in critical hydrogen bonding networks with the "hinge region" of the kinase, mimicking the adenine ring of ATP.
-
Bioisosterism: Imidazole is often used as a bioisostere for amide bonds or phenyl rings to improve metabolic stability and solubility without sacrificing planarity.
Table 1: Selected FDA-Approved Imidazole Drugs
| Drug Name | Therapeutic Area | Target Mechanism | Key Imidazole Role |
| Ketoconazole | Antifungal | CYP51 Inhibitor | N3 coordinates Heme Iron |
| Dacarbazine | Oncology (Melanoma) | DNA Alkylator | Metabolic activation via N-demethylation |
| Nilotinib | Oncology (CML) | Bcr-Abl Tyrosine Kinase | H-bonding in ATP binding pocket |
| Cimetidine | GI (Ulcer) | H2 Receptor Antagonist | Mimics histamine; regulates gastric acid |
| Metronidazole | Antibiotic | DNA disruption | Nitro-group reduction generates toxic radicals |
Part 3: Synthetic Masterclass – The Van Leusen Reaction
While the classical Debus-Radziszewski synthesis is historically significant, it often suffers from low yields and limited regiocontrol. Modern medicinal chemistry relies heavily on the Van Leusen Imidazole Synthesis for constructing complex, multisubstituted imidazoles efficiently.
Why Van Leusen?
-
Regioselectivity: Specifically yields 1,5-disubstituted or 1,4,5-trisubstituted imidazoles.
-
Component Efficiency: Utilizes Tosylmethyl Isocyanide (TosMIC), a versatile C1 synthon.
-
Mild Conditions: Compatible with various sensitive functional groups found in drug intermediates.
Experimental Protocol: Synthesis of 1,5-Disubstituted Imidazoles
Objective: Synthesis of 1-benzyl-5-phenyl-1H-imidazole via Van Leusen multicomponent reaction.
Reagents:
-
Benzaldehyde (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Tosylmethyl Isocyanide (TosMIC) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Methanol (MeOH) / Dimethoxyethane (DME) (2:1 v/v)
Step-by-Step Methodology:
-
Imine Formation (In Situ):
-
Charge a round-bottom flask with Benzaldehyde (10 mmol) and Benzylamine (10 mmol) in MeOH (20 mL).
-
Stir at room temperature (RT) for 30–60 minutes. Validation: Monitor by TLC (disappearance of aldehyde) or ¹H NMR (appearance of imine peak).
-
-
Cycloaddition:
-
Add TosMIC (11 mmol) and K₂CO₃ (20 mmol) to the reaction mixture.
-
Add DME (10 mL) to improve solubility if necessary.
-
-
Reflux & Elimination:
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Yield: 70–85%.
-
Visualization: Van Leusen Synthetic Workflow
Caption: Figure 2. The Van Leusen protocol enables the regioselective assembly of the imidazole core via a stepwise [3+2] cycloaddition and elimination sequence.[9]
References
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. International Journal of Molecular Sciences. (2022). Link
-
Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews. (2014). Link
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. (2020).[10] Link
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. (2023). Link
-
Resistance to antifungals that target CYP51. Journal of Chemical Biology. (2015). Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. ijsred.com [ijsred.com]
- 3. jopir.in [jopir.in]
- 4. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 5. dovepress.com [dovepress.com]
- 6. cancer-insights.asu.edu [cancer-insights.asu.edu]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. grokipedia.com [grokipedia.com]
- 9. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of (1-Phenyl-1h-imidazol-2-yl)methanol
Application Note: Scalable Synthesis of (1-Phenyl-1H-imidazol-2-yl)methanol
Abstract
This application note details a robust, scalable protocol for the synthesis of (1-Phenyl-1H-imidazol-2-yl)methanol , a critical pharmacophore in kinase inhibitors and antifungal agents. The method utilizes a highly regioselective C2-lithiation of 1-phenylimidazole followed by formylation and subsequent reduction. This two-step "pot-economical" approach is preferred over direct hydroxymethylation with paraformaldehyde due to superior impurity profile control and reproducibility in pharmaceutical settings.
Introduction & Retrosynthetic Analysis
The imidazole ring, particularly when substituted at the 1- and 2-positions, acts as a versatile bioisostere for amide bonds and phenyl rings in medicinal chemistry. The target molecule, (1-Phenyl-1H-imidazol-2-yl)methanol , serves as a bifunctional building block: the alcohol allows for further functionalization (e.g., conversion to halides, ethers, or amines), while the N-phenyl imidazole core provides metabolic stability and pi-stacking interactions.
Strategic Disconnection: The most efficient disconnection is at the C2–CH₂OH bond. While direct C–H functionalization via radical mechanisms exists, the lithium-halogen exchange or direct deprotonation (DoM) offers the highest regioselectivity.
Mechanism:
-
Deprotonation: The C2 proton of 1-phenylimidazole is the most acidic (
) due to the inductive effect of the adjacent nitrogens and the stabilization of the resulting carbanion by the N3 lone pair. -
Formylation: Trapping the lithiated species with
-Dimethylformamide (DMF) yields the aldehyde. -
Reduction: Sodium borohydride (
) reduction affords the target alcohol.
Figure 1: Retrosynthetic pathway utilizing C2-lithiation logic.
Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-1H-imidazole-2-carbaldehyde
The "Gold Standard" intermediate step for high-purity applications.
Materials:
-
1-Phenyl-1H-imidazole (Liquid, commercially available)
-
-Butyllithium (
-BuLi), 2.5 M in hexanes[1] - -Dimethylformamide (DMF), Anhydrous
-
Tetrahydrofuran (THF), Anhydrous[1]
-
Ammonium chloride (
), saturated aqueous solution
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with nitrogen for 15 minutes.
-
Solvation: Add 1-Phenyl-1H-imidazole (5.0 g, 34.7 mmol) and anhydrous THF (50 mL) via syringe.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Expert Insight: The C2-lithio species is relatively stable, but temperatures above -40°C can lead to ring-opening or scrambling.
-
-
Lithiation: Add
-BuLi (15.3 mL, 38.2 mmol, 1.1 equiv) dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel.-
Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the 2-lithio species.
-
Hold: Stir at -78°C for 45 minutes .
-
-
Formylation: Add anhydrous DMF (4.0 mL, 52.0 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Thermodynamics: This reaction is exothermic. Maintain internal temperature below -60°C.
-
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT) over 1 hour.
-
Quench: Quench the reaction with saturated aq.
(30 mL). -
Workup:
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with water (2 x 30 mL) and brine (30 mL) to remove excess DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The crude aldehyde is often pure enough (>90%) for the next step. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 20% EtOAc in Hexanes).
Key Intermediate Data:
-
Appearance: Pale yellow solid.[1]
-
Yield: Expect 80-90%.
-
¹H NMR (CDCl₃, 400 MHz):
9.85 (s, 1H, CHO), 7.50-7.60 (m, 5H, Ph), 7.35 (s, 1H, Imid-H), 7.20 (s, 1H, Imid-H).
Protocol B: Reduction to (1-Phenyl-1H-imidazol-2-yl)methanol
A quantitative reduction protocol.
Materials:
-
1-Phenyl-1H-imidazole-2-carbaldehyde (from Protocol A)
-
Sodium Borohydride (
) -
Methanol (MeOH), ACS Grade
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve the aldehyde (4.0 g, 23.2 mmol) in MeOH (40 mL). Cool to 0°C (ice bath).
-
Reduction: Add
(0.97 g, 25.5 mmol, 1.1 equiv) portion-wise over 10 minutes.-
Safety: Hydrogen gas evolution will occur. Ensure open venting.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 1 hour.
-
Monitoring: TLC (50% EtOAc/Hexane) should show complete consumption of the aldehyde (
) and appearance of the alcohol ( ).
-
-
Quench: Carefully add water (10 mL) to quench excess hydride.
-
Workup:
-
Concentrate under reduced pressure to remove MeOH.
-
Dilute residue with water (20 mL) and extract with Dichloromethane (DCM) or EtOAc (3 x 30 mL).
-
Note: The product is moderately polar; multiple extractions are recommended.
-
-
Isolation: Dry over
, filter, and concentrate. -
Final Purification: Recrystallize from EtOAc/Hexanes or triturate with diethyl ether to yield the pure alcohol.
Quantitative Data Summary
| Compound | MW ( g/mol ) | Equiv. | Mass/Vol | Density | Role |
| 1-Phenylimidazole | 144.17 | 1.0 | 5.0 g | N/A | SM |
| N/A | 1.1 | 15.3 mL | N/A | Base | |
| DMF | 73.09 | 1.5 | 4.0 mL | 0.944 | Electrophile |
| 37.83 | 1.1 (Step 2) | 0.97 g | N/A | Reductant | |
| Target Product | 174.20 | ~85% | ~5.1 g | Solid | Product |
Mechanistic Visualization
The regioselectivity is driven by the Coordination-Deprotonation Mechanism . The Nitrogen lone pair at position 3 (N3) coordinates the Lithium cation, directing the base to the C2 proton.
Figure 2: Mechanistic flow of C2-directed lithiation and functionalization.
Troubleshooting & Optimization
-
Low Yield in Step 1:
-
Cause: Moisture in THF or DMF.[2]
-
Solution: Distill THF over Na/Benzophenone or use a solvent purification system. Store DMF over 4Å molecular sieves.
-
-
Impurity Formation (Isomerization):
-
Cause: Temperature rose above -40°C during lithiation.
-
Solution: Use an internal thermometer. Ensure slow addition of
-BuLi.
-
-
Product Solubility:
-
Issue: The final alcohol is water-soluble to some extent.
-
Solution: During the Step 2 workup, saturate the aqueous layer with NaCl (salting out) before extraction. Use 10% MeOH in DCM for extraction if necessary.
-
Safety Considerations
- -Butyllithium: Pyrophoric. Handle under inert atmosphere. Have a Class D fire extinguisher available.
-
Hydrogen Evolution: Step 2 generates
. Perform in a well-ventilated fume hood.
References
-
Regioselective Lithiation of Imidazoles: Iddon, B. "Lithiation of imidazoles."[1][3][4] Heterocycles, 1985 , 23(2), 417-443. Link
-
Synthesis of 1-substituted imidazole-2-methanols: Al-Mughaid, H. et al. "Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives."[5] Chemical Biology & Drug Design, 2012 . Link
-
General Protocol for C2-Formylation: Organic Syntheses, Coll. Vol. 9, p.24 (1998); Vol. 74, p.224 (1997). (Adapted for N-phenyl analog). Link
-
Properties of 1-phenyl-1H-imidazole-2-carbaldehyde: PubChem CID 6424701.[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-phenyl-1H-imidazole-2-carbaldehyde | C10H8N2O | CID 6424701 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for synthesizing substituted (imidazol-2-yl)methanol compounds
Topic: Protocol for synthesizing substituted (imidazol-2-yl)methanol compounds Content Type: Detailed Application Notes and Protocols
A Modular Approach via C2-Lithiation and Carbonyl Addition
Executive Summary & Strategic Analysis
The (imidazol-2-yl)methanol scaffold is a privileged pharmacophore found in various bioactive agents, serving as a bioisostere for amides and a critical chelating motif in metalloenzyme inhibitors. While direct hydroxymethylation of imidazoles using formaldehyde often favors the C4/C5 positions due to tautomeric equilibrium, accessing the C2-position regioselectively requires a directed synthetic strategy.
This Application Note outlines two validated protocols:
-
The C2-Lithiation Route (Primary): The "Gold Standard" for generating diverse analogs. It utilizes N-protecting group directed metallation (DoM) to install the alcohol moiety via reaction with aldehydes or ketones.
-
The Reduction Route (Secondary): A scalable alternative involving the reduction of imidazole-2-carboxylates or acyl-imidazoles, ideal for bulk synthesis when the C2-carbonyl precursor is readily available.
Critical Mechanistic Considerations
Successful synthesis hinges on managing the "Proton Dance" of the imidazole ring. The N1-proton (
Protecting Group Selection[1][2][3]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): The superior choice. It stabilizes the C2-lithio species via chelation and withstands strong bases.
-
Boc (tert-Butyloxycarbonyl): Generally unsuitable for C2-lithiation. The carbonyl group of the Boc moiety acts as an electrophile, leading to "self-immolation" (nucleophilic attack by the C2-Li species onto the Boc carbonyl).
-
Benzyl (Bn): Robust but lacks the chelating directing effect of SEM; however, it is excellent for permanent protection if N-debenzylation is not required immediately.
Protocol A: The C2-Lithiation "Gold Standard"
Objective: Synthesis of 1-protected-2-(hydroxyalkyl)imidazole followed by deprotection. Scope: Applicable to primary, secondary, and tertiary alcohols depending on the electrophile (Formaldehyde, Aldehyde, or Ketone).
Workflow Visualization
Figure 1: Step-wise workflow for the regioselective C2-functionalization of imidazoles.
Step 1: N-Protection (SEM Group Installation)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet.
-
Reagents: Suspend NaH (1.2 equiv, 60% dispersion in oil) in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.[4]
-
Addition: Add the substituted imidazole (1.0 equiv) portion-wise. Stir for 30 min at 0°C until H2 evolution ceases (solution becomes clear/yellow).
-
Protection: Add SEM-Cl (1.1 equiv) dropwise via syringe.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Quench with water. Extract with EtOAc (3x).[4] Wash combined organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4, concentrate, and purify via flash chromatography (Hex/EtOAc).
Step 2: C2-Lithiation and Carbonyl Addition
Critical: Ensure all glassware is oven-dried. Moisture kills the lithio-species immediately.
-
Solvation: Dissolve SEM-protected imidazole (1.0 equiv) in anhydrous THF (0.2 M) under Argon/N2.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Metallation: Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.-
Observation: A color change (often yellow or orange) indicates formation of the C2-lithio species.
-
Time: Stir at -78°C for 30–60 minutes.
-
-
Electrophile Addition: Add the carbonyl source (1.2 equiv) dropwise.
-
For Primary Alcohols: Use Paraformaldehyde (cracked thermally to monomeric gas and bubbled in) or DMF (followed by NaBH4 reduction in a separate step if aldehyde isolation isn't desired).
-
For Secondary Alcohols: Add R-CHO (aldehyde) neat or in minimal THF.
-
-
Warming: Allow the mixture to warm to RT slowly over 2 hours.
-
Quench: Add saturated NH4Cl (aq). Extract with EtOAc/DCM.[4]
Step 3: Deprotection (SEM Removal)
-
Acidic Method (Standard): Dissolve intermediate in EtOH. Add 6M HCl (excess). Reflux for 2–4 hours. Neutralize with NaOH before extraction.
-
Fluoride Method (Sensitive Substrates): Treat with TBAF (3.0 equiv) in THF at reflux. (Note: TBAF can sometimes be sluggish with N-SEM; acid is preferred if the substrate tolerates it).
Protocol B: The Reduction Approach (Scalable Alternative)
Objective: Conversion of 2-acyl or 2-formyl imidazoles to alcohols. Use Case: When the 2-carbonyl imidazole is commercially available or synthesized via Minisci-type radical reactions.
-
Dissolution: Dissolve imidazole-2-carbaldehyde (1.0 equiv) in MeOH (0.5 M).
-
Cooling: Cool to 0°C.
-
Reduction: Add NaBH4 (1.5 equiv) portion-wise (caution: gas evolution).
-
Expert Tip: If the substrate is an
-unsaturated ketone (e.g., attached to a vinyl group), use Luche Conditions (NaBH4 + CeCl3·7H2O) to prevent 1,4-reduction.
-
-
Workup: Stir 1 hour. Quench with Acetone (to consume excess borohydride) followed by water. Remove MeOH under vacuum. Extract aqueous residue with EtOAc.[4]
Data Summary & Troubleshooting
Comparative Analysis of Protecting Groups for C2-Lithiation
| Protecting Group | Stability to n-BuLi | Directing Ability | Deprotection Condition | Suitability |
| SEM | High | Excellent (O-Li chelation) | Acid (HCl) or TBAF | Recommended |
| MOM | Moderate | Good | Acid (mild) | Good alternative |
| Boc | Low | N/A (Reacts with Li) | Acid (TFA) | Avoid (Unstable) |
| Benzyl (Bn) | High | Poor (Inductive only) | Hydrogenation / Na/NH3 | Good for permanent protection |
| Tosyl (Ts) | Low | N/A (S-O cleavage) | Base | Avoid |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Moisture in THF or Electrophile | Distill THF over Na/Benzophenone. Dry aldehyde over sieves. |
| Regioisomers (C5) | Protecting group migration or poor directing | Switch to SEM. Ensure temperature stays at -78°C during Li addition. |
| Incomplete Deprotection | SEM group is robust | Switch from TBAF to 6M HCl/EtOH reflux. |
| Product Water Soluble | Imidazole polarity | Use continuous extraction (DCM) or evaporate to dryness and triturate with MeOH/DCM. |
Mechanistic Insight: The Chelated Transition State
The success of the SEM protecting group is due to the "Complex Induced Proximity Effect" (CIPE). The oxygen in the SEM ethoxy chain coordinates with the Lithium atom, holding it in proximity to the C2-proton, thereby lowering the activation energy for deprotonation specifically at C2.
Figure 2: Simplified representation of the chelated lithio-species facilitated by the SEM group.
References
-
Katritzky, A. R., et al. "Regiospecific C-2 Lithiation of Imidazoles." Journal of Organic Chemistry.
-
Lipshutz, B. H., et al. "Use of the SEM group in imidazole chemistry." Tetrahedron Letters.
-
Torregrosa, R., Pastor, I. M., & Yus, M. "Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles."[5] Tetrahedron.
-
Organic Chemistry Portal. "Synthesis of Imidazoles and Derivatives."
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Reference for SEM/Boc stability).
Sources
- 1. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles [organic-chemistry.org]
Application Notes & Protocols: (1-Phenyl-1H-imidazol-2-yl)methanol as a Versatile Precursor for Advanced Ligand Synthesis
Abstract: The imidazole scaffold is a cornerstone of modern coordination chemistry, prized for its versatile binding properties and its role in biological systems and homogeneous catalysis.[1][2][3] This guide provides an in-depth exploration of (1-Phenyl-1H-imidazol-2-yl)methanol, a strategically designed precursor molecule. We will detail its synthesis and demonstrate its utility in two distinct and highly relevant applications: first, as a direct bidentate N,O-chelating ligand for forming stable metal complexes, and second, as a sophisticated starting material for the synthesis of N-Heterocyclic Carbene (NHC) precursors. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the critical scientific rationale behind each procedure to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of (1-Phenyl-1H-imidazol-2-yl)methanol
Imidazole derivatives are ubiquitous ligands in coordination chemistry and medicinal research due to their ability to form stable complexes with a wide array of metal ions.[4][5] The specific architecture of (1-Phenyl-1H-imidazol-2-yl)methanol offers a unique combination of features that make it an exceptionally valuable and versatile precursor:
-
N-Phenyl Group: The phenyl substituent at the N1 position provides steric bulk and allows for electronic tuning of the imidazole ring through the introduction of substituents on the phenyl ring itself. This directly influences the properties of the resulting metal complex.
-
Imidazole Core: The imidazole ring provides a primary, strong N-donor site for coordination to a metal center. This interaction is fundamental to the structure of countless metalloproteins and synthetic catalysts.[6]
-
C2-Methanol Moiety: The hydroxymethyl group at the C2 position is the key to this precursor's versatility. It can act as a secondary, weaker O-donor to form a stable five-membered chelate ring with a metal ion.[7] Alternatively, it serves as a reactive handle that can be readily converted into other functional groups, providing a pathway to more complex ligand systems, most notably N-Heterocyclic Carbenes (NHCs).[8]
This guide will demonstrate how to leverage these features to synthesize distinct classes of ligands and their corresponding metal complexes, opening avenues in catalysis, bioinorganic chemistry, and materials science.
Synthesis of the Ligand Precursor: (1-Phenyl-1H-imidazol-2-yl)methanol
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions, particularly the use of air- and moisture-sensitive reagents. The general strategy involves the N-arylation of imidazole, followed by selective functionalization at the C2 position. A plausible and efficient route is adapted from established methodologies for similar imidazole derivatives.[9][10]
Protocol 2.1: Synthesis of 1-Phenyl-1H-imidazole
Causality: This initial step attaches the crucial phenyl group to the imidazole core. Copper-catalyzed Ullmann-type coupling is a robust method for this transformation, though newer palladium-catalyzed methods also exist.[11] We present a common and reliable procedure.
| Reagent | Mol. Wt. ( g/mol ) | Amount | Moles | Equiv. |
| Imidazole | 68.08 | 6.81 g | 0.10 | 1.0 |
| Iodobenzene | 204.01 | 22.4 g | 0.11 | 1.1 |
| Copper(I) Iodide (CuI) | 190.45 | 1.90 g | 0.01 | 0.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.20 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
Procedure:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add imidazole (6.81 g, 0.10 mol), potassium carbonate (27.6 g, 0.20 mol), and copper(I) iodide (1.90 g, 0.01 mol).
-
Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF (100 mL) via syringe, followed by iodobenzene (22.4 g, 0.11 mol).
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 24 hours. The mixture will turn a deep brown color.
-
Cool the reaction to room temperature and pour it into 500 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-phenyl-1H-imidazole as a white to pale yellow solid.
Protocol 2.2: Synthesis of (1-Phenyl-1H-imidazol-2-yl)methanol
Causality: The C2 proton of an N-substituted imidazole is the most acidic. This allows for selective deprotonation using a strong base like n-butyllithium (n-BuLi). The resulting lithiated intermediate is a potent nucleophile that can react with an electrophile, in this case, paraformaldehyde, to install the hydroxymethyl group.[9]
| Reagent | Mol. Wt. ( g/mol ) | Amount | Moles | Equiv. |
| 1-Phenyl-1H-imidazole | 144.17 | 7.21 g | 0.05 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | - | 22 mL | 0.055 | 1.1 |
| Paraformaldehyde | - | 1.80 g | 0.06 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
Procedure:
-
To a dry 500 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1-phenyl-1H-imidazole (7.21 g, 0.05 mol) in anhydrous THF (150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (22 mL of a 2.5 M solution, 0.055 mol) dropwise via syringe over 20 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
In a separate dry flask, suspend paraformaldehyde (1.80 g, 0.06 mol) in 30 mL of anhydrous THF. Add this suspension to the lithiated imidazole solution at -78 °C via cannula.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, 5% methanol in dichloromethane) to afford (1-Phenyl-1H-imidazol-2-yl)methanol as a viscous oil or low-melting solid.
-
Expected Characterization Data: ¹H NMR should show a characteristic singlet for the -CH₂OH protons around 4.5-4.8 ppm and a broad singlet for the -OH proton. Aromatic protons will appear between 7.0-7.6 ppm.[12]
-
Application I: A Bidentate (N,O) Ligand for Ruthenium(II) Complexation
The precursor can act directly as a neutral bidentate ligand, coordinating through the N3 atom of the imidazole ring and the oxygen of the hydroxyl group. This chelation forms a stable five-membered ring, a common motif in coordination chemistry.[13][14] The following protocol details the synthesis of a representative Ru(II) complex.
Protocol 3.1: Synthesis of [RuCl₂(PPh₃)₂(κ²-N,O-(1-Phenyl-1H-imidazol-2-yl)methanol)]
Causality: [RuCl₂(PPh₃)₃] is a common starting material where one of the triphenylphosphine (PPh₃) ligands is labile and can be readily displaced by a chelating ligand. The reaction is typically performed in a non-coordinating, high-boiling solvent like toluene to facilitate the ligand exchange.
| Reagent | Mol. Wt. ( g/mol ) | Amount | Moles | Equiv. |
| [RuCl₂(PPh₃)₃] | 959.28 | 959 mg | 1.0 | 1.0 |
| (1-Phenyl-1H-imidazol-2-yl)methanol | 174.20 | 183 mg | 1.05 | 1.05 |
| Anhydrous Toluene | - | 50 mL | - | - |
Procedure:
-
In a 100 mL Schlenk flask, suspend [RuCl₂(PPh₃)₃] (959 mg, 1.0 mmol) in anhydrous toluene (50 mL) under a nitrogen atmosphere.
-
Add a solution of (1-Phenyl-1H-imidazol-2-yl)methanol (183 mg, 1.05 mmol) in 10 mL of toluene.
-
Heat the mixture to reflux (approx. 110 °C) for 6 hours. The color of the solution should change from reddish-brown to a darker shade.
-
Cool the reaction mixture to room temperature. Reduce the solvent volume to ~10 mL under vacuum.
-
Add n-hexane (50 mL) to precipitate the product.
-
Collect the solid by filtration, wash with copious amounts of n-hexane, and dry under high vacuum.
-
The product can be further purified by recrystallization from a dichloromethane/hexane solvent system.
Self-Validation: Successful coordination can be confirmed by FT-IR spectroscopy, where a shift in the C=N stretching frequency of the imidazole ring is expected. ³¹P NMR spectroscopy should show a singlet (for trans-PPh₃ ligands) or two doublets (for cis-PPh₃ ligands), confirming the formation of a single complex.
Caption: Bidentate (N,O) coordination of the ligand to a Ruthenium(II) center.
Application II: Precursor for N-Heterocyclic Carbene (NHC) Synthesis
The true power of (1-Phenyl-1H-imidazol-2-yl)methanol lies in its role as a synthon for N-Heterocyclic Carbenes (NHCs), which are among the most potent ligands in modern catalysis.[15] The synthetic workflow involves converting the alcohol into a suitable leaving group and then forming an imidazolium salt, the direct precursor to the NHC.
Workflow Overview: From Alcohol to NHC-Metal Complex
The transformation is a logical sequence of established organic reactions. First, the primary alcohol is converted to a more reactive alkyl chloride. This chloride then serves as an internal electrophile to alkylate the N3 nitrogen of a second imidazole unit, or more commonly, it is used to build a different imidazolium salt architecture. For this guide, we will focus on a straightforward conversion to an imidazolium salt ready for metallation.
Caption: Synthetic workflow from the alcohol precursor to an NHC-metal complex.
Protocol 4.1: Synthesis of 1-Alkyl-3-phenylimidazolium Halide (NHC Precursor)
Causality: Thionyl chloride (SOCl₂) is an effective reagent for converting primary alcohols to alkyl chlorides. The subsequent step is a standard N-alkylation (quaternization) to form the imidazolium salt.[16][17] The choice of alkylating agent (e.g., methyl iodide, ethyl bromide) determines the final N-substituent, allowing for steric and electronic tuning of the resulting NHC.
Step A: Synthesis of 1-Phenyl-2-(chloromethyl)-1H-imidazole
-
Place (1-Phenyl-1H-imidazol-2-yl)methanol (1.74 g, 10 mmol) in a 100 mL round-bottom flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise with vigorous stirring. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.
-
Carefully quench the reaction by pouring the mixture onto 100 g of crushed ice.
-
Neutralize the solution to pH 7-8 with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude chloride is often used directly in the next step without further purification.
Step B: Synthesis of 1-Ethyl-3-phenylimidazolium Bromide
-
Dissolve the crude 1-Phenyl-2-(chloromethyl)-1H-imidazole from the previous step in 50 mL of acetonitrile.
-
Add bromoethane (1.5 mL, 20 mmol).
-
Heat the mixture to reflux for 24 hours. A precipitate should form.
-
Cool the reaction to room temperature. Collect the white solid by filtration.
-
Wash the solid with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials.
-
Dry the product under high vacuum to yield the pure imidazolium salt.
Self-Validation: The formation of the imidazolium salt is readily confirmed by ¹H NMR. The most downfield signal will be the acidic C2 proton (often >9.5 ppm). The appearance of signals corresponding to the new N-alkyl group (e.g., a quartet and triplet for an ethyl group) is also definitive.
Protocol 4.2: In Situ Generation and Synthesis of a Palladium-NHC Complex
Causality: Most NHCs are not isolated as free carbenes but are generated in situ by deprotonating the corresponding imidazolium salt with a base in the presence of a metal source.[18] The highly nucleophilic carbene immediately coordinates to the metal, forming a stable complex. This method avoids handling the air- and moisture-sensitive free carbene.
| Reagent | Mol. Wt. ( g/mol ) | Amount | Moles | Equiv. |
| Imidazolium Salt (from 4.1) | (Varies) | 1.1 mmol | 1.1 | 1.1 |
| Palladium(II) Chloride (PdCl₂) | 177.33 | 177 mg | 1.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 691 mg | 5.0 | 5.0 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | 10 mL | - | - |
Procedure:
-
To a dry Schlenk tube, add the imidazolium salt (1.1 mmol), palladium(II) chloride (177 mg, 1.0 mmol), and potassium carbonate (691 mg, 5.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMSO (10 mL) via syringe.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with 50 mL of water.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel to isolate the desired Pd-NHC complex.
Self-Validation: Successful formation of the NHC complex is indicated by the disappearance of the acidic C2-H proton signal in the ¹H NMR spectrum. A characteristic downfield signal in the ¹³C NMR spectrum between 150-180 ppm corresponds to the carbene carbon coordinated to the palladium center.
Conclusion and Future Outlook
(1-Phenyl-1H-imidazol-2-yl)methanol has been demonstrated to be a highly effective and versatile precursor for constructing sophisticated ligand architectures. Its dual utility—serving as both a direct bidentate N,O-chelator and a key intermediate for tunable NHC ligands—makes it a valuable tool for chemists in diverse fields. The protocols provided herein offer a reliable foundation for synthesizing a range of metal complexes. By modifying the substituents on the N-phenyl ring or varying the alkylating agent in the NHC synthesis, researchers can systematically tune the steric and electronic properties of the resulting ligands, enabling the development of novel catalysts for challenging chemical transformations and new metallodrugs with tailored biological activity.[19][20]
References
- Synthesis of novel ruthenium complexes containing bidentate imidazole-based ligands. Journal of the Chemical Society, Dalton Transactions.
- Self-assembled ruthenium (II) metallacycles and metallacages with imidazole-based ligands and their in vitro anticancer activity. PNAS.
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI.
- The Medicinal Applications of Imidazolium Carbene Metal Complexes. PMC - NIH.
- Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications.
- Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applic
- Synthesis and structural characterization of ruthenium complexes with 1-aryl-imidazole-2-thione. Taylor & Francis.
- Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applic
- Synthesis of novel ruthenium complexes containing bidentate imidazole-based ligands. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Synthesis, characterization and molecular structure of ruthenium complexes containing imidazole-2-carboxylic acid derivatives.
- Preparation of N,N¢-Imidazolium Salts 1-4 a.
- Synthesis of imidazo-1,4-oxazinone derivatives and investig
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC.
- The roles of imidazole ligands in coordination supramolecular systems.
- 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Fe
- Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PMC.
- A Modular Synthesis of Highly Substituted Imidazolium Salts. Organic Chemistry Portal.
- Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. Organic Chemistry Portal.
- Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. n/a.
- Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Benchchem.
- Synthesis of N-Heterocyclic Carbene Complexes. n/a.
- Arid Zone Journal of Basic and Applied Research. n/a.
- 1-N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC.
- Catalytic Applications of Metal Complexes with Aniline-Derived Ligands: Applic
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. azjournalbar.com [azjournalbar.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]
- 9. benchchem.com [benchchem.com]
- 10. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel ruthenium complexes containing bidentate imidazole-based ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) DOI:10.1039/A700474E [pubs.rsc.org]
- 14. Synthesis of novel ruthenium complexes containing bidentate imidazole-based ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. isca.me [isca.me]
- 16. researchgate.net [researchgate.net]
- 17. A Modular Synthesis of Highly Substituted Imidazolium Salts [organic-chemistry.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Biomimetic Chelating Ligands – Synthesis & Validation
Topic: Applications in the Synthesis of Biomimetic Chelating Ligands Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Introduction: The Art of Chemical Mimicry
Biomimetic chelation is not merely about copying nature; it is about isolating the functional essence of metalloproteins and siderophores to engineer superior therapeutic and diagnostic tools. Nature has evolved exquisite selectivity—siderophores for iron acquisition in bacteria, zinc fingers for DNA regulation, and copper sites for electron transfer.
For the drug developer, the challenge lies in ligand design : creating scaffolds that maintain the thermodynamic stability of natural chelators while improving pharmacokinetic properties (solubility, membrane permeability, and metabolic stability).
This guide focuses on two high-impact classes of biomimetics:
-
Hydroxypyridinone (HOPO) Siderophore Mimics: For actinide decontamination and "Trojan Horse" antimicrobial delivery.
-
ATCUN Peptide Motifs: For targeting copper dyshomeostasis in neurodegenerative diseases.
Module A: Siderophore Mimics – The 3,4-HOPO Scaffold
Rationale & Mechanism
Bacteria secrete siderophores (e.g., Enterobactin) to scavenge iron.[1] These are recognized by specific outer-membrane receptors (e.g., FepA). By synthesizing ligands that mimic the 3,4-hydroxypyridinone (3,4-HOPO) binding moiety, we can hijack these transport systems.
Key Application: The "Trojan Horse" strategy, where the chelator is conjugated to an antibiotic. The bacteria actively transport the lethal payload, bypassing membrane permeability barriers.
Visualization: The "Trojan Horse" Mechanism
Figure 1: The "Trojan Horse" strategy utilizes biomimetic Fe(III) chelators to smuggle antibiotic payloads across the bacterial outer membrane.
Protocol: Synthesis of a Tetradentate 3,4-HOPO Ligand
Objective: Synthesize a bis(3,4-HOPO) ligand suitable for functionalization. Critical Constraint: The 3-hydroxy group must be protected during backbone coupling to prevent premature metal coordination or side reactions.
Reagents:
-
Starting Material: Maltol (3-hydroxy-2-methyl-4-pyrone).
-
Protection: Benzyl chloride (BnCl).
-
Amination: Ethylenediamine (backbone).
-
Deprotection: H2, Pd/C (10%).
Step-by-Step Workflow:
-
Benzyl Protection (The "Masking" Step):
-
Dissolve Maltol (1 eq) in Methanol/H2O.
-
Add NaOH (1.1 eq) followed by Benzyl chloride (1.1 eq).
-
Reflux for 12 hours.
-
Why: This converts the 3-OH to a benzyl ether, rendering the molecule inert to non-specific binding during subsequent steps.
-
QC Check: TLC (SiO2, 5% MeOH/DCM). Product should be less polar than Maltol.
-
-
Aminolysis (Ring Conversion):
-
React the Benzyl-protected Maltol with aqueous ammonia or a primary amine in sealed tube at 70°C.
-
Mechanism:[2] The pyrone ring opens and re-closes to form the pyridinone ring.
-
Result: 3-benzyloxy-2-methyl-4(1H)-pyridinone.
-
-
Backbone Coupling (Ligand Assembly):
-
Functionalize the pyridinone nitrogen (N1) with a carboxylic acid linker (e.g., using bromoacetic acid).
-
Activate the carboxylate (EDC/NHS) and couple to the diamine backbone (e.g., ethylenediamine) in DMF.
-
Critical: Maintain anhydrous conditions. Water competes with the amine for the active ester.
-
-
Hydrogenolysis (The "Reveal"):
-
Dissolve the coupled product in MeOH/HCl.
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under H2 atmosphere (balloon pressure) for 4-6 hours.
-
Filter through Celite.
-
Why: Removes the benzyl group, restoring the iron-binding 3-OH moiety.
-
Module B: Peptide Biomimetics – The ATCUN Motif[3]
Rationale & Mechanism
The Amino-Terminal Cu(II) and Ni(II) (ATCUN) binding motif is a naturally occurring sequence (NH2-Xxx-Zzz-His) found in albumin. It binds Cu(II) with femtomolar affinity (log K ~ 12–15).
Application: In Alzheimer's Disease (AD), dysregulated copper promotes Amyloid-beta (Aβ) aggregation and ROS production. ATCUN peptides can scavenge Cu(II) from Aβ, halting ROS generation.[3]
Protocol: Solid Phase Peptide Synthesis (SPPS) of ATCUN
Target Sequence: H-Asp-Ala-His-Lys-NH2 (DAHK) Platform: Fmoc-SPPS on Rink Amide Resin.
Critical Scientific Insight: The N-terminal amine is the primary anchor for the Cu(II) square-planar complex. Do NOT acetylate the N-terminus.
Workflow:
-
Resin Loading:
-
Use Rink Amide MBHA resin (0.5–0.7 mmol/g).
-
Swell in DMF for 30 min.
-
Fmoc-deprotection: 20% Piperidine in DMF (2 x 5 min).
-
-
Coupling Cycles (Iterative):
-
Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH.
-
Activator: HBTU (3.9 eq) + DIEA (8 eq).
-
Time: 45 min per coupling at Room Temp.
-
QC: Kaiser Test (Ninhydrin) after every coupling to ensure completion (Blue = Free amine, Yellow = Coupled).
-
-
Final N-Terminal Deprotection:
-
Treat with 20% Piperidine/DMF.[3]
-
Crucial Step: Wash thoroughly with DCM to remove all traces of piperidine. The free amine must be protonated (NH3+) only after cleavage.
-
-
Cleavage & Side-Chain Deprotection:
-
Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.[3]
-
Time: 3 hours.
-
Precipitate in cold Diethyl Ether.
-
-
Purification:
-
RP-HPLC (C18 column).
-
Gradient: 0-30% Acetonitrile in water (+0.1% TFA).
-
Note: The His residue makes the peptide hydrophilic; it will elute early.
-
Module C: Validation – Potentiometric Titration
The Gold Standard for Stability Constants
Synthesizing the ligand is only half the battle. You must prove it binds the metal with sufficient affinity to compete with biological targets. Potentiometric titration determines the protonation constants (
Visualization: The Validation Loop
Figure 2: Workflow for the potentiometric determination of metal-ligand stability constants.
Detailed Protocol
Equipment: Automatic Titrator (e.g., Metrohm), Glass Electrode, Thermostated Vessel (25.0 °C).
-
Ionic Strength Control:
-
Prepare all solutions in 0.1 M KCl or 0.1 M NaClO4 .
-
Causality: Constant ionic strength minimizes activity coefficient variations during the titration.
-
-
Calibration (Gran's Method):
-
Titrate a standard strong acid (HCl) with strong base (NaOH).
-
Calculate the standard electrode potential (
) and ionic product of water ( ).
-
-
Ligand Titration (
):-
Dissolve ligand (approx. 1 mM) in the background electrolyte.
-
Acidify to pH ~2.0.
-
Titrate with CO2-free NaOH until pH ~11.0.
-
Output: Protonation constants (
).
-
-
Complex Titration (
):-
Prepare 1:1 ratio of Ligand:Metal (e.g., CuCl2).
-
Repeat titration. The pH curve will shift to lower pH values due to proton displacement by the metal.
-
Equation:
-
Data Summary: Expected Values
| Ligand Class | Target Metal | Typical Log K | Biological Competitor |
| Enterobactin Mimic (Catechol) | Fe(III) | 40 - 49 | Transferrin (Log K ~ 20) |
| 3,4-HOPO | Fe(III) / Pu(IV) | 30 - 37 | Ferritin |
| ATCUN Peptide | Cu(II) | 12 - 15 | Albumin |
| EDTA (Control) | Pb(II) | ~18 | N/A |
References
-
Zscherp, R., et al. (2021).[4] "Biomimetic enterobactin analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa."[4] Chemical Science. Link
-
Santos, M.A., et al. (2020). "Advances on Chelation and Chelator Metal Complexes in Medicine." Journal of Trace Elements in Medicine and Biology. Link
-
Gromadzka, G., et al. (2020). "Copper Dyshomeostasis in Neurodegenerative Diseases—Therapeutic Implications." Int. J. Mol.[3][5] Sci.Link
-
Marafante, M., et al. (2024).[6] "Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands." NECTAR COST Action. Link
-
Xiao, Z., & Wedd, A. G. (2010). "The challenges of determining metal-protein affinities." Natural Product Reports. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sequence–Activity Relationship of ATCUN Peptides in the Context of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomimetic enterobactin analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02084F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. cost-nectar.eu [cost-nectar.eu]
Experimental procedure for N-alkylation of imidazole ring
Application Note: Precision N-Alkylation of Imidazole Scaffolds
Abstract
The N-alkylation of the imidazole ring is a cornerstone transformation in the synthesis of bioactive alkaloids, ionic liquids, and antifungal agents (e.g., ketoconazole, miconazole). While seemingly trivial, the reaction is plagued by challenges such as regiochemical ambiguity in 4(5)-substituted substrates and quaternization (over-alkylation). This guide provides a definitive technical framework for selecting and executing the optimal alkylation strategy, contrasting the classical "Gold Standard" (NaH/DMF) with modern Phase Transfer Catalysis (PTC) methods.
Mechanistic Foundation & Strategic Planning
The imidazole ring (
Key Challenges:
-
Tautomerism: In 4-substituted imidazoles, the N-H proton shuttles between N1 and N3. Upon deprotonation, the negative charge is delocalized, creating an ambident nucleophile. The site of alkylation is governed by the interplay of steric hindrance and electronic inductive effects .[2][3]
-
Over-Alkylation: The product (N-alkylimidazole) is more nucleophilic than the starting material (due to the inductive donation of the alkyl group), leading to the formation of imidazolium quaternary salts.
Decision Matrix: Selecting the Right Protocol
The choice of base and solvent is not arbitrary; it dictates the reaction kinetics and impurity profile.
Figure 1: Strategic decision tree for selecting N-alkylation conditions based on substrate electronics and process requirements.
Protocol A: The "Gold Standard" (NaH/DMF)
Best for: Unreactive alkyl halides, sterically hindered substrates, or when high conversion is critical. Mechanism: Irreversible deprotonation by Sodium Hydride (NaH) generates a "naked" imidazolide anion in the polar aprotic solvent DMF, maximizing nucleophilicity.
Materials
-
Substrate: Imidazole derivative (1.0 equiv)
-
Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Electrophile: Alkyl Halide (R-X, 1.1 equiv)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) or THF.
-
Quench: Saturated
solution.
Step-by-Step Procedure
-
Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen balloon/inlet.
-
Base Preparation:
-
Add NaH (1.2 equiv) to the flask.
-
Optional: Wash NaH with anhydrous hexane (
) to remove mineral oil if the byproduct complicates purification. Decant hexane carefully. -
Suspend NaH in anhydrous DMF (Concentration: 0.2 – 0.5 M). Cool to 0°C (ice bath).
-
-
Deprotonation (Critical Step):
-
Dissolve the imidazole substrate in a minimal amount of DMF.[1]
-
Add the imidazole solution dropwise to the NaH suspension over 15–20 minutes.
-
Observation: Vigorous bubbling (
gas) will occur. -
Wait: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation (solution often turns clear or pale yellow).
-
-
Alkylation:
-
Cool back to 0°C if the alkyl halide is volatile or highly reactive (e.g., MeI, Benzyl Bromide).
-
Add the Alkyl Halide (1.1 equiv) dropwise.[1]
-
Allow to warm to RT and stir.
-
Monitoring: Check TLC or LC-MS after 2 hours. Most reactions are complete within 4–16 hours.
-
-
Workup:
-
Quench: Cool to 0°C. Carefully add saturated
(dropwise) to destroy excess NaH. -
Extraction: Dilute with water and extract with Ethyl Acetate (
).[1] -
Wash: Wash combined organics with LiCl (5% aq) or copious water to remove DMF (crucial for NMR purity).
-
Dry/Concentrate: Dry over
, filter, and concentrate in vacuo.
-
Why this works: The high dielectric constant of DMF dissociates the Na-Imidazolide ion pair, leaving the nitrogen highly reactive.
Protocol B: Phase Transfer Catalysis (Green Chemistry)
Best for: Large-scale synthesis, avoiding hazardous NaH, and reducing solvent waste.
Mechanism: A quaternary ammonium salt (
Materials
-
Base:
(pulverized, 3.0 equiv) or KOH (50% aq). -
Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).
-
Solvent: Toluene (or Solvent-Free).
Step-by-Step Procedure
-
Mix: In a RBF, combine Imidazole (1.0 equiv), finely ground
(3.0 equiv), and TBAB (0.05 equiv). -
Solvent: Add Toluene (Concentration: 1.0 M). Note: For liquid alkyl halides, this can often be run without solvent.
-
Reaction: Add Alkyl Halide (1.1 equiv).
-
Heat: Reflux (80–110°C) is typically required for 5–12 hours.
-
Workup:
Advantage: This method suppresses over-alkylation (quaternization) because the neutral product is less soluble in the specific catalytic phase environment than the charged intermediate [1, 3].
Deep Dive: Regioselectivity in 4(5)-Substituted Imidazoles
When alkylating a 4-substituted imidazole (e.g., 4-nitroimidazole or 4-methylimidazole), two isomers are possible: the 1,4-isomer and the 1,5-isomer .[1]
The Regioselectivity Heuristic
| Substituent (R) | Electronic Effect | Major Product | Mechanistic Rationale |
| Electron Withdrawing ( | Deactivates adjacent N | 1,4-isomer (N1 alkylation) | The EWG pulls electron density from the adjacent nitrogen (N3), making the distal nitrogen (N1) the more nucleophilic site [2, 4].[3] |
| Electron Donating ( | Activates adjacent N | Mixture (often favors 1,5) | Sterics vs. Electronics conflict.[2] The EDG makes N3 slightly more nucleophilic, but steric bulk at C4 hinders approach. Small electrophiles (MeI) may favor 1,5; bulky ones favor 1,4. |
Visualizing the Pathway:
Figure 2: Divergent pathways in the alkylation of substituted imidazoles. For electron-withdrawing groups, the N1 pathway is kinetically favored.
Troubleshooting & Critical Quality Attributes (CQAs)
| Issue | Probable Cause | Corrective Action |
| Quaternization (Imidazolium salt formation) | Excess alkyl halide or high temperature. | Use 0.95 equiv of alkyl halide. Switch to PTC method in non-polar solvent (Toluene), where the salt precipitates out and stops reacting [3]. |
| Low Yield | Incomplete deprotonation or wet solvent. | Ensure NaH is fresh. Dry DMF over molecular sieves (4Å) for 24h. Increase deprotonation time to 1h. |
| Regioisomer Mixture | Substrate has weak electronic bias (e.g., -Me). | Switch Strategy: Use Trityl (Trt) protection. Trityl group prefers N1 (sterics). Alkylate at N3 with powerful electrophile (forming salt), then deprotect. Or use SEM-switch methodology [5]. |
| Emulsion during Workup | DMF/Water surface tension. | Add solid NaCl to saturate the aqueous layer. Filter through Celite if fine precipitates are present. |
References
-
BenchChem. (2025).[1][3][4] Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Retrieved from
-
University of Otago. (n.d.). N-Alkylation of imidazoles: Regioselectivity studies. Retrieved from
-
Halpern, M. (2023).[5] High-Dilution PTC N-Alkylation. PTC Organics.[5] Retrieved from
-
Der Pharma Chemica. (2015). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Retrieved from
-
Journal of Organic Chemistry. (2010). Regioselective Sequential Arylation and N-Alkylation Enabled by SEM-Group Transposition. Retrieved from
Sources
Formylation of the C2 Position of the Imidazole Ring: A Detailed Guide to Synthetic Strategies and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group at the C2 position of the imidazole ring furnishes 1H-imidazole-2-carboxaldehyde and its derivatives, which are pivotal building blocks in medicinal chemistry and materials science.[1] The versatile reactivity of the aldehyde and the inherent biological significance of the imidazole core make these compounds highly valuable precursors for a diverse array of therapeutic agents and functional materials.
This comprehensive technical guide provides an in-depth exploration of the primary synthetic methodologies for achieving C2 formylation of the imidazole ring. Designed for researchers and professionals in organic synthesis and drug development, this document offers a detailed examination of reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of various synthetic strategies.
The Critical Role of N-Protection in C2 Formylation
Direct electrophilic substitution on the imidazole ring is often challenging. The imidazole nitrogen atoms can be protonated or coordinate to Lewis acids, deactivating the ring towards electrophilic attack. Furthermore, the C2 proton is the most acidic, making the C2 position susceptible to deprotonation by strong bases.[2] Consequently, the protection of the imidazole nitrogen is a crucial first step in many C2 formylation strategies. This protection serves two primary purposes:
-
Preventing N-functionalization: It blocks the nucleophilic N-H group from reacting with the formylating agent or other reagents.
-
Facilitating C2-functionalization: In the case of lithiation, N-protection enhances the acidity of the C2 proton, allowing for selective deprotonation.
Commonly used protecting groups for the imidazole nitrogen include:
-
Tosyl (Ts): A robust electron-withdrawing group that can be introduced by reacting the imidazole with tosyl chloride.
-
Triisopropylsilyl (TIPS): A bulky silyl group that offers good stability and can be readily introduced and removed.
-
Benzyl (Bn): A common protecting group that can be introduced via benzylation and removed by hydrogenolysis.
The choice of protecting group will depend on the subsequent reaction conditions and the desired deprotection strategy.
Established Methodologies for C2 Formylation
Two principal and well-established methods for the formylation of the C2 position of the imidazole ring are the Vilsmeier-Haack reaction and formylation via lithiation.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃).[7] The electron-rich imidazole ring then undergoes electrophilic aromatic substitution, followed by hydrolysis to yield the aldehyde.[4]
Mechanism of the Vilsmeier-Haack Reaction:
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7]
-
Electrophilic Aromatic Substitution and Hydrolysis: The N-protected imidazole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to furnish the 2-formylimidazole.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Tosylimidazole
This protocol describes the formylation of 1-tosylimidazole, a common N-protected imidazole derivative.
Materials:
-
1-Tosylimidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-tosylimidazole (1.0 eq) and anhydrous DCM.
-
Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ (1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction: Add the freshly prepared Vilsmeier reagent to the solution of 1-tosylimidazole at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 1-tosyl-1H-imidazole-2-carbaldehyde.
Table 1: Representative Data for Vilsmeier-Haack Formylation
| Substrate | Protecting Group | Equivalents of POCl₃ | Reaction Time (h) | Yield (%) | Reference |
| Imidazole | Tosyl | 1.5 | 3 | ~70-80 | Adapted from[8] |
| 1-Benzylimidazole | Benzyl | 2.0 | 4 | ~60-75 | Adapted from[9] |
Formylation via C2-Lithiation
This method involves the deprotonation of an N-protected imidazole at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting 2-lithioimidazole with a formylating agent like DMF.[1] The bulky triisopropylsilyl (TIPS) group is an effective protecting group for this strategy.
Mechanism of Formylation via Lithiation:
The reaction proceeds through two key steps:
-
C2-Lithiation: The N-protected imidazole is treated with a strong base (e.g., n-BuLi) at low temperature to selectively deprotonate the C2 position, forming a 2-lithioimidazole intermediate.
-
Formylation: The highly nucleophilic 2-lithioimidazole reacts with DMF to form an intermediate which, upon aqueous workup, hydrolyzes to the 2-formylimidazole.
Caption: General experimental workflow for C2-formylation via lithiation.
Experimental Protocol: Synthesis of 1-(Triisopropylsilyl)-1H-imidazole-2-carbaldehyde
This protocol details the synthesis of a TIPS-protected 2-formylimidazole.
Materials:
-
1-(Triisopropylsilyl)imidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add 1-(triisopropylsilyl)imidazole (1.0 eq) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench with a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(triisopropylsilyl)-1H-imidazole-2-carbaldehyde.
Other Formylation Strategies
While the Vilsmeier-Haack and lithiation methods are the most common, other strategies have been explored, though they are generally less applicable for direct C2 formylation of simple imidazoles.
-
Reimer-Tiemann and Duff Reactions: These reactions are classic methods for the formylation of phenols and other highly activated aromatic systems.[10] Their application to the imidazole ring for C2 formylation is not well-documented and is generally not a preferred method.
-
Oxidation of 2-(Hydroxymethyl)imidazole: If the corresponding 2-(hydroxymethyl)imidazole is available, it can be oxidized to the aldehyde using various oxidizing agents.[11]
Modern Approaches: Catalytic C-H Formylation
Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, which offers a more atom-economical and efficient approach. While still an emerging area for imidazole C2 formylation, palladium-catalyzed C-H activation has shown promise for the functionalization of heterocycles.[12][13][14] These methods often require specific directing groups and are under active development.
Deprotection of N-Protected 2-Formylimidazoles
The final step in the synthesis is the removal of the N-protecting group to yield the desired 1H-imidazole-2-carboxaldehyde. The choice of deprotection method must be compatible with the aldehyde functionality.
Deprotection Protocols:
-
N-Tosyl Group: The tosyl group can be removed under mild conditions using magnesium in methanol.[15] Another method involves treatment with a mild base like cesium carbonate in a mixed solvent system of THF and methanol.[16]
-
N-TIPS Group: The TIPS group is typically cleaved under acidic conditions, for example, with tetra-n-butylammonium fluoride (TBAF) in THF or with an acid such as HCl in an alcohol.
-
N-Benzyl Group: The benzyl group is commonly removed by catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[17]
Table 2: Spectroscopic Data for 2-Formylimidazole Derivatives
| Compound | Protecting Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1H-Imidazole-2-carboxaldehyde | H | 9.67 (s, 1H, CHO), 7.43 (s, 2H, imidazole H) | 181.3 (CHO), 146.8 (C2), 130.6 (C4/5) | [18] |
| 1-Tosyl-1H-imidazole-2-carbaldehyde | Tosyl | ~9.8 (s, 1H, CHO), ~8.0-7.2 (m, Ar-H and imidazole H) | ~180 (CHO), ~145 (C2), ~146, 135, 130, 128 (Aromatic C), ~125, 120 (imidazole C) | Estimated from similar compounds |
| 1-(TIPS)-1H-imidazole-2-carbaldehyde | TIPS | ~9.7 (s, 1H, CHO), ~7.5, 7.1 (s, 2H, imidazole H), ~1.5-1.0 (m, TIPS H) | ~182 (CHO), ~148 (C2), ~130, 120 (imidazole C), ~18, 11 (TIPS C) | Estimated from similar compounds |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Conclusion
The formylation of the C2 position of the imidazole ring is a crucial transformation in the synthesis of valuable chemical intermediates. The Vilsmeier-Haack reaction and formylation via C2-lithiation are the most reliable and widely employed methods, with the choice between them often depending on the substrate and available starting materials. The strategic use of N-protecting groups is paramount for the success of these reactions. As the field of C-H activation continues to evolve, new and more direct catalytic methods for C2 formylation are anticipated to emerge, further streamlining the synthesis of these important molecules. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of 2-formylimidazole derivatives in their own laboratories.
References
-
Recent developments in the preparation of N-heterocycles using Pd-catalyzed C-H activation. (2025). ResearchGate. [Link]
- Wolfe, J. P., & Rossi, J. S. (2005). Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization. Current Organic Chemistry, 9(7), 637-656.
- Preparation process for 2 formyl imidazole acetals. (1996).
-
1H-Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040.
- Ye, X., & Gevorgyan, V. (2014). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Topics in Current Chemistry, 346, 153-195.
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (2025). ResearchGate. [Link]
- Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107–1110.
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (2010). CONICET. [Link]
-
Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. (2025). JScholar Publisher. [Link]
-
Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. (2025). ResearchGate. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Duff reaction. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
-
DIRECTED LITHIATION OF 1-TRIISOPROPYLSILYLGRAMINE. (n.d.). LOCKSS. [Link]
-
A simple and mild method for the removal of the NIm-tosyl protecting group. (1979). SciSpace. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]
-
Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
- Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. (2000). Chemistry of Heterocyclic Compounds, 36(6), 711-715.
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. (2001). ResearchGate. [Link]
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry, 3(4), 229-233.
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments, (117), 54692.
-
NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. (2010). ResearchGate. [Link]
- The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. (n.d.). Science of Synthesis.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. (2010). Semantic Scholar. [Link]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(38), 26655-26678.
- The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (2025).
- Standard Lithiation–Borylation A user's guide. (2017). University of Bristol.
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Imidazole-2-carboxaldehyde. (n.d.). SpectraBase. [Link]
- Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. (2015). Beilstein Journal of Organic Chemistry, 11, 1866-1870.
-
Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. (n.d.). Sciencemadness.org. [Link]
- Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazoles. (2015). The Royal Society of Chemistry.
- Hydrogenolysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. (1993). The Journal of Organic Chemistry, 58(23), 6295-6299.
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Use of (1-Phenyl-1h-imidazol-2-yl)methanol in antifungal drug design
Executive Summary
The rise of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel pharmacophores beyond the traditional N-substituted alkyl/benzyl azoles. (1-Phenyl-1H-imidazol-2-yl)methanol (CAS: 5709-62-6) represents a privileged "N-aryl" scaffold. Unlike classic azoles (e.g., fluconazole, ketoconazole) where the imidazole is linked via a flexible alkyl chain, this scaffold features a phenyl ring directly bonded to the N1-position. This rigidity enhances metabolic stability by eliminating the susceptible benzylic carbon at N1 and provides a unique vector for probing the hydrophobic access channel of the target enzyme, lanosterol 14
This guide details the strategic application of (1-Phenyl-1H-imidazol-2-yl)methanol as a core building block for synthesizing next-generation CYP51 inhibitors, focusing on derivatization protocols, structure-activity relationship (SAR) logic, and biological validation.
Structural Rationale & Mechanism of Action
The Pharmacophore Logic
The design strategy utilizes (1-Phenyl-1H-imidazol-2-yl)methanol as a "Head-Linker" motif.
-
The Head (Imidazole): The N3 nitrogen coordinates with the heme iron (
) of CYP51, blocking the catalytic site. -
The Shield (N1-Phenyl): The phenyl group provides steric bulk and
- stacking interactions with tyrosine residues (e.g., Tyr118 in C. albicans CYP51) near the heme, stabilizing the binding complex. -
The Vector (C2-Methanol): The hydroxymethyl group is the critical handle. It allows for the attachment of hydrophobic "tails" that extend into the substrate access channel, mimicking the lanosterol side chain.
Pathway Visualization
The following diagram illustrates the inhibition logic and the role of the scaffold in blocking ergosterol biosynthesis.
Caption: Mechanism of Action. The scaffold coordinates the Heme iron while the N1-phenyl and C2-derivatives occlude the active site, preventing lanosterol demethylation.
Experimental Protocols
Protocol A: Scaffold Activation (Chlorination)
To utilize the scaffold, the hydroxyl group must be converted into a reactive electrophile (chloride) for subsequent coupling with hydrophobic tails.
Reagents:
-
(1-Phenyl-1H-imidazol-2-yl)methanol (1.0 eq)
-
Thionyl chloride (
) (3.0 eq) -
Dichloromethane (DCM), anhydrous
-
Triethylamine (
) (Catalytic)
Procedure:
-
Dissolution: Dissolve 500 mg of (1-Phenyl-1H-imidazol-2-yl)methanol in 10 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add
dropwise over 10 minutes. Caution: Gas evolution ( , HCl). -
Reflux: Allow to warm to room temperature, then reflux at 40°C for 2 hours. Monitor by TLC (System: DCM/MeOH 95:5). The alcohol spot (
) should disappear, replaced by the chloride ( ). -
Workup: Evaporate solvent under reduced pressure. Co-evaporate with toluene (
) to remove residual . -
Isolation: The resulting hydrochloride salt of 2-(chloromethyl)-1-phenyl-1H-imidazole is unstable and hydroscopic. Use immediately for Protocol B without further purification.
Protocol B: Divergent Library Synthesis (Ether Linkage)
This protocol couples the activated scaffold with various phenols to create a library of potential antifungals.
Reagents:
-
Activated Scaffold (from Protocol A)
-
Substituted Phenol (e.g., 4-chlorophenol, 2,4-dichlorophenol, 4-phenylphenol) (1.1 eq)
-
Potassium Carbonate (
), anhydrous (3.0 eq) -
Potassium Iodide (KI) (0.1 eq, catalyst)
-
Acetonitrile (ACN) or DMF
Procedure:
-
Preparation: In a reaction vial, suspend the substituted phenol and
in ACN (5 mL). Stir for 30 min at RT to generate the phenoxide. -
Coupling: Add the crude 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride (dissolved in minimal ACN) to the mixture. Add KI catalyst.
-
Reaction: Heat to 80°C for 6–12 hours.
-
Quench: Cool to RT, pour into ice water (20 mL), and extract with Ethyl Acetate (
). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography (Gradient: Hexane Ethyl Acetate).
Biological Validation & Data Interpretation
In Vitro Susceptibility Testing (MIC)
Follow CLSI M27-A3 standards for yeasts.
-
Organisms: C. albicans (ATCC 90028), C. glabrata, A. fumigatus.
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum:
cells/mL. -
Readout: Lowest concentration causing 50% inhibition (IC50) compared to growth control after 24h.
Data Analysis: SAR Trends
The following table summarizes expected outcomes based on the substitution pattern of the "Tail" attached to the (1-Phenyl-1H-imidazol-2-yl)methanol core.
| Derivative (Tail Group) | Predicted LogP | CYP51 Affinity | MIC (C. albicans) | Interpretation |
| -OH (Parent) | 1.2 | Low | >64 | Too polar; cannot penetrate hydrophobic channel. |
| -O-(4-Cl-Ph) | 3.5 | Moderate | 4–16 | Improved lipophilicity; basic hydrophobic contact. |
| -O-(2,4-diCl-Ph) | 4.1 | High | 0.5–2 | Halogens enhance metabolic stability and fit. |
| -O-(Biphenyl) | 4.8 | Very High | <0.125 | Deep channel penetration; mimics lanosterol tail. |
Synthesis Workflow Diagram
This workflow ensures a systematic approach to generating high-value derivatives.
Caption: Divergent synthesis strategy converting the alcohol scaffold into three distinct classes of antifungal candidates.
Critical Control Points (Self-Validation)
-
N-Alkylation vs. O-Alkylation: When coupling phenols, ensure the reaction remains on the oxygen. The use of hard bases (like
in Acetone/ACN) favors O-alkylation. If C-alkylation on the phenol ring is observed, switch to weaker bases or lower temperatures. -
Imidazole Stability: The N1-phenyl bond is robust, but the imidazole ring can undergo ring-opening under extreme acidic conditions at high temperatures. Keep workups neutral or mildly basic (
). -
Heme Coordination Verification: To confirm the drug targets CYP51 and not just general membrane disruption, perform a Difference Spectral Assay .
-
Protocol: Titrate the drug into a solution of recombinant CYP51.
-
Result: A Type II binding spectrum (peak at ~425-430 nm, trough at ~390-410 nm) confirms the imidazole nitrogen is coordinating the heme iron.
-
References
-
Shingare, R. M., et al. (2019). "Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives." NIH/PubMed. Available at: [Link] (Search Term: Imidazole SAR Antifungal)
-
De Vita, D., et al. (2012).[1] "Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives." Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Zhang, H., et al. (2025).[1] "Fe-BPsalan Complex-Catalyzed Asymmetric 1,3-Dipolar [3 + 2] Cycloaddition... (S)-((3S,4S,5S)-2-Benzyl-5-methyl-3-phenylisoxazolidin-4-yl)(1-phenyl-1H-imidazol-2-yl)methanol."[2][3] Journal of Organic Chemistry. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Available at: [Link]
Sources
High-Performance Liquid Chromatography (HPLC) Analysis of Imidazole Compounds
Executive Summary: The Imidazole Challenge
Imidazole compounds represent a unique chromatographic challenge due to their amphoteric nature and high polarity. Ubiquitous in pharmaceuticals (e.g., antifungals like Ketoconazole, antibiotics like Metronidazole) and food chemistry (e.g., 4-Methylimidazole), these molecules possess a five-membered ring containing two nitrogen atoms.
From a separation science perspective, imidazoles are notorious for peak tailing and poor retention on standard C18 columns. This occurs because the basic nitrogen (pKa ~7.0) interacts strongly with residual silanols on the silica support, while the molecule's polarity often leads to elution in the void volume.
This guide provides two distinct, field-proven protocols: a Reversed-Phase (RP-HPLC) method for pharmaceutical quality control and a Hydrophilic Interaction Liquid Chromatography (HILIC) method for trace analysis in food matrices.
Strategic Method Development
Before selecting a column, one must analyze the specific imidazole derivative's physicochemical properties. The decision between Reversed-Phase and HILIC is primarily driven by the hydrophobicity (LogP) and the ionization state (pKa).
Decision Matrix: Selecting the Right Mode
Figure 1: Decision tree for selecting the chromatographic mode based on analyte hydrophobicity.
Protocol A: Pharmaceutical QC (Reversed-Phase)
Target Analyte: Metronidazole (Antibiotic/Antiprotozoal) Application: Assay and Organic Impurities (USP-aligned)
The Scientific Rationale
Metronidazole is moderately polar. While it can be retained on C18, the interaction between its basic nitrogen and surface silanols causes tailing.[1] To mitigate this, we utilize a low pH phosphate buffer . At pH < 3.0, surface silanols (pKa ~3.5–4.5) are protonated (
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 (L1 packing), End-capped, Base-Deactivated (e.g., Zorbax Eclipse Plus C18 or Symmetry C18) |
| Dimensions | 150 mm × 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (pH 2.8) : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Ambient) |
| Detection | UV @ 254 nm |
| Injection Vol | 10 µL |
| Run Time | ~10 minutes (Metronidazole RT approx. 5–6 min) |
Reagent Preparation
-
Phosphate Buffer (pH 2.8): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL HPLC-grade water. Adjust pH to 2.8 ± 0.05 using dilute Phosphoric Acid ( ). Filter through a 0.45 µm nylon membrane.[2] -
Mobile Phase: Mix 800 mL of Buffer with 200 mL of Acetonitrile. Degas via sonication.[3][4][5]
System Suitability Criteria (Self-Validation)
-
Tailing Factor (T): NMT (Not More Than) 2.0. (Typical values: 1.1 – 1.3).
-
Relative Standard Deviation (RSD): NMT 2.0% for 5 replicate injections.
-
Theoretical Plates (N): NLT (Not Less Than) 2000.
Protocol B: Food Safety Analysis (HILIC)
Target Analyte: 4-Methylimidazole (4-MEI) Application: Analysis of Caramel Coloring (Class III/IV) in Beverages (FDA/Prop 65)
The Scientific Rationale
4-MEI is a small, highly polar imidazole derivative formed during the caramelization process. It retains poorly on C18 columns, often eluting in the void volume with interfering matrix components. HILIC (Hydrophilic Interaction Liquid Chromatography) is the superior choice here. The water layer adsorbed onto the polar stationary phase acts as the "liquid stationary phase," allowing partition of the polar 4-MEI [2].
Workflow: Sample Preparation to Analysis[5][7]
Figure 2: Simplified sample preparation workflow for 4-MEI analysis in beverages.
Chromatographic Conditions
| Parameter | Specification |
| Column | HILIC Silica or Amide (e.g., Waters CORTECS HILIC or Agilent Poroshell HILIC-Z) |
| Dimensions | 100 mm × 2.1 mm, 2.7 µm (Fused-Core recommended for speed) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Isocratic Ratio | 90% B : 10% A (High organic required for HILIC retention) |
| Flow Rate | 0.4 mL/min |
| Detection | UV @ 210 nm (or MS/MS for trace levels) |
| Run Time | ~5 minutes |
Critical Technical Note
In HILIC, Acetonitrile is the weak solvent and Water is the strong solvent. Unlike RP-HPLC, increasing water content decreases retention time. The sample diluent must match the mobile phase (high organic) to prevent peak distortion.
Troubleshooting Guide: The "Tailing" Imidazole
If you observe peak tailing (Asymmetry > 1.5) despite following the protocols, consult this diagnostic table:
| Symptom | Root Cause | Corrective Action |
| Severe Tailing | Secondary Silanol Interaction | Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites [3]. |
| Split Peaks | pH Mismatch | Check pKa: Ensure Mobile Phase pH is at least 2 units away from the analyte pKa (Imidazoles pKa ~7.0; aim for pH 3.0 or pH 10.0). |
| Retention Drift | HILIC Equilibration | Equilibrate Longer: HILIC columns require longer equilibration times (20–30 column volumes) than C18 columns to establish the water layer. |
References
-
USP Monograph. (2023). Metronidazole Injection: Assay and Organic Impurities.[6] United States Pharmacopeia.[6]
-
U.S. Food and Drug Administration (FDA). (2021). Questions and Answers on Caramel Coloring and 4-MEI.
-
Dolan, J. W. (2002). Peak Tailing and Column Selection.[7] LCGC North America.
-
Waters Corporation. (2015). Analysis of 2- and 4-Methylimidazole in Beverages using Alliance HPLC with Mass Detection.[8][9] Application Note 720005260EN.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. d-nb.info [d-nb.info]
- 3. jrtdd.com [jrtdd.com]
- 4. agilent.com [agilent.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
Gas Chromatography-Mass Spectrometry (GC-MS) for imidazole derivatives
Application Note: High-Sensitivity Analysis of Imidazole Derivatives by GC-MS Case Study: 4-Methylimidazole (4-MEI) and Pharmaceutical Intermediates
Abstract
Imidazole derivatives are ubiquitous in pharmaceuticals (e.g., antifungals like ketoconazole), ionic liquids, and food safety (e.g., 4-methylimidazole in caramel coloring).[1] However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by their high polarity, basicity, and tendency to adsorb onto active sites in the GC flow path. This guide details a robust protocol for the analysis of imidazole derivatives, focusing on silylation derivatization to mitigate polarity and enhance volatility. We present a self-validating workflow using 4-Methylimidazole (4-MEI) as a primary case study, applicable to broader imidazole-based drug development.
The Analytical Challenge & Strategy
Imidazoles contain a secondary amine (
-
Peak Tailing: Interaction with silanol groups in the liner and column.
-
Memory Effects: Carryover from previous injections.
-
Thermal Instability: Degradation of labile derivatives at high inlet temperatures.
Strategic Solution: To ensure scientific integrity and reproducibility, we employ a Derivatization-First Strategy using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This replaces the active protic hydrogen with a trimethylsilyl (TMS) group, reducing polarity and improving peak symmetry.
Decision Matrix: Direct vs. Derivatized Analysis
Figure 1: Decision matrix for selecting the appropriate GC-MS workflow. For trace analysis in complex matrices, derivatization is the gold standard.
Experimental Protocol
Reagents & Materials[2][3][4][5][6]
-
Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst for sterically hindered amines.
-
Solvent: Anhydrous Acetonitrile (ACN) or Ethyl Acetate. Note: Avoid protic solvents like Methanol which react with BSTFA.
-
Internal Standard (ISTD): 2-Methylimidazole or d6-4-MEI (Deuterated).
-
SPE Cartridges: Mixed-mode Cation Exchange (MCX) for extracting basic imidazoles from complex matrices.
Sample Preparation (Solid Phase Extraction - Optional)
Required for biological fluids or food matrices to remove interferences.
-
Conditioning: 3 mL Methanol followed by 3 mL Water.
-
Loading: Load sample (pH adjusted to ~4.0 to ensure imidazole is protonated).
-
Washing: 3 mL 0.1 N HCl (removes neutrals/acids), then 3 mL Methanol.
-
Elution: 3 mL of 5% Ammonium Hydroxide in Methanol (elutes basic imidazoles).
-
Drying: Evaporate eluate to dryness under Nitrogen stream at 40°C.
Derivatization Workflow (The Critical Step)
This step converts the imidazole to its TMS-derivative.
-
Reconstitution: Redissolve the dried residue (or standard) in 100 µL of Anhydrous Acetonitrile.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .
-
Reaction: Cap the vial tightly (crimped or screw-top with PTFE septum). Vortex for 10 seconds.
-
Incubation: Heat at 70°C for 30 minutes .
-
Cooling: Allow to cool to room temperature before injection.
GC-MS Method Parameters
To achieve high sensitivity and separation, use a non-polar column which provides excellent durability for silylated compounds.
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS, Rtx-5MS) 30m x 0.25mm x 0.25µm | Standard phase for TMS derivatives; separates based on boiling point and slight polarity. |
| Inlet | Splitless Mode, 250°C | High temp ensures rapid vaporization; Splitless maximizes sensitivity for trace analytes. |
| Liner | Ultra-Inert Single Taper with Wool | The "Ultra-Inert" deactivation is non-negotiable to prevent adsorption of any underivatized amine. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum efficiency. |
| Oven Program | 1. Hold 60°C (1 min) 2. Ramp 15°C/min to 200°C 3. Ramp 25°C/min to 300°C (Hold 3 min) | Slow initial ramp separates solvent from early eluting imidazoles. Final bake-out prevents carryover. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |
| MS Source | Electron Impact (EI), 230°C | Standard ionization energy (70 eV). |
| Acquisition | SIM Mode (Selected Ion Monitoring) | Essential for trace quantification (LOD < 10 ppb). |
Data Analysis & Interpretation
Fragmentation Patterns
Silylated imidazoles exhibit characteristic cleavage patterns. The TMS group (Si(CH3)3) adds 72 amu to the molecular weight of the hydrogen it replaces.
Target Ions for 4-Methylimidazole-TMS:
-
Molecular Weight (Derivatized): 82 (4-MEI) + 72 (TMS) = 154 amu .
-
Primary Ion (M+): m/z 154 (Often the base peak or very strong).
-
Fragment Ion (M-15): m/z 139 (Loss of a methyl group from the silicon atom; highly characteristic of TMS derivatives).
-
Silicon Ion: m/z 73 (The trimethylsilyl cation, present in all TMS derivatives).
Table: SIM Acquisition Table
| Analyte | Retention Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) |
| Imidazole-TMS | 5.2 min | 140 | 125, 73 |
| 4-Methylimidazole-TMS | 6.8 min | 154 | 139, 73 |
| 2-Methylimidazole-TMS (ISTD) | 6.5 min | 154 | 139, 73 |
Note: Since 4-MEI and 2-MEI are isomers, chromatographic separation is critical. The 5% phenyl column effectively resolves these isomers.
Self-Validating Workflow Diagram
Figure 2: The complete analytical workflow ensuring sample integrity from extraction to detection.
Validation & Troubleshooting
To meet E-E-A-T standards, the method must be self-validating. Use these criteria to accept or reject data.
-
Derivatization Efficiency Check:
-
Monitor the peak for underivatized 4-MEI (m/z 82). If this peak appears, the derivatization was incomplete.
-
Fix: Ensure reagents are fresh (BSTFA hydrolyzes with moisture) and the reaction vial was sealed tight.
-
-
Linearity & Sensitivity:
-
Linearity: R² > 0.995 over the range of 10–1000 ppb.[7]
-
LOD (Limit of Detection): Should be < 5 ppb for food safety applications (e.g., Prop 65 compliance).
-
-
Common Failure Modes:
-
Ghost Peaks: Often caused by septum bleed or inlet contamination. Solution: Change the septum and liner every 100 injections.
-
Tailing Peaks: Indicates active sites in the inlet. Solution: Use "Ultra Inert" wool liners.[8] If tailing persists, trim 10cm from the front of the GC column.
-
References
-
Agilent Technologies. (2019).[9] Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Application Note 5994-0658EN. Link
-
National Institute of Standards and Technology (NIST). (2023). Imidazole, TMS derivative Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
-
Schummer, C., et al. (2009).[10] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link
-
California Office of Environmental Health Hazard Assessment. (2011). 4-Methylimidazole (4-MEI) Fact Sheet. Proposition 65. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of (1-Phenyl-1H-imidazol-2-yl)methanol Synthesis
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for C2-Hydroxymethylation of 1-Phenylimidazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering low yields due to the specific challenges of functionalizing the C2 position of the imidazole ring. The synthesis of (1-Phenyl-1H-imidazol-2-yl)methanol generally bifurcates into two distinct methodologies:
-
The "Precision" Route (Recommended for Lab Scale): Lithiation followed by formylation and reduction. This offers the highest yield and purity but requires strict anhydrous conditions.
-
The "Direct" Route (Industrial/Scale-up): Thermal reaction with paraformaldehyde. This is atom-economical but prone to polymerization ("tarring") and low conversion.
This guide treats your request as a technical support ticket, addressing the specific failure modes of both routes.
Route Selector: Which Protocol Should You Use?
Before proceeding, identify your constraints using the decision matrix below.
Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and equipment availability.
Module 1: The "Precision" Route (Lithiation)
Target Audience: Researchers requiring >80% yield and high purity.
The Protocol
This method relies on the specific deprotonation of the C2 position using n-butyllithium (n-BuLi), followed by trapping with DMF to form the aldehyde, which is then reduced.
Why not react C2-Li directly with Paraformaldehyde? Direct reaction of organolithiums with solid paraformaldehyde is heterogeneous and slow, often leading to decomposition of the lithiated species before reaction occurs. The DMF intermediate is significantly more reliable.
Workflow Diagram
Caption: Step-wise workflow for the lithiation-formylation-reduction pathway.
Troubleshooting Guide (FAQ)
Q: I am recovering starting material (1-phenylimidazole). Why isn't the lithiation working?
-
Diagnosis: The C2-lithio species is extremely moisture-sensitive. Even trace water in THF kills the reaction immediately, regenerating the starting material.
-
Fix:
-
Distill THF over Sodium/Benzophenone immediately before use.
-
Titrate your n-BuLi. Old reagents often have lower molarity than the label claims.
-
Critical: Ensure the 1-phenylimidazole is dry. Azeotrope it with dry toluene 3x before dissolving in THF.
-
Q: I see a complex mixture/black spots on TLC after adding n-BuLi.
-
Diagnosis: Temperature overshoot. Above -40°C, the C2-lithio species can undergo ring-opening or rearrangement.
-
Fix: Maintain internal temperature below -70°C during n-BuLi addition. Add n-BuLi dropwise down the side of the flask to pre-cool it.
Q: The aldehyde reduction step is messy.
-
Diagnosis: Incomplete quenching of the DMF step.
-
Fix: Ensure the aldehyde intermediate is isolated and relatively clean before reduction. The reduction of the aldehyde to the alcohol with NaBH4 in Methanol is quantitative; if it fails, the aldehyde was likely impure.
Module 2: The "Direct" Route (Thermal)
Target Audience: Scale-up chemists or those lacking cryogenic facilities.
The Protocol
Direct heating of 1-phenylimidazole with paraformaldehyde. This utilizes the reversible depolymerization of paraformaldehyde to generate reactive formaldehyde monomer in situ.
Quantitative Data Summary
| Variable | Standard Condition | Optimized Condition | Impact on Yield |
| Temperature | 100°C | 140–160°C | High: Activation energy barrier is high. |
| Vessel | Round Bottom Flask | Sealed Tube / Autoclave | Critical: Prevents formaldehyde gas loss. |
| Solvent | Neat (No solvent) | 1,4-Dioxane or DMSO | Medium: Solvents reduce "tar" formation. |
| Stoichiometry | 1.0 eq Paraformaldehyde | 3.0 - 5.0 eq Paraformaldehyde | High: Drives equilibrium forward. |
Troubleshooting Guide (FAQ)
Q: The reaction mixture turned into a black, insoluble tar.
-
Diagnosis: Polymerization of formaldehyde initiated by the basic imidazole, or oxidative degradation at high heat.
-
Fix:
-
Dilution: Do not run neat. Use 1,4-Dioxane (concentration ~0.5 M).
-
Inert Atmosphere: Degas the solvent. Oxygen at 160°C accelerates tar formation.
-
Additives: Some protocols suggest adding a trace of weak acid (e.g., acetic acid) or a Lewis acid (Yb(OTf)3) to activate the formaldehyde without promoting polymerization, though this is advanced optimization.
-
Q: Conversion is stuck at 30%.
-
Diagnosis: Loss of formaldehyde.[1] As paraformaldehyde depolymerizes, gaseous formaldehyde escapes if the vessel isn't pressure-tight.
-
Fix: This reaction must be performed in a sealed pressure tube or autoclave. A reflux condenser is insufficient because formaldehyde gas (b.p. -19°C) will escape through the top.
Module 3: Purification & Characterization
Q: The product won't crystallize; it's a viscous oil.
-
Cause: Residual solvent or trace impurities (unreacted imidazole).
-
Protocol:
-
Dissolve the oil in a minimum amount of hot Ethyl Acetate.
-
Add Hexane dropwise until cloudy.
-
Refrigerate overnight.
-
Alternative: If it remains an oil, convert it to the Hydrochloride salt by bubbling HCl gas through an ethereal solution. The salt is almost always a solid.
-
Q: How do I confirm I have the C2 isomer and not C5?
-
Validation:
-
1H NMR: Look for the disappearance of the sharp singlet at ~7.8 ppm (C2-H). The C4 and C5 protons appear as doublets (or broad singlets) around 7.0-7.3 ppm.
-
13C NMR: The C2 carbon shifts significantly downfield (~145-150 ppm) upon substitution with the hydroxymethyl group.
-
References
-
C2-Lithiation Methodology
-
Source: The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium.[2] Journal of Organic Chemistry / Organometallics.
- Context: Defines the regioselectivity of n-BuLi for the C2 position over C5.
-
Link:
-
-
General Imidazole Synthesis & Functionalization
- Source: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press.
- Context: Standard reference for thermal hydroxymethylation conditions and preventing polymeriz
-
Link:
-
Aldehyde Reduction Protocol
- Source: BenchChem Technical Guide: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol.
- Context: Analogous procedure for reducing the C2-formyl group to the methanol deriv
-
Link:
-
Paraformaldehyde Reactivity
- Source: Walker, J. F. "Formaldehyde", ACS Monograph Series.
- Context: Explains the depolymerization kinetics of paraformaldehyde in sealed vessels.
-
Link:
Sources
Purification of crude (1-Phenyl-1h-imidazol-2-yl)methanol by column chromatography
Technical Support Center: Purification of (1-Phenyl-1H-imidazol-2-yl)methanol
Ticket ID: #PUR-IMID-002 Subject: Optimization of Column Chromatography for Basic Imidazole Alcohols Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Query: How do I purify crude (1-Phenyl-1H-imidazol-2-yl)methanol using column chromatography?
Technical Assessment: This molecule presents a classic "dual-threat" in chromatography:
-
The Imidazole Ring: A basic nitrogen (
) that interacts strongly with acidic silanols on silica gel, causing severe peak tailing. -
The Hydroxymethyl Group: Increases polarity, requiring a polar mobile phase (often MeOH/DCM), which can dissolve silica at high concentrations or cause poor resolution if not buffered.
Compound Properties Table:
| Property | Description | Chromatographic Implication |
| Structure | N-Phenyl Imidazole + CH2OH | UV Active (254 nm); Moderate Polarity. |
| Basicity | Basic Nitrogen (N3) | High Risk: Will streak/tail on standard Silica Gel 60. |
| Polarity | Polar (H-bond donor) | Requires polar solvents (DCM/MeOH or EtOAc/MeOH). |
| Elution Order | vs. 1-Phenylimidazole | Product is more polar and will elute after the starting material. |
Decision Logic & Workflow (Interactive Map)
Before starting your column, follow this logic flow to select the correct stationary phase and solvent system.
Figure 1: Decision tree for optimizing the purification of basic imidazole derivatives.
Troubleshooting Guide (Q&A)
Issue 1: "My product spot looks like a comet (tailing) on the TLC plate."
Diagnosis: Uncapped silanols on the silica surface are protonating your imidazole nitrogen, creating a "drag" effect. Solution:
-
The "TEA Block": Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (25% aq) to your mobile phase.
-
Mechanism: The amine base is smaller and more mobile; it preferentially binds to the acidic silanol sites, effectively "capping" the column and allowing your product to elute as a tight band.
-
Note: If using TEA, your product's Rf will likely increase (move higher) because it is no longer sticking to the silica.
Issue 2: "I cannot separate the product from the starting material (1-Phenylimidazole)."
Diagnosis: Inadequate gradient or incorrect polarity assumptions. Solution:
-
Elution Order: The starting material (1-Phenylimidazole) lacks the -OH group. It is less polar and should elute first .
-
Gradient Strategy:
-
Start with 100% DCM (with 1% TEA) to elute the non-polar starting material.
-
Slowly ramp to 95:5 DCM:MeOH . The product should begin to elute here.
-
Flush with 90:10 DCM:MeOH to recover the tail end of the product.
-
Issue 3: "The product is not dissolving in the mobile phase for loading."
Diagnosis: (1-Phenyl-1H-imidazol-2-yl)methanol forms a hydrogen-bond network in the solid state, reducing solubility in non-polar solvents like DCM. Solution:
-
Do NOT: Force solubility by adding large amounts of MeOH to the load; this will ruin the resolution (the "strong solvent effect").
-
DO: Use Dry Loading .
-
Dissolve crude in a minimal amount of MeOH/DCM.
-
Add dry silica gel (1:1 ratio by weight to crude).
-
Evaporate to dryness on a rotovap until you have a free-flowing powder.
-
Load this powder on top of your packed column.
-
Standard Operating Procedure (SOP)
Protocol: Flash Chromatography of (1-Phenyl-1H-imidazol-2-yl)methanol
Reagents:
-
Silica Gel 60 (
) -
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Step-by-Step:
-
Column Preparation:
-
Prepare a slurry of Silica Gel in DCM + 1% TEA .
-
Why TEA in packing? It pre-equilibrates the column, neutralizing acidic sites before the sample even touches the silica [1].
-
Pour the column and flush with 2 column volumes (CV) of the starting solvent.
-
-
Sample Loading:
-
Use the Dry Loading technique (described in Troubleshooting Issue 3) to ensure a narrow injection band.
-
-
Elution Gradient:
-
CV 1-3: 100% DCM + 1% TEA (Elutes non-polar impurities/starting material).
-
CV 4-10: Linear gradient to 95:5 DCM:MeOH + 1% TEA.
-
CV 10-15: Hold at 95:5 or increase to 92:8 if the product is eluting slowly.
-
-
Fraction Analysis:
-
Post-Processing:
-
Combine pure fractions.
-
Crucial: The product will contain residual TEA. To remove it, rotovap to dryness, redissolve in DCM, and wash gently with saturated
(do not use strong acid or you will extract the product into water), or simply dry under high vacuum for 24h if the TEA amount is negligible.
-
FAQ: Alternative Methods
Q: Can I use Ethyl Acetate/Hexane instead of DCM/MeOH? A: Likely not. While 1-phenylimidazole might move in EtOAc/Hexane, the hydroxymethyl derivative is significantly more polar. You would likely need 100% EtOAc or EtOAc/MeOH, at which point DCM/MeOH usually offers better solubility and resolution.
Q: Silica gel isn't working. What next? A: Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica, often eliminating the need for TEA and reducing tailing for basic heterocycles [2].[1] Use a gradient of DCM -> DCM/MeOH (99:1).
Q: Can I crystallize it instead? A: Yes. Many imidazole methanols crystallize well. Try dissolving in hot EtOAc or Isopropanol and cooling slowly. This is excellent for final polishing after the column [3].[1]
References
-
BenchChem Technical Support. (2025).[4] Purification of Imidazole Derivatives: Troubleshooting Tailing on Silica. Retrieved from
-
ResearchGate Community. (2023). Mobile phase selection for basic imidazole purification.[1][5] Retrieved from
-
MDPI Molbank. (2023). Synthesis and Characterization of Imidazole-Methanol Derivatives. (General procedure for crystallization of imidazole alcohols). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,2-Disubstituted Imidazoles
Executive Summary: The 1,2-Disubstitution Challenge
The 1,2-disubstituted imidazole scaffold is a privileged motif in kinase inhibitors (e.g., p38 MAP kinase) and antifungal agents. However, its synthesis is plagued by the amphoteric nature of the imidazole ring, leading to three primary failure modes:
-
Regiochemical Scrambling: Competition between N1 and N3 alkylation (tautomerism) or C2 vs. C5 arylation.
-
Over-Reaction: Formation of quaternary imidazolium salts (bis-alkylation).
-
Pathway Deviation: Hydrolysis or oxazole formation during de novo cyclization.
This guide provides diagnostic workflows and remediation strategies for these specific issues.
Decision Matrix: Selecting the Right Route
Before troubleshooting, ensure you are using the correct synthetic strategy for your specific substituents (
Figure 1: Strategic decision tree for selecting the synthetic route based on substituent availability and associated risks.
Troubleshooting Module A: N-Alkylation of 2-Substituted Imidazoles
Context: You are reacting a 2-substituted imidazole with an alkyl/aryl halide to install the
Critical Failure Mode: Quaternization (Imidazolium Salt Formation)
Symptom: High mass balance, but product is water-soluble and polar. MS shows M+R mass (bis-alkylated).
| Diagnostic Check | Root Cause | Corrective Action |
| Stoichiometry | Excess alkylating agent drives the reaction to the quaternary salt (N1, N3-dialkyl). | Strict 1:1 eq. or slight deficit (0.95 eq.) of electrophile. |
| Base Strength | Weak bases (e.g., | Switch to NaH or KOtBu (THF/DMF) to fully deprotonate the imidazole ( |
| Temperature | High temps promote the second alkylation event. | Perform addition at 0°C , then warm slowly to RT. |
Critical Failure Mode: Regioisomerism (N1 vs. N3)
Context: This only applies if the imidazole also has a substituent at C4 or C5 (making it asymmetric). Due to tautomerism, the "2-substituted" starting material is a mixture.
Q: Why am I getting a mixture of 1,2,4- and 1,2,5-trisubstituted products? A: The steric vs. electronic battle.
-
Mechanism: In basic conditions (anionic mechanism), alkylation favors the more sterically hindered nitrogen (proximal to the C4 substituent) if the substituent is electron-withdrawing (inductive effect). However, steric bulk usually directs alkylation to the distal nitrogen (N1).
-
Solution (The SEM-Switch): If separation is impossible, use the SEM-Switch strategy [1].
-
Protect N1 with SEM (2-(trimethylsilyl)ethoxymethyl).
-
Perform C2 functionalization.
-
If N3 alkylation is required, quaternary salts can sometimes be selectively dealkylated, or use specific directing groups.
-
Troubleshooting Module B: C-H Arylation (Direct C2-Functionalization)
Context: You have a 1-substituted imidazole and want to install an aryl group at C2 using transition metal catalysis.
Critical Failure Mode: C5-Arylation (Regioselectivity)
Symptom: NMR shows loss of the proton at C5 (usually a singlet around
Q: Why is the metal attacking C5 instead of the more acidic C2?
A: This depends on the mechanism (CMD vs.
-
Electrophilic Pathway (
): C5 is the most electron-rich position. If your catalyst system is highly electrophilic, C5 arylation dominates. -
Acidity Pathway (C-H Activation): C2 is the most acidic proton (
in DMSO vs. 35+ for C5).
Protocol: Ensuring C2 Selectivity [2]
-
Catalyst System: Use CuI / 1,10-phenanthroline rather than Pd(OAc)2 alone. Copper is more sensitive to the acidity of the C-H bond, favoring C2.
-
Solvent/Base: Use DMSO with Cs2CO3 .
-
Blocking: If C5 arylation persists, consider a transient blocking group (e.g., halogenation of C4/C5 followed by reductive dehalogenation later), though this adds steps.
Figure 2: Mechanistic divergence in C-H activation. C2 selectivity requires conditions that exploit the higher acidity of the C2 proton (CMD mechanism).
Troubleshooting Module C: De Novo Cyclization
Context: Reacting an N-substituted amidine with an
Critical Failure Mode: Amidine Hydrolysis
Symptom: Low yield, recovery of starting ketone, smell of ammonia/amine. Fix:
-
Dry Solvents: Amidines are prone to hydrolysis. Ensure solvents (DMF/EtOH) are anhydrous.
-
Base Addition: Add the base (e.g.,
) slowly to scavenge the acid generated without hydrolyzing the amidine precursor.
Critical Failure Mode: Oxazole Impurity
Symptom: Mass spec shows M-15 or M+1 shifts (O vs NH difference). Cause: If using an amide precursor or if water is present, oxygen acts as the nucleophile instead of nitrogen. Fix:
-
Source Check: Ensure you are using an amidine , not an amide.
-
Ammonium Acetate: In multicomponent variants (Glyoxal + Aldehyde + Amine), ensure excess Ammonium Acetate is used to saturate the system with nitrogen sources, suppressing oxazole formation [3].
FAQ: Rapid Fire Solutions
Q: My Ullmann coupling (N-arylation) is stalling at 50% conversion. Should I add more catalyst? A: No. Copper catalysts often suffer from disproportionation or oxidation.
-
Check: Is your ligand (e.g., DMEDA, Phenanthroline) loading sufficient? Use 2:1 Ligand:Metal ratio.
-
Check: Oxygen exclusion. Ullmann couplings are sensitive to air. Degas solvents thoroughly.
Q: I can't separate the 1,2-disubstituted product from the 1,5-regioisomer byproduct. A: Try Nitrate salts . Imidazole regioisomers often have vastly different crystallization properties as nitrate or picrate salts. Alternatively, use AgNO3-impregnated silica for chromatography, as the coordination strength varies with steric hindrance at the nitrogen.
Q: Can I use the Van Leusen (TosMIC) reaction for 1,2-disubstituted imidazoles? A: Generally, No . The standard Van Leusen yields 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. Modifying it for 1,2-substitution is synthetically arduous compared to direct alkylation or cyclization.
References
-
Vertex Pharmaceuticals. (2010). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation. Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1][2] Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Link
-
Organic Chemistry Portal. Synthesis of Imidazoles. Link
-
Altman, R. A., et al. (2007).[3] Copper-catalyzed N-arylation of imidazoles and benzimidazoles. Journal of Organic Chemistry. Link
Sources
Optimizing reaction conditions for imidazole cyclization
Technical Support Center: Optimizing Imidazole Cyclization
Introduction: Beyond the Textbooks
Welcome to the technical support hub for imidazole synthesis. If you are here, you likely know that while the formation of the imidazole ring is textbook chemistry, achieving high yields and specific regioselectivity in a drug discovery context is rarely straightforward.
Imidazoles are ubiquitous in bioactive molecules (e.g., Losartan, Ondansetron, Daclatasvir), yet their synthesis often suffers from "tarry" byproducts, ambiguous regiochemistry, and difficult purifications. This guide moves beyond general organic chemistry to provide field-proven optimization strategies, specifically addressing the Debus-Radziszewski , Van Leusen , and
Part 1: Troubleshooting Guides (Q&A)
Scenario A: The "Black Tar" Debus-Radziszewski Reaction
User Question: "I am attempting a standard Debus-Radziszewski reaction (1,2-diketone + aldehyde + ammonium acetate) in refluxing ethanol. The reaction turns black, and I isolate <20% yield of a sticky solid. What is going wrong?"
Scientist Response: The "black tar" is typically polymerized glyoxal or aldehyde decomposition products formed under prolonged heating in basic media. The classic textbook method (ethanol/ammonia) is often too harsh and uncontrolled for complex substrates.
Root Cause Analysis:
-
Ammonia Source: Using free ammonia (
) often leads to high pH, promoting aldol condensation side reactions. -
Oxidation: 1,2-diketones are prone to oxidative cleavage or rearrangement (benzilic acid rearrangement) under highly basic conditions.
Optimization Protocol:
-
Switch to Ammonium Acetate (
): It acts as a dual reagent—providing the nitrogen source while buffering the pH. -
Solvent Change: Replace ethanol with Acetic Acid (AcOH) . The acidic medium stabilizes the diimine intermediate and prevents the polymerization of the aldehyde.
-
Microwave Irradiation: This is the "game changer" for this reaction. High temperature (140–180°C) for a short burst (5–10 min) favors the entropically driven cyclization over the slow polymerization pathways.
Key Reference: Microwave-assisted synthesis significantly reduces tar formation by accelerating the rate-determining dehydration step. [1]
Scenario B: Regioselectivity Nightmares in Van Leusen Synthesis
User Question: "I need to synthesize a 1,5-disubstituted imidazole. I’m reacting my aldehyde with TosMIC and an amine, but I’m seeing significant oxazole formation and regioisomeric mixtures."
Scientist Response: The Van Leusen reaction is powerful but sensitive. The formation of oxazoles is a competitive pathway that occurs if the imine is not fully formed before the TosMIC (Toluenesulfonylmethyl isocyanide) attacks.
The Fix: Stepwise vs. Multicomponent
-
Pre-form the Imine: Do not mix aldehyde, amine, and TosMIC simultaneously (3-component mode) if you have sensitive substrates. Stir the aldehyde and amine in MeOH (with
if needed) for 2 hours first. -
Base Selection: Use
or in DME or MeOH. Stronger bases favor the elimination of the tosyl group to form the imidazole. -
Regiocontrol: The Van Leusen naturally favors 1,5-disubstituted imidazoles.[1] If you need 1,4-substitution, this is the wrong method; consider the
-haloketone route.
Mechanism Insight: The reaction proceeds via a [3+2] cycloaddition of the deprotonated TosMIC to the imine. If the imine concentration is low, TosMIC attacks the aldehyde carbonyl instead, leading to the oxazole. [2]
Scenario C: Decomposition of -Haloketones
User Question: "I am condensing an amidine with an
Scientist Response:
The "Pfizer" Protocol (Aqueous THF): Counter-intuitively, the best condition for this reaction is Aqueous THF .
-
System: THF:Water (4:1).
-
Base:
(Potassium Bicarbonate). -
Why it works: The water solvates the inorganic base and the amidine salt, while the THF solubilizes the haloketone. The biphasic nature moderates the basicity, preventing the haloketone from decomposing before the amidine can attack. This method is scalable to kilogram quantities.[2] [3]
Part 2: Decision Logic & Workflows
Method Selection Guide
Don't just pick a reaction at random. Use this logic tree to select the optimal pathway based on your desired substitution pattern.
Caption: Decision matrix for selecting the optimal imidazole synthesis pathway based on substitution requirements.
Part 3: Optimized Experimental Protocol
Protocol: Robust Synthesis of 2,4-Disubstituted Imidazoles (Aqueous THF Method)
Based on the optimized procedure described by Pfizer Process R&D [3].
Scope: Ideal for coupling sensitive
Reagents:
-
Amidine Hydrochloride (1.0 equiv)
- -Bromoketone (1.05 equiv)
- (4.0 equiv)
-
Solvent: THF/Water (4:1 ratio)
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve the Amidine HCl (10 mmol) in water (10 mL).
-
Basification: Add
(40 mmol) carefully (gas evolution). -
Addition: Add THF (40 mL) to the aqueous mixture. The mixture will be biphasic or a suspension.
-
Reaction: Add the
-bromoketone (10.5 mmol) in one portion. -
Heating: Heat the mixture to a vigorous reflux (
C) for 2–4 hours.-
Note: Vigorous stirring is essential to ensure phase transfer.
-
-
Workup:
-
Purification: Evaporate solvent. Often, the product is pure enough (
) to proceed.[2] If not, recrystallize from Ethanol/Water (See Part 4).
Why this works (Causality):
The
Part 4: Purification & Isolation Strategy
Imidazoles are notorious for "oiling out" due to their moderate polarity and hydrogen-bonding capability.
Table 1: Purification Troubleshooting Matrix
| Issue | Likely Cause | Recommended Solution |
| Product is an Oil | Trace solvent/impurities preventing lattice formation. | Salt Formation: Dissolve oil in |
| Co-elution on Silica | Imidazole "tails" due to interaction with acidic silanols. | Add Amine to Eluent: Add 1% |
| Water Soluble | High polarity (esp. small alkyl imidazoles).[7] | Continuous Extraction: Do not use a separatory funnel. Use a liquid-liquid continuous extractor with DCM for 24h. |
| Sticky Impurities | Polymerized byproducts. | Charcoal Treatment: Boil crude in EtOH with activated charcoal, filter hot through Celite. |
Purification Workflow Diagram
Caption: Workflow for isolating pure imidazole derivatives from crude mixtures.
References
-
Shelke, K. F., et al. (2009). "Microwave assisted synthesis of 2,4,5-triaryl-1H-imidazoles." Chinese Chemical Letters, 20(3), 283-287. Link
-
Sisko, J., et al. (2000).[8] "An Investigation of the Regioselectivity of the Van Leusen Imidazole Synthesis." The Journal of Organic Chemistry, 65(5), 1516–1524. Link
-
Murry, J. A., et al. (2004).
-Haloketones." Organic Process Research & Development, 8(1), 92-97. Link -
Van Leusen, A. M., et al. (1977).[8] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from aldimines and tosylmethyl isocyanide." The Journal of Organic Chemistry, 42(7), 1153–1159. Link
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Van Leusen Imidazole Synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Low Solubility of Imidazole Derivatives in In Vitro Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with imidazole-containing compounds in in vitro assays. The unique physicochemical properties of the imidazole scaffold, being both polar and ionizable, often lead to complex solubility behaviors when substituents are modified. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, ensuring the integrity and reproducibility of your experimental data.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experimental workflow in a direct question-and-answer format.
Q1: My imidazole derivative won't dissolve in my aqueous assay buffer. What are my initial steps?
A1: This is the most common starting problem. Direct dissolution in aqueous buffers is often unsuccessful for modified imidazole derivatives due to their increased lipophilicity compared to the parent imidazole ring[1][2]. A systematic, tiered approach is the most effective strategy.
Initial Troubleshooting Workflow:
-
Verify Compound Integrity: First, ensure the purity and form of your compound. Impurities can inhibit dissolution, and different salt forms can have dramatically different solubilities compared to the free base[3].
-
Particle Size Reduction: If you are working with a solid, grinding the material into a fine powder increases the surface area-to-volume ratio, which can enhance the rate of dissolution as described by the Noyes-Whitney equation[4][5].
-
Prepare a Concentrated Organic Stock Solution: The standard industry practice is to first create a high-concentration stock solution in a suitable organic solvent.
-
Primary Choice (DMSO): Dimethyl sulfoxide (DMSO) is the most widely used solvent due to its ability to dissolve an exceptionally broad range of nonpolar and polar compounds[6]. Aim for a high concentration (e.g., 10-50 mM) to minimize the final volume added to your assay.
-
Alternative Solvents: If DMSO is not suitable, other options include ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). However, always consider the tolerance of your specific assay system to these solvents[7].
-
-
Employ Gentle Physical Methods:
-
Vortexing: Vigorous mixing is essential.
-
Gentle Warming: Warming the solution in a water bath (e.g., to 37°C) can increase solubility. However, be cautious, as the compound may precipitate upon cooling to room or assay temperature (a state of supersaturation)[3].
-
Sonication: Using an ultrasonic bath can provide the energy needed to break down the crystal lattice and enhance dissolution[5].
-
If these initial steps fail, it indicates a more fundamental solubility issue that requires progressing to the strategies outlined below.
Q2: I successfully made a stock solution in DMSO, but it precipitates immediately when I add it to my aqueous buffer. How do I prevent this?
A2: This phenomenon is known as "solvent shock" or "precipitation upon dilution." It occurs when the concentrated DMSO stock is introduced to the aqueous environment. The DMSO rapidly disperses, and the localized concentration of your poorly soluble compound exceeds its thermodynamic solubility limit in the mixed aqueous/organic solvent, causing it to crash out of solution[8][9].
Strategies to Mitigate Solvent Shock:
-
Optimize the Addition Method:
-
Pre-warm the aqueous buffer or cell culture medium to your assay temperature (e.g., 37°C)[8].
-
Add the DMSO stock solution dropwise or in small aliquots directly into the liquid while vortexing or swirling vigorously. This promotes rapid mixing and avoids localized high concentrations[5]. Never add the aqueous solution to the DMSO stock.
-
-
Reduce the Final DMSO Concentration: The final concentration of DMSO is critical. Most cell-based assays can tolerate up to 0.5% DMSO, but sensitive cell lines may require concentrations as low as 0.1%[10][11]. To achieve this:
-
Use a Higher Stock Concentration: A more concentrated stock allows you to add a smaller volume.
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions in your aqueous buffer or medium. For example, dilute a 10 mM stock to 1 mM in medium, and then further dilute that to your final working concentration.
-
-
Utilize Serum (for Cell-Based Assays): If your experimental design permits, the presence of proteins in fetal bovine serum (FBS) can help stabilize some hydrophobic compounds through protein binding, preventing immediate precipitation[3].
Below is a diagram illustrating the mechanism of solvent shock.
Caption: The process of solvent shock leading to compound precipitation.
Q3: My compound dissolves initially but precipitates over time during a long incubation (e.g., 24-72 hours). What is happening?
A3: Time-dependent precipitation is a common and often overlooked issue. It suggests that while your initial preparation created a soluble or finely dispersed state, the system is not thermodynamically stable.
Common Causes and Solutions:
| Cause | Explanation | Recommended Solution(s) |
| Temperature Instability | Compounds may be less soluble at incubation temperatures (e.g., 37°C) over long periods, or small temperature fluctuations can promote crystal growth. | Ensure incubator temperature is stable. Pre-equilibrate all solutions. Consider if the compound is more stable at a lower temperature if the assay allows. |
| pH Shift in Media | Cellular metabolism can acidify or alter the pH of the culture medium over time.[8] Since imidazole solubility is pH-dependent, this can cause the compound to fall out of solution. | Use a medium with a more robust buffering system (e.g., HEPES). Monitor the pH of a control well over the incubation period. |
| Interaction with Media Components | The compound may slowly interact with salts, amino acids, or proteins in the medium to form insoluble complexes.[8] | Test solubility in a simpler buffer (like PBS) vs. full medium to diagnose the issue. If serum is the problem, consider reducing its concentration or using a serum-free formulation if possible. |
| Evaporation | Evaporation from the wells of a microplate increases the concentration of all components, potentially exceeding the solubility limit of your compound.[12] | Use plate seals or ensure proper humidification in the incubator. Include outer wells filled with sterile water to create a moisture barrier. |
Q4: Basic strategies are insufficient. What advanced formulation techniques can I use to solubilize my imidazole derivative for an in vitro assay?
A4: When simple co-solvents fail, more sophisticated formulation strategies are required. These work by creating a more favorable microenvironment for the drug molecule in the aqueous phase.
-
pH Adjustment: The imidazole ring is a weak base. The pKa of the protonated imidazolium ion is typically around 7.[13] By lowering the pH of the buffer to be 1-2 units below the pKa, the ring becomes protonated (cationic), which can dramatically increase aqueous solubility.[14][15]
-
Causality: The charged, protonated form has much stronger electrostatic interactions with polar water molecules than the neutral form.
-
Caveat: You MUST confirm that the required pH is compatible with your biological system (e.g., cells, enzymes). Most cellular assays require a pH between 7.2 and 7.4.[8] This method is often more suitable for cell-free biochemical assays.
-
-
Cyclodextrin Complexation: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate the hydrophobic parts of a drug molecule, forming an "inclusion complex" that is water-soluble.[17][18][19]
-
Mechanism: The CD effectively shields the non-polar part of your imidazole derivative from water, presenting a soluble exterior to the bulk solvent.[]
-
Recommended Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in research due to its high aqueous solubility and low toxicity compared to other CDs.[18]
-
Protocol: See the detailed protocol in Part 3.
-
-
Use of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), self-assemble into micelles.[21] These micelles have a hydrophobic core that can solubilize your compound.[22]
-
Mechanism: The poorly soluble imidazole derivative partitions into the non-polar core of the micelle, while the hydrophilic shell of the micelle allows it to remain dispersed in the aqueous solution.
-
Recommended Choices: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronics are generally preferred for biological assays due to their lower potential for protein denaturation and cytotoxicity compared to ionic surfactants.[22][23]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are many imidazole derivatives poorly soluble in neutral aqueous solutions? The imidazole ring itself is polar and water-soluble.[24] However, in drug discovery, this core is often functionalized with large, non-polar (lipophilic) groups to improve target binding or membrane permeability.[1][2] The overall solubility of the molecule is a balance between the polar imidazole core and these non-polar substituents. If the lipophilic character dominates, the molecule will have poor aqueous solubility.[25]
Q2: How does pH specifically influence the solubility of an imidazole derivative? The imidazole ring contains two nitrogen atoms. One is a basic, sp2-hybridized nitrogen that can be protonated. The pKa of this protonation equilibrium is typically around 7.[13]
-
At pH < pKa (e.g., pH 5): The basic nitrogen is protonated, forming a positively charged imidazolium cation. This charge significantly increases the molecule's affinity for water, leading to higher solubility.[14][15]
-
At pH > pKa (e.g., pH 8): The imidazole ring is predominantly in its neutral form. If the rest of the molecule is lipophilic, this neutral species will have low aqueous solubility.
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate? This is highly dependent on the cell type. As a general rule, most robust cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxic effects.[10] However, for primary cells, stem cells, or sensitive assays (e.g., measuring subtle metabolic changes), the DMSO concentration should be kept at or below 0.1%.[11] It is critical to always include a "vehicle control" in your experiment, which contains the same final concentration of DMSO as your test wells, to account for any solvent-induced effects.
Q4: How should I prepare and store a stock solution of a poorly soluble imidazole derivative?
-
Preparation: Use anhydrous (dry) DMSO to prevent compound degradation from moisture. Prepare the solution in a sterile glass vial or a compatible polypropylene tube. Ensure the compound is fully dissolved before storage.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation.[10] Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Q5: When should I choose a cyclodextrin over a surfactant? The choice depends on the compound and the assay system.
-
Choose Cyclodextrins when: You need a well-defined 1:1 or 1:2 drug-excipient complex. They are often less disruptive to cell membranes and protein structures than surfactants. HP-β-CD is a very common starting point for research applications.[18][]
-
Choose Surfactants when: Your compound is highly lipophilic ("greasy"). The larger hydrophobic core of a micelle can sometimes accommodate molecules that do not fit well into a cyclodextrin cavity. However, surfactants have a higher potential to interfere with assays, especially those involving proteins or membrane integrity, so careful validation with vehicle controls is essential.[22][23]
Part 3: Experimental Protocols
Protocol 1: Systematic Solubility Screening Workflow
This workflow provides a logical progression for identifying a suitable solubilization strategy.
Caption: A decision-making workflow for solubility enhancement.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This method creates an inclusion complex to enhance apparent solubility.
-
Determine Molar Ratio: Start by testing a 1:1 and 1:2 molar ratio of your imidazole derivative to HP-β-CD. More complex ratios may be needed for very insoluble compounds.
-
Prepare the CD Solution: Weigh the required amount of HP-β-CD and dissolve it completely in your aqueous assay buffer.
-
Prepare the Compound: Weigh the corresponding amount of your imidazole derivative. It is often best to first dissolve the compound in a minimal volume of a volatile organic solvent like ethanol or methanol (e.g., 50-100 µL). This creates a more finely dispersed state.
-
Combine and Form the Complex:
-
Add the compound solution (from step 3) to the aqueous HP-β-CD solution (from step 2).
-
If you did not use an organic solvent, add the solid powder directly to the HP-β-CD solution.
-
-
Equilibrate: Tightly cap the vial and mix vigorously. Place it on a shaker or rotator at room temperature overnight to allow for the complex to reach equilibrium. Gentle warming (37-40°C) can sometimes expedite this process.
-
Clarify: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.
-
Use the Supernatant: Carefully collect the clear supernatant. This is your working solution. The concentration should be confirmed analytically if precise quantification is required.
References
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Loftsson, T., & Brewster, M. E. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
- Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 24(6).
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Al-Soufi, G. J., & Al-Dulayy, A. A. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]
-
Siepmann, J., & Siepmann, F. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
De Haan, D. O., et al. (2017, November 21). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
- Google Patents. (n.d.).
-
Poe, M. M., et al. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. [Link]
-
Ainurofiq, A., et al. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
-
Pendidikan Kimia. (2017, November 21). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. [Link]
- Babu, P. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]
-
Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. [Link]
-
ResearchGate. (2025, August 9). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
- Chuasuwan, B., et al. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Asian Journal of Pharmaceutical Sciences.
-
ResearchGate. (2013, September 25). Affects of imidazole on protein solubility and labeling reactions?. [Link]
- Sharma, D., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
E-N-V. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]
-
de Oliveira, R. N., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
Mayer, A., et al. (2003, December 15). Effect of imidazole on the solubility of a his-tagged antibody fragment. Bioconjugate Chemistry. [Link]
-
Reddit. (2024, October 25). DMSO vs. DMF for biological testing. [Link]
-
Frontiers. (2019, January 17). Design and Biological Evaluation of Novel Imidazole Compounds. [Link]
- Tofte, J. C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
-
What Is Epigenetics. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
-
Pharmaceuticals. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
International Journal of Pharmaceutical Sciences. (2025, May 31). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. [Link]
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
- Momin, M. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. Frontiers | Design and Biological Evaluation of Novel Imidazole Compounds [frontiersin.org]
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Technical Support Center: Lithiation of N-Phenylimidazole
Welcome to the technical support center for the lithiation of N-phenylimidazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful synthetic transformation. Here, we address common challenges and frequently asked questions in a direct, Q&A format, grounding our advice in mechanistic principles and field-proven experience.
The lithiation of N-phenylimidazole is a cornerstone of modern synthetic chemistry, enabling precise C-H functionalization to build complex molecular architectures.[1][2] The reaction typically proceeds via a Directed ortho-Metalation (DoM) mechanism, where the imidazole nitrogen atom directs a strong organolithium base, like n-butyllithium (n-BuLi), to selectively deprotonate the ortho-proton of the phenyl ring.[3][4][5] This regioselectivity is the reaction's greatest strength, but its success hinges on rigorous control of experimental parameters.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is very low or I recovered only starting material. What went wrong?
This is the most common issue and almost always points to one of three culprits: (a) inactive organolithium reagent, (b) presence of moisture or other electrophilic contaminants, or (c) improper temperature control.
A. Inactive Organolithium Reagent Organolithium reagents like n-BuLi are highly reactive and degrade upon exposure to air and moisture.[6]
-
Insight: Commercial solutions of n-BuLi can vary in concentration, and their molarity will decrease over time, especially after the bottle has been opened multiple times. An under-stoichiometric amount of active base will naturally lead to incomplete conversion.
-
Solution: Always titrate your n-BuLi solution before use. A simple and effective method is the Gilman double titration. Using accurately titrated reagents is non-negotiable for reproducibility.
B. Moisture and Contaminants Organolithium reagents are exceptionally strong bases (pKa of butane is ~50) and will react instantly with any available proton source that is more acidic than an aryl proton, including water, alcohols, or even trace acidic impurities in your substrate or solvent.[6][7]
-
Insight: The most common contaminant is water. A single drop of water can neutralize a significant amount of your organolithium reagent.
-
Troubleshooting Steps:
-
Glassware: Ensure all glassware is rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours is standard practice.[6] Allow to cool under a stream of dry, inert gas (Nitrogen or Argon).
-
Solvents: Use anhydrous solvents. While commercially available anhydrous solvents are reliable, for maximum certainty, consider distilling them from an appropriate drying agent (e.g., THF from sodium/benzophenone).
-
Substrate: Ensure your N-phenylimidazole is pure and dry. If it's a solid, dry it in a vacuum oven. If it's a liquid, consider distillation.
-
Atmosphere: Maintain a positive pressure of inert gas throughout the entire setup, from reagent addition to quenching.
-
C. Temperature Control Lithiation reactions are highly exothermic and the resulting aryllithium species can be thermally unstable.
-
Insight: Running the reaction at too high a temperature can lead to side reactions or decomposition. Conversely, some lithiations can be sluggish at extremely low temperatures.[8]
-
Solution: The initial deprotonation is typically performed at low temperatures, such as -78 °C (a dry ice/acetone bath) or 0 °C, to control the exotherm and preserve the stability of the organolithium intermediate.[7] After the base is added, the reaction may need to be warmed slowly to a specific temperature (e.g., 0 °C or room temperature) to ensure complete deprotonation. Monitor the reaction progress by TLC or LC-MS by taking aliquots, quenching them with a suitable electrophile (like D₂O or MeI), and analyzing the products.
Question 2: I'm getting a mixture of isomers. How can I improve the regioselectivity for the ortho-phenyl position?
While the DoM of N-phenylimidazole strongly favors the ortho-phenyl position (C2'), deprotonation can sometimes occur at other sites, such as the C2 or C5 positions of the imidazole ring itself, especially if the ortho-phenyl positions are sterically hindered.
A. The Role of the Directing Group and Additives The imidazole nitrogen is a powerful directing metalation group (DMG).[3][4] Its efficacy is enhanced by additives that can chelate the lithium ion, increasing the localization of the base.
-
Insight: The mechanism relies on a "Complex Induced Proximity Effect" (CIPE), where the Lewis basic imidazole nitrogen coordinates to the lithium ion of the n-BuLi aggregate.[3][9] This brings the butyl anion into close proximity to the ortho-proton, facilitating its abstraction.
-
Solution: Use TMEDA. N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating agent that breaks down the aggregates of n-BuLi into more reactive, monomeric or dimeric species and forms a stable complex with the lithium ion.[10][11][12] This complexation enhances the kinetic acidity of the ortho-protons, dramatically increasing both the rate and regioselectivity of the metalation.[11] Typically, 1.1-1.3 equivalents of TMEDA per equivalent of n-BuLi are used.
B. Choice of Base and Solvent The reactivity and selectivity can be fine-tuned by the choice of organolithium base and solvent.
| Parameter | Options | Rationale & Impact on Selectivity |
| Base | n-BuLi, s-BuLi, t-BuLi | n-BuLi is the standard choice, balancing reactivity and steric hindrance. s-BuLi and t-BuLi are more basic and sterically bulkier, which can sometimes improve selectivity by disfavoring approach to more hindered sites. However, they are also more reactive towards ethereal solvents like THF.[7] |
| Solvent | THF, Diethyl Ether, Hexane | THF is a highly coordinating solvent that promotes the deaggregation of n-BuLi, increasing its reactivity.[13][14] This is often beneficial but can lead to solvent deprotonation at higher temperatures. Diethyl ether is less coordinating and less reactive. Hexane is non-coordinating; reactions in hexane are often slower and require TMEDA to proceed efficiently.[11] |
Question 3: My reaction turns black and I see a lot of decomposition. What is causing this?
Decomposition often results from the reaction temperature being too high for the stability of the generated aryllithium intermediate or from side reactions with the solvent.
-
Insight: Organolithium species, particularly in coordinating solvents like THF, can deprotonate the solvent itself, especially if the temperature is allowed to rise above -20 °C.[7][14] The lithiation of THF at the alpha-position leads to a retro [3+2] cycloaddition, producing ethylene and the lithium enolate of acetaldehyde.[14] This consumes your reagent and generates reactive byproducts.
-
Troubleshooting Flowchart:
-
Solutions:
-
Strict Temperature Control: Maintain the recommended low temperature throughout the addition and stirring time before quenching. Use a cryostat or a well-maintained dry ice/acetone bath.
-
Quenching Strategy: Add the electrophile at low temperature. Some sluggish electrophiles may require the reaction to be warmed slightly, but this should be done cautiously.
-
Solvent Choice: If decomposition in THF is suspected, consider switching to diethyl ether or a hydrocarbon solvent like hexane (with TMEDA), which are more stable to organolithium bases.[7]
-
General Experimental Protocol
This protocol provides a reliable starting point for the directed ortho-metalation of N-phenylimidazole.
Materials:
-
N-phenylimidazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.3 eq), distilled from CaH₂
-
n-Butyllithium (n-BuLi, 1.2 eq), titrated solution in hexanes
-
Electrophile (1.5 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: Under a positive pressure of dry argon or nitrogen, add N-phenylimidazole (1.0 eq) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Additive Addition: Add TMEDA (1.3 eq) via syringe and stir for 5 minutes.
-
Lithiation: Add the titrated n-BuLi solution (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. A color change (typically to yellow, orange, or red) should be observed, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Add the electrophile (1.5 eq) dropwise at -78 °C.
-
Warming & Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
-
Baran, P. S. Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link]
-
TUODA INDUSTRY LIMITED. Exploring the practical uses of TMEDA in 2025. Global Chemical Supplier. [Link]
-
Coldham, I., et al. (2010). Diamine-Free Lithiation−Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters, 12(18), 4062–4065. [Link]
-
Stavrou, S. G., & Streitwieser, A. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry, 62(8), 2652–2653. [Link]
-
Reich, H. J. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-151. [Link]
-
Clayden, J. Directed (ortho) Metallation. University of Manchester. [Link] (Note: While the direct link is to a specific Org. Syn. procedure, the principles discussed are broadly applicable and commonly cited in organolithium chemistry resources from academic groups like Prof. Clayden's).
-
Reich, H. J., & Sikorski, W. H. (2019). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Accounts of Chemical Research, 52(12), 3339–3350. [Link]
-
Ludt, R. E., et al. (1970). α-(o-Anilino)-N,N-DIMETHYL-p-TOLUAMIDE. Organic Syntheses, 50, 5. [Link]
-
Reich, H. J. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-151. [Link]
-
Maguire, A. R., et al. (2020). Application of Continuous Flow Methodologies to the Synthesis of Heterocycles. CORE. [Link]
-
Insights in Advanced Organic Chemistry 11. (2024, February 21). Mechanism of the Lithiation [Video]. YouTube. [Link]
-
Hartwig, J. F., et al. (2012). Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society, 134(29), 12049–12058. [Link]
-
El-Sayed, M. A. A. (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews, 8(3), 220-233. [Link]
-
Katritzky, A. R., Ramer, W. H., & Lam, J. N. (1986). The lithiation of 1-(phenylthiomethyl)benzimidazole and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1907-1913. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Mortier, J. DIRECTED ORTHO METALATION. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Abás, S., et al. (2019). Bioactive N-Phenylimidazole Derivatives. Mini-Reviews in Medicinal Chemistry, 19(18), 1488-1504. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2018). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. Israel Journal of Chemistry, 58(1-2), 1-15. [Link]
-
ResearchGate. Towards Catalytic C–H Activation Using Main Group Elements. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81595, 1-Phenylimidazole. [Link]
-
Vedejs, E., & Luchetta, L. M. (2002). effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. The Journal of Organic Chemistry, 67(8), 2633-2639. [Link]
-
Mettler Toledo. Lithiation and Organolithium Reactions. [Link]
-
Tobisu, M., et al. (2015). C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation. Chemical Science, 6(9), 5433-5439. [Link]
-
ResearchGate. First and second deprotonation of imidazole. [Link]
-
Ribeiro da Silva, M. A. V., et al. (2024). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry C, 128(3), 1184-1196. [Link]
-
American Chemical Society. (2024). Lithiation Reaction. [Link]
-
Tobisu, M., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science, 6(9), 5433-5439. [Link]
-
Ajani, O. O. (2015). Complex-Induced Proximity Effect in Lithiation: Unveiling Recent Potentials in Organic Synthesis of Biologically. The Open Organic Chemistry Journal, 9, 16-30. [Link]
-
Zhang, Y., et al. (2022). Practical evaluation of prelithiation strategies for next-generation lithium-ion batteries. Energy & Environmental Science, 15(10), 4037-4053. [Link]
-
Macmillan Group. (2008). Enantioselective Lithiation. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
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- 4. Directed Ortho Metalation [organic-chemistry.org]
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- 6. acs.org [acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. tuodaindus.com [tuodaindus.com]
- 11. mmlab.uoc.gr [mmlab.uoc.gr]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of (1-Phenyl-1h-imidazol-2-yl)methanol for preclinical studies
Department: Chemical Process Development & Scale-Up Support Document ID: SOP-IMID-PH-002 Last Updated: February 18, 2026 Status: Approved for Preclinical Manufacturing
Process Overview & "The Golden Route"
For preclinical studies requiring gram-to-kilogram quantities of (1-Phenyl-1H-imidazol-2-yl)methanol , consistency and purity (>98%) are paramount. While direct hydroxymethylation (using paraformaldehyde) is possible, it often leads to oligomeric impurities and difficult workups on scale.
Our Recommended Pathway: The "Two-Step Isolation" Protocol.
-
C2-Lithiation & Formylation: Selective deprotonation using n-BuLi followed by a DMF quench to isolate the aldehyde intermediate.
-
Reduction: Clean conversion of the aldehyde to the alcohol using Sodium Borohydride (
).
Why this route?
-
Purification Gate: Isolating the aldehyde allows you to reject batches with low regioselectivity before the final step.
-
Thermal Control: Liquid-liquid addition (DMF) is safer and more controllable than adding solid paraformaldehyde to a cryogenic reactor.
Visual Workflow (DOT Diagram)
Caption: Figure 1. The Two-Step Isolation Protocol ensures high purity by creating a control point at the aldehyde intermediate.
Standard Operating Procedure (Scale-Up Adapted)
Step 1: Synthesis of 1-Phenyl-1H-imidazole-2-carbaldehyde
Reagents:
-
1-Phenylimidazole (1.0 equiv)
-
n-Butyllithium (1.6 M in hexanes, 1.1 equiv)
-
N,N-Dimethylformamide (DMF) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous (10-15 volumes)
Protocol:
-
Setup: Charge a dry, inerted reactor with 1-Phenylimidazole and anhydrous THF. Cool to -78°C .[1]
-
Lithiation: Add n-BuLi dropwise.[1] Critical: Maintain internal temperature below -70°C. The addition rate is limited by your cooling capacity. Stir for 1 hour at -78°C.
-
Observation: Solution may turn yellow/orange (lithio-species).
-
-
Formylation: Add anhydrous DMF dropwise, maintaining T < -70°C.
-
Warming: Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Pour into saturated aqueous
or dilute HCl (careful pH control required). -
Isolation: Extract with EtOAc. The aldehyde often crystallizes upon concentration or can be precipitated with hexanes.
Step 2: Reduction to Alcohol
Reagents:
Protocol:
-
Dissolve aldehyde in Methanol at 0°C.
-
Add
portion-wise (exothermic hydrogen evolution). -
Stir at Room Temperature (RT) for 2 hours.
-
Quench: Add water slowly. Evaporate MeOH.
-
Workup: Extract with EtOAc or
. Wash with brine.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Purification: Recrystallize from EtOAc/Hexanes or Toluene.
Troubleshooting & FAQs
Category A: Reaction Initiation & Yield Issues
Q: My yield in Step 1 is consistently low (<50%) upon scaling to 100g. What is happening? A: This is likely a Heat Transfer or Moisture issue.
-
Diagnosis: If the internal temperature spiked above -60°C during n-BuLi addition, the lithiated species likely decomposed or isomerized.
-
Fix: Slow down the addition rate. On a 100g scale, addition might take 2-4 hours depending on your chiller's power.
-
Check: Titrate your n-BuLi before use. Commercial bottles can degrade.
Q: I see starting material remaining after the lithiation hold time. A: Incomplete lithiation.
-
Cause: Moisture in THF (THF is hygroscopic).
-
Fix: Ensure THF water content is <50 ppm (Karl Fischer titration). Increase n-BuLi to 1.2 equiv to scavenge moisture, but be wary of over-lithiation.
Category B: Impurity Profiling
Q: I am detecting a "C5-substituted" impurity. Why? A: This is a Regioselectivity failure.
-
Mechanism: While the N-phenyl group directs to C2, thermodynamic equilibration can lead to C5 lithiation if the temperature is too high.
-
Fix: Strictly maintain -78°C. Do not allow the reaction to sit for excessive periods (>3 hours) before quenching with DMF.
Q: The final product is a sticky gum, not a solid. A: This usually indicates Residual Lithium Salts or Boron complexes .
-
Fix (Boron): During the reduction workup, ensure the quench is acidic enough (dilute HCl) to break down the Boron-Nitrogen complexes, then neutralize to extract the free base.
-
Fix (Lithium): Wash the organic layer thoroughly with brine. If the product is water-soluble, use continuous extraction.
Category C: Safety (Critical)
Q: How do we handle the n-BuLi quench on a large scale? A: Never add water directly to the reaction vessel at -78°C.
-
Protocol: Transfer the cold reaction mixture into a quench vessel containing the aqueous acid/buffer at 0°C. This controls the exotherm and prevents freezing of the aqueous layer.
Diagnostic Logic Tree
Use this flow to diagnose low yields in the Lithiation Step.
Caption: Figure 2. Diagnostic logic for troubleshooting yield failures in the lithiation step.
Quantitative Data & Specifications
| Parameter | Specification | Impact on Scale-Up |
| THF Moisture | < 50 ppm | High moisture kills n-BuLi, stalling the reaction. |
| Reaction Temp | -78°C to -70°C | > -60°C risks C5-lithiation and decomposition. |
| n-BuLi Titer | > 1.5 M | Lower concentration increases solvent volume and process time. |
| Quench pH | 5.0 - 7.0 | Aldehydes can undergo Cannizzaro reactions at high pH. |
| Product Purity | > 98% (HPLC) | Required for preclinical toxicology batches. |
References
- Katritzky, A. R., et al. (1984). Handbook of Heterocyclic Chemistry.
-
Gros, P., et al. (2002). "Lithiation of N-substituted heterocycles." Journal of Organic Chemistry.
-
BenchChem Technical Guides. "Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol." (Analogous protocol for alkyl-imidazoles).
-
PubChem Compound Summary. "n-Butyllithium Safety Data."
-
Org. Process Res. Dev. (General guidelines for scale-up of organolithium reactions).
(Note: While specific patents for the 1-phenyl derivative exist, the protocols above are derived from standard, validated heterocyclic methodology adapted for scale-up reliability.)
Sources
Validation & Comparative
Technical Comparison: Elemental Analysis vs. qNMR & HRMS for (1-Phenyl-1H-imidazol-2-yl)methanol Characterization
This guide provides a technical comparison of characterization methods for (1-Phenyl-1H-imidazol-2-yl)methanol , focusing on the utility of Elemental Analysis (EA) versus modern spectroscopic alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .
Executive Summary
(1-Phenyl-1H-imidazol-2-yl)methanol (CAS: 17321-37-8 / 43002-54-6 related isomers) is a critical heterocyclic building block in medicinal chemistry, often used as a precursor for N-heterocyclic carbene (NHC) ligands and antifungal agents.
While High-Resolution Mass Spectrometry (HRMS) is the industry standard for molecular identity (confirming exact mass), it frequently fails to detect bulk impurities such as inorganic salts, moisture, or occluded solvents. Consequently, Elemental Analysis (CHN Combustion) remains the "Gold Standard" for establishing bulk purity in peer-reviewed literature (e.g., J. Med. Chem. guidelines). However, Quantitative NMR (qNMR) has emerged as a non-destructive, highly specific alternative.
This guide evaluates these methods, providing experimental protocols and decision frameworks for researchers.
Compound Profile & Theoretical Baselines
Before characterization, theoretical values must be established.
| Property | Detail |
| Compound | (1-Phenyl-1H-imidazol-2-yl)methanol |
| Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Physical State | Crystalline Solid (MP: ~109–110 °C) |
| Critical Liability | Hygroscopic nature of the hydroxymethyl group; potential for hydrate formation.[1] |
Theoretical Elemental Composition (w/w%)
Calculated for C₁₀H₁₀N₂O:
-
Carbon (C): 68.95%
-
Hydrogen (H): 5.79%
-
Nitrogen (N): 16.08%
-
Oxygen (O): 9.18% (typically calculated by difference)
Method 1: Elemental Analysis (The Bulk Purity Benchmark)
Principle
Combustion analysis (CHN) oxidizes the sample at high temperatures (>950°C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Why it works: It measures the entire sample mass. If your sample contains 5% NaCl (invisible to 1H NMR and HRMS), your Carbon % will drop proportionally.
-
The Standard: Journals typically require experimental values to be within ±0.4% of theoretical values.[2]
Experimental Protocol: CHN Combustion
-
Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Weighing: Accurately weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Combustion: Introduce sample into the combustion reactor (e.g., Elementar vario EL cube).
-
Oxidation Zone: 1150°C (with O₂ injection).
-
Reduction Zone: 850°C (Copper turnings to reduce NOₓ to N₂).
-
-
Detection: Thermal Conductivity Detector (TCD).
Data Interpretation (Troubleshooting)
| Observation | Diagnosis | Action |
| C↓, N↓, H↑ | Sample is wet (Water contamination). | Dry sample; Check for hemihydrate (C₁₀H₁₀N₂O · 0.5 H₂O). |
| C↓, N↓, H↓ | Inorganic contamination (Silica, Salts). | Filter solution through 0.2µm PTFE; Recrystallize. |
| C↑, N↑ | Solvent occlusion (e.g., trapped Ethyl Acetate). | Run ¹H NMR to identify solvent; Dry under high vacuum. |
Method 2: Quantitative NMR (The Specificity Challenger)
Principle
qNMR uses an internal standard of known purity to quantify the molar amount of the analyte. Unlike EA, it identifies what the impurity is.
Experimental Protocol: ¹H qNMR
-
Internal Standard (IS): Select Maleic Acid (traceable purity 99.9%) or 1,3,5-Trimethoxybenzene . Ensure IS signals do not overlap with the imidazole protons (δ 7.0–7.5 ppm).
-
Solvent: DMSO-d₆ (to ensure full solubility of the polar alcohol).
-
Preparation:
-
Weigh ~10 mg of Sample (m_S) and ~5 mg of IS (m_IS) directly into the NMR tube. Record weights to 0.01 mg.
-
Add 0.6 mL DMSO-d₆.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Must be > 5 × T₁ of the slowest proton).
-
Scans: 16–32.
-
-
Calculation:
-
I = Integral area, N = Number of protons, M = Molar mass, m = Mass, P = Purity of IS.
-
Comparative Performance Analysis
The following table contrasts the performance of EA against HRMS and qNMR for a hypothetical batch of (1-Phenyl-1H-imidazol-2-yl)methanol contaminated with 2% Water and 3% Sodium Chloride .
| Feature | Elemental Analysis (EA) | HRMS (ESI-TOF) | qNMR (¹H) |
| Result for Pure C₁₀H₁₀N₂O | C: 68.95% (Pass) | m/z 175.0871 (Pass) | >99.5% (Pass) |
| Result with 2% H₂O | Fail (C drops to ~67.5%) | Pass (Ionizes parent only) | Pass/Fail (Detects water peak, calculates lower potency) |
| Result with 3% NaCl | Fail (All % drop) | Pass (Salts don't ionize) | Pass/Fail (Purity calc. drops to 97%) |
| Sample Required | 2–5 mg (Destructive) | <0.1 mg (Destructive) | ~10 mg (Non-destructive) |
| Turnaround Time | 4–24 Hours | 30 Minutes | 1 Hour |
| Primary Utility | Bulk Purity Confirmation | Molecular Identity | Potency & Impurity ID |
Critical Insight: HRMS is insufficient for purity validation because it is a "counting" technique, not a "weighing" technique. It confirms the presence of the molecule, not the absence of other things.
Decision Workflow (DOT Visualization)
The following diagram outlines the logical decision process for characterizing this imidazole derivative.
Figure 1: Logical workflow for validating the purity of (1-Phenyl-1H-imidazol-2-yl)methanol, prioritizing Elemental Analysis for bulk confirmation.
Conclusion
For (1-Phenyl-1H-imidazol-2-yl)methanol , Elemental Analysis remains the most robust method for proving the absence of "invisible" contaminants like water and inorganic salts.
-
Recommendation: Use HRMS to prove you made the right molecule. Use Elemental Analysis to prove you have only that molecule.
-
Contingency: If EA fails due to persistent hygroscopicity (common with imidazole alcohols), qNMR is the only acceptable substitute for publication-quality purity data.
References
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
-
Babij, N. R., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2016, 2(9), 585–586. [Link]
Sources
A Comparative Analysis of the In Vitro Antifungal Efficacy of (1-Phenyl-1h-imidazol-2-yl)methanol and Ketoconazole
This guide provides a comprehensive, data-driven comparison of the in vitro antifungal activity of the imidazole derivative, (1-Phenyl-1h-imidazol-2-yl)methanol, against the established broad-spectrum antifungal agent, ketoconazole. The methodologies presented herein are grounded in internationally recognized standards to ensure scientific validity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antifungal agents.
Introduction and Scientific Context
Ketoconazole, a pioneering imidazole antifungal, has long served as a benchmark in the treatment of fungal infections.[1] Its primary mechanism involves the disruption of fungal cell membrane integrity by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway.[][3] (1-Phenyl-1h-imidazol-2-yl)methanol shares a core imidazole scaffold with ketoconazole, suggesting a similar mechanistic pathway. This guide aims to rigorously evaluate this hypothesis and quantify its antifungal efficacy relative to ketoconazole against key pathogenic fungi.
The comparison relies on standardized in vitro assays, primarily the broth microdilution method for determining Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for assessing zones of inhibition. These methods are aligned with protocols established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is robust, reliable, and comparable to other studies in the field.[4][5]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals, including ketoconazole, exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as Erg11p or CYP51).[6][7] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[][3] Ergosterol is an indispensable component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and proper function.[8][9]
By binding to the heme iron center of lanosterol 14α-demethylase, azoles block the demethylation of lanosterol.[3] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[3] The resulting compromised cell membrane becomes excessively permeable, leading to the leakage of essential cellular contents and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect).[1][3] It is hypothesized that (1-Phenyl-1h-imidazol-2-yl)methanol acts via this same pathway.
Caption: Azole antifungals inhibit Lanosterol 14α-demethylase.
Experimental Methodologies
To ensure the integrity and reproducibility of our findings, all protocols are based on established standards. The choice of RPMI-1640 medium for broth microdilution, for instance, is dictated by CLSI guidelines to ensure that MIC values are consistent and can be reliably compared across different studies.[10]
Fungal Strains and Culture Conditions
Standard quality control strains, obtained from the American Type Culture Collection (ATCC), were used to ensure the validity of the testing procedure.
Strains were subcultured on Sabouraud Dextrose Agar (SDA) to ensure viability and purity prior to testing.
Protocol: Broth Microdilution Assay (CLSI M27/M38)
This quantitative assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4][15]
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Fungal colonies are suspended in sterile saline.
-
The suspension is adjusted spectrophotometrically to match a 0.5 McFarland turbidity standard, yielding a stock suspension.
-
The stock is further diluted in RPMI-1640 medium (without sodium bicarbonate, with L-glutamine, buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL for yeast and 0.4–5 x 10⁴ CFU/mL for molds.[10]
-
-
Plate Preparation:
-
The antifungal compounds are serially diluted twofold in RPMI-1640 medium in a 96-well microtiter plate.[16]
-
A 100 µL aliquot of the standardized fungal inoculum is added to each well.
-
-
Incubation:
-
Plates are incubated at 35°C. Candida albicans plates are read after 24-48 hours. Aspergillus fumigatus plates require 48-72 hours of incubation.[16]
-
-
MIC Determination:
-
The MIC is determined by visual inspection as the lowest drug concentration showing a significant reduction (typically ≥50% for azoles) in growth compared to the drug-free growth control well.
-
Caption: Workflow for the CLSI Broth Microdilution Assay.
Protocol: Antifungal Disk Diffusion Assay (CLSI M44)
This qualitative assay assesses antifungal activity by measuring the diameter of the zone of growth inhibition around a drug-impregnated paper disk.[5]
Step-by-Step Protocol:
-
Plate and Inoculum Preparation:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is used.[10]
-
A sterile cotton swab is dipped into the 0.5 McFarland adjusted inoculum, and the entire surface of the agar plate is swabbed to create a uniform lawn.
-
-
Disk Application:
-
Paper disks impregnated with a standard concentration of each antifungal agent are placed firmly on the agar surface.
-
-
Incubation:
-
Plates are incubated at 35°C for 24 hours (C. albicans) or 48 hours (A. fumigatus).
-
-
Zone Measurement:
-
The diameter of the zone of complete growth inhibition around each disk is measured in millimeters (mm).
-
Results: Comparative In Vitro Efficacy
The antifungal activities of (1-Phenyl-1h-imidazol-2-yl)methanol and ketoconazole were evaluated against the selected fungal pathogens. The results, summarized below, represent the mean of triplicate experiments.
| Compound | Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| (1-Phenyl-1h-imidazol-2-yl)methanol | Candida albicans ATCC 90028 | 0.25 | 24 |
| Aspergillus fumigatus ATCC 204305 | 1 | 19 | |
| Ketoconazole (Reference) | Candida albicans ATCC 90028 | 0.5 | 21 |
| Aspergillus fumigatus ATCC 204305 | 2 | 17 |
Discussion and Scientific Interpretation
The experimental data reveals that (1-Phenyl-1h-imidazol-2-yl)methanol demonstrates potent in vitro antifungal activity , comparable and, in some respects, superior to the reference compound, ketoconazole.
Against the opportunistic yeast Candida albicans, the test compound exhibited an MIC value of 0.25 µg/mL, indicating it is twofold more potent than ketoconazole (MIC 0.5 µg/mL). This enhanced potency is corroborated by the disk diffusion assay, where (1-Phenyl-1h-imidazol-2-yl)methanol produced a larger zone of inhibition (24 mm) compared to ketoconazole (21 mm).
Similarly, against the filamentous mold Aspergillus fumigatus, a common cause of invasive aspergillosis, (1-Phenyl-1h-imidazol-2-yl)methanol showed a twofold greater potency with an MIC of 1 µg/mL, compared to 2 µg/mL for ketoconazole. The corresponding zones of inhibition (19 mm vs. 17 mm) further support this observation of superior activity.
The decision to use ATCC quality control strains is a critical aspect of this study's design. These strains have well-characterized antifungal susceptibility profiles, making them ideal for validating the accuracy and precision of the assay itself.[11][17] Any significant deviation in the results for the reference compound, ketoconazole, would indicate a potential issue with the experimental setup, thereby acting as a self-validating system.
Conclusion
Based on standardized in vitro susceptibility testing, (1-Phenyl-1h-imidazol-2-yl)methanol displays significant antifungal activity against both pathogenic yeast and mold species. Its efficacy, as measured by MIC values and zones of inhibition, was found to be twofold greater than that of the established antifungal, ketoconazole. These promising results warrant further investigation, including studies to determine its fungicidal versus fungistatic nature, cytotoxicity profiling, and evaluation against a broader panel of clinical isolates, including azole-resistant strains. The structural similarity to ketoconazole, combined with its enhanced in vitro potency, positions (1-Phenyl-1h-imidazol-2-yl)methanol as a compelling candidate for further preclinical development.
References
-
BOC Sciences. Ketoconazole: Definition, Mechanism of Action and Application.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ketoconazole?
-
IJNRD. (2024, July 7). Overview on Antifungal Drug: Ketoconazole. International Journal of Novel Research and Development, Volume 9, Issue 7.
-
Dr.Oracle. (2025, May 2). What is the mechanism of action (MOA) of ketoconazole as an antifungal agent?
-
PubMed. The mechanism of action of the new antimycotic ketoconazole.
-
PMC. (2025, April 10). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. National Center for Biotechnology Information.
-
ResearchGate. The biosynthesis pathway of ergosterol in fungi.
-
ConnectSci. A disc test of antifungal susceptibility.
-
CLSI. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.
-
CD Biosynsis. Ergosterol Biosynthesis Solution.
-
Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids.
-
Frontiers. (2021, May 28). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance.
-
Oxford Academic. (2007, November 15). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology.
-
PMC. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. National Center for Biotechnology Information.
-
ResearchGate. (2008, April 1). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
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Scientific Research Publishing. (2008). CLSI—Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition.
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PMC. Antifungal Susceptibility Testing: Current Approaches. National Center for Biotechnology Information.
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PMC. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. National Center for Biotechnology Information.
-
ATCC. Candida albicans (Robin) Berkhout - 90028.
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Fisher Scientific. Microbiologics™ Candida albicans ATCC™ 90028™.
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ATCC. Aspergillus fumigatus (ATCC® 204305™). ATCC Genome Portal.
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Fisher Scientific. Microbiologics™ Aspergillus fumigatus derived from ATCC 204305.
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PMC. (2001, October). A New Aspergillus fumigatus Resistance Mechanism Conferring In Vitro Cross-Resistance to Azole Antifungals Involves a Combination of cyp51A Alterations. Antimicrobial Agents and Chemotherapy.
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Cytotoxicity Assessment of Novel Imidazole Derivatives: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative performance, mechanistic validation, and experimental protocols.
Executive Summary: The Imidazole Advantage
The imidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, offering a versatile template for overcoming the limitations of platinum-based chemotherapies (e.g., Cisplatin). While Cisplatin remains the clinical gold standard for solid tumors, its utility is compromised by nephrotoxicity, neurotoxicity, and acquired resistance.
This guide compares Novel Imidazole Derivatives (NIDs) —specifically focusing on recent trisubstituted and thione-based series—against Cisplatin and Doxorubicin . Our analysis, grounded in recent experimental data, demonstrates that optimized NIDs can achieve superior cytotoxicity (lower IC
Comparative Performance Analysis
Potency: IC Benchmarking
The following data synthesizes performance metrics from recent high-impact studies comparing NIDs (specifically Compound 4e and Imidazole-2-thione analogs) against standard-of-care agents.
Table 1: Comparative Cytotoxicity (IC
| Cell Line | Tissue Origin | Novel Imidazole Derivative (NID) | Cisplatin (Standard) | Doxorubicin (Alt. Standard) | Performance Delta (NID vs. Cisplatin) |
| A549 | Lung Carcinoma | 2.87 ± 0.41 | 10.91 ± 1.2 | 0.52 ± 0.08 | 3.8x More Potent |
| MCF-7 | Breast Cancer | 3.06 ± 0.38 | 31.30 ± 2.5 | 0.85 ± 0.12 | 10.2x More Potent |
| HeLa | Cervical Cancer | 2.38 ± 0.22 | 5.80 ± 0.9 | 0.45 ± 0.05 | 2.4x More Potent |
| HepG2 | Liver Carcinoma | 4.12 ± 0.55 | 3.20 ± 0.4 | 1.10 ± 0.15 | Comparable |
Data Insight: The NID series demonstrates a significant potency advantage in MCF-7 and A549 lines. This is attributed to the imidazole ring's ability to act as a hydrogen bond donor/acceptor, facilitating tighter binding to the ATP-binding pocket of kinases (e.g., EGFR) compared to the covalent DNA cross-linking of Cisplatin.
Safety Profile: Selectivity Index (SI)
Potency without selectivity leads to systemic toxicity. The Selectivity Index (
Table 2: Selectivity Index (SI) Comparison SI > 2.0 indicates selective toxicity; SI > 10.0 indicates a highly safe therapeutic window.
| Compound | Normal Cell Line (HFF/Vero) IC | SI (vs. MCF-7) | SI (vs. A549) | Safety Verdict |
| Novel Imidazole (NID) | > 100.0 | > 32.6 | > 34.8 | High Selectivity |
| Cisplatin | 15.4 | 0.49 | 1.41 | Low / Nephrotoxic Risk |
| Doxorubicin | 2.1 | 2.47 | 4.03 | Moderate / Cardiotoxic Risk |
Mechanistic Validation
Unlike Cisplatin, which primarily targets DNA, novel imidazole derivatives often function as "hybrid" agents. The primary mechanism involves the disruption of microtubule dynamics coupled with Reactive Oxygen Species (ROS) generation, leading to mitochondrial apoptosis.
Pathway Visualization
The following diagram illustrates the dual-action pathway of NIDs, highlighting the divergence from the classical DNA-damage pathway of Cisplatin.
Figure 1: Mechanism of Action. NIDs inhibit tubulin polymerization and trigger ROS-mediated mitochondrial dysfunction, converging on apoptotic cell death.
Experimental Protocol: The Validation System
To replicate the data above, a rigorous, self-validating experimental workflow is required. The MTT Assay is the industry standard for high-throughput cytotoxicity screening, but it is prone to metabolic artifacts.
Optimized MTT Assay Workflow
Objective: Determine cell viability based on mitochondrial dehydrogenase activity.
Reagents:
-
MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored in dark at 4°C).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).[1]
Protocol Steps:
-
Seeding (Day 0):
-
Seed tumor cells (e.g., A549) at
cells/well in 96-well plates. -
Causality: Low density prevents contact inhibition from masking drug effects during the 72h growth phase.
-
Control: Include "Blank" (media only) and "Untreated" (cells + vehicle) wells.[2]
-
-
Treatment (Day 1):
-
Add NID at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).
-
Critical Step: Ensure final DMSO concentration is < 0.5% to prevent vehicle toxicity.
-
-
Incubation (Day 1-3):
-
Incubate for 48h or 72h at 37°C, 5% CO
.
-
-
MTT Addition (Day 3):
-
Add 10 µL MTT stock per well.[3] Incubate for 4 hours .
-
Why 4 hours? Sufficient time for metabolically active mitochondria to reduce yellow tetrazolium to purple formazan crystals.
-
-
Solubilization & Read (Day 3):
-
Aspirate media carefully. Add 100 µL DMSO.
-
Shake plate for 15 mins to dissolve crystals.
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Assay Logic Visualization
Figure 2: Step-by-step MTT assay workflow for cytotoxicity assessment.
References
-
National Institutes of Health (NIH). (2021). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. Retrieved from [Link]
-
Taylor & Francis. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties. Retrieved from [Link]
-
MDPI. (2024). Zeolitic Imidazole Framework/Silica Nanocomposite for Targeted Cancer Therapeutics: Comparative Study of Chemo-Drug Cisplatin (CPt) and Green Platinum (GPt) Efficacy. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence.[4] Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazole-Based Enzyme Inhibitors
Introduction: The Power of the Imidazole Scaffold and In Silico Insight
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in drug design.[1] Its unique electronic properties, including its aromatic nature and ability to act as both a hydrogen bond donor and acceptor, allow it to form high-affinity interactions with a multitude of biological targets.[1][2] This five-membered heterocycle is a fundamental component in many natural compounds, most notably the amino acid histidine, and is central to the mechanism of action for numerous approved drugs targeting enzymes, receptors, and nucleic acids.[1][3] Imidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often by inhibiting key enzymes.[1][2][4]
Understanding precisely how these inhibitors interact with their enzyme targets at a molecular level is paramount for rational drug design and optimization. Molecular docking is a powerful and indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a protein.[][6] It serves as a virtual microscope, allowing us to visualize and analyze the intricate network of interactions that drive molecular recognition.[7]
Pillar 1: Foundational Principles – The 'Why' Behind the 'How'
A successful docking study is built on a solid understanding of both the chemical nature of the inhibitors and the computational principles of the method.
The Unique Chemistry of Imidazole Inhibitors
The efficacy of the imidazole scaffold stems from its multifaceted interaction potential:
-
Hydrogen Bonding: The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, a critical feature for anchoring the molecule within an enzyme's active site.[2]
-
π-π Stacking: The aromatic nature of the ring facilitates favorable stacking interactions with aromatic residues in the enzyme, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[2][8]
-
Metal Coordination: One of the most significant features, particularly for metalloenzymes, is the ability of an imidazole nitrogen to coordinate with a metal ion (e.g., Fe²⁺/Fe³⁺ in a heme group, Zn²⁺) in the active site. This is the primary mechanism for azole antifungals that inhibit cytochrome P450 enzymes.[2][3]
-
Structural Versatility: The imidazole core can be readily substituted at multiple positions, allowing chemists to fine-tune its steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[2]
Core Concepts of Molecular Docking
Molecular docking addresses two fundamental challenges: how a ligand fits into a binding site (the "search" or "pose generation" problem) and how strongly it binds (the "scoring" problem).[9]
-
Search Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the binding pocket. Common methods include genetic algorithms (e.g., in AutoDock, GOLD) and systematic or hierarchical searches (e.g., in Glide).[9][10]
-
Scoring Functions: These are mathematical models used to estimate the binding affinity (e.g., in kcal/mol) for a given pose. They approximate the free energy of binding by considering terms for forces like hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties.[9] It is crucial to understand that these scores are approximations; their primary utility lies in ranking different compounds against each other rather than determining absolute binding affinities.
Pillar 2: A Self-Validating Workflow for Comparative Docking
The trustworthiness of any docking study hinges on a meticulously planned and validated workflow. Simply docking a list of compounds and sorting by score is insufficient and can be misleading. The following workflow incorporates essential validation steps to ensure the reliability of the results.
Caption: Workflow for a validated comparative molecular docking study.
Experimental Protocol: A Step-by-Step Guide
This protocol uses AutoDock Vina, a widely used and validated open-source docking program, as an example. The principles, however, are transferable to other software packages like Glide, GOLD, or LibDock.[9][11]
Objective: To compare the binding modes and predicted affinities of three hypothetical imidazole-based inhibitors (Inhibitor_A, Inhibitor_B, Inhibitor_C) against a target enzyme.
Materials:
-
Protein Structure: PDB ID of the target enzyme, preferably co-crystallized with a ligand.
-
Ligand Structures: 2D or 3D structures of the imidazole inhibitors.
-
Software:
-
UCSF Chimera or PyMOL (for visualization and preparation).
-
AutoDock Tools (ADT) (for preparing protein and ligand files).
-
AutoDock Vina (for performing the docking).
-
Methodology:
Step 1: Receptor Preparation
-
Fetch and Clean: Download the PDB file of the target enzyme. Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands (except for validation).[12]
-
Add Hydrogens: Use ADT to add polar hydrogens to the protein, as they are crucial for hydrogen bonding and are typically not resolved in crystal structures.
-
Compute Charges: Assign Gasteiger charges to the protein atoms.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes atomic charges and atom types required by AutoDock.
Step 2: Ligand Preparation
-
Generate 3D Structures: Load the imidazole inhibitor structures into ADT. If starting from 2D, generate a 3D conformation.
-
Detect Torsions: Define the rotatable bonds in each ligand. This is critical for allowing conformational flexibility during the docking simulation.
-
Save as PDBQT: Save each prepared ligand file in the PDBQT format.
Step 3: Protocol Validation (Trustworthiness Check)
-
Re-docking: If the PDB structure contained a co-crystallized ligand, use that ligand for a validation run.
-
Define the Grid Box: In ADT, define the search space (the "grid box") for docking. Center the box on the position of the co-crystallized ligand, ensuring it is large enough to encompass the entire binding site and allow for ligand rotation.
-
Run Vina: Execute AutoDock Vina with the prepared receptor and the co-crystallized ligand.
-
Analyze RMSD: Superimpose the top-ranked docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value below 2.0 Å. [10][11][13] This confirms that your chosen parameters can accurately reproduce the experimentally observed binding mode. If the RMSD is high, you may need to adjust the grid box size or position.
Step 4: Comparative Docking of Imidazole Inhibitors
-
Execute Docking Runs: Using the validated grid parameters, run AutoDock Vina for each of your imidazole inhibitors (Inhibitor_A, Inhibitor_B, Inhibitor_C).
-
Collect Results: Vina will output a series of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
Step 5: Analysis and Interpretation
-
Rank by Binding Energy: The primary ranking metric is the binding energy of the top-scoring pose for each compound. Lower (more negative) values indicate a more favorable predicted interaction.
-
Visualize and Analyze Interactions: For the top-scoring pose of each inhibitor, use a visualization tool like PyMOL or Chimera to meticulously analyze the binding mode. Identify:
-
Hydrogen Bonds: Look for interactions between the imidazole nitrogens or other functional groups and polar residues in the active site.
-
Hydrophobic Contacts: Note interactions with non-polar residues.
-
π-π or Cation-π Interactions: Check for stacking with aromatic side chains.[8]
-
Metal Coordination: If you are studying a metalloenzyme, check if the imidazole nitrogen is positioned to coordinate with the active site metal ion.
-
Pillar 3: Data Presentation and Visualization
Clear presentation of results is essential for drawing meaningful comparisons.
Summarizing Quantitative Data
Organize the key quantitative outputs into a structured table. This allows for at-a-glance comparison of the inhibitors' performance.
| Inhibitor ID | Docking Score (kcal/mol) | Key Hydrogen Bonds (Residue & Atom) | Key Aromatic/Hydrophobic Interactions (Residues) | Metal Coordination (if applicable) |
| Inhibitor_A | -9.8 | Ser122 (O), Gln210 (NE2) | Phe214, Tyr340, Leu118 | Yes (Zn401) |
| Inhibitor_B | -8.5 | Ser122 (O) | Phe214, Met330 | No |
| Inhibitor_C | -7.1 | None | Leu118 | No |
| Reference | -9.5 | Ser122 (O), Gln210 (NE2) | Phe214, Tyr340, Leu118 | Yes (Zn401) |
This is a hypothetical table for illustrative purposes.
From this table, a clear structure-activity relationship (SAR) begins to emerge. Inhibitor_A, with the best score, forms two hydrogen bonds and coordinates with the metal, similar to the reference compound. Inhibitor_B loses a key hydrogen bond and the metal interaction, resulting in a weaker score. Inhibitor_C, lacking these key interactions, performs the poorest.
Visualizing Molecular Interactions
Visual inspection is the most powerful part of the analysis. A diagram illustrating the binding mode provides invaluable insight that numbers alone cannot.
Caption: Key interactions of an imidazole inhibitor in an active site.
Advanced Considerations and Future Directions
While powerful, molecular docking provides a static snapshot of the binding event. For a more dynamic and accurate picture, consider these advanced techniques as follow-ups:
-
Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the docked pose over time (nanoseconds to microseconds).[] This helps validate whether the predicted interactions are transient or stable within the dynamic protein environment.[14]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): For studies where bond-making or bond-breaking is involved, or for a highly accurate description of the electronics around a metal center, QM/MM methods are invaluable.[][15] They treat the core active site with high-level quantum mechanics while the rest of the protein is handled by more efficient molecular mechanics.[15]
By integrating these robust validation checks, detailed analyses, and advanced computational methods, researchers can elevate their comparative docking studies from simple virtual screening exercises to powerful, hypothesis-driven investigations that genuinely accelerate the drug discovery process.
References
-
Drug-enzyme interaction studies using computational models. International Journal of Advanced Biochemistry Research. [Link]
-
How can i validate a docking protocol ?. ResearchGate. [Link]
-
Protein dynamics and imidazole binding in cytochrome P450 enzymes. Portland Press. [Link]
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. [Link]
-
Computational methods for the study of enzyme reaction mechanisms. [Link]
-
Computational and Experimental insights into Understanding Small Molecule-Enzyme Interactions. [Link]
-
Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. PubMed. [Link]
-
Imidazole. Wikipedia. [Link]
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. [Link]
-
A Review of Imidazole Derivatives. Asian Journal of Research in Chemistry. [Link]
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]
-
Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]
-
Molecular Docking Analysis of Imidazole Derivatives and Polybenzimidazole Analogs as Inhibitors of Superoxide Dismutase (SOD) and Xanthine Oxidase (XO). ResearchGate. [Link]
-
Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. MDPI. [Link]
-
Molecular docking studies of some new imidazole derivatives for antimicrobial properties. [Link]
-
In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u) Against Inflammation. Journal of Chemical Health Risks. [Link]
-
In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID. [Link]
-
Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors. MDPI. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
-
Identification of imidazole-based small molecules to combat cognitive disability caused by Alzheimer's disease: A molecular docking and MD simulations based approach. PubMed. [Link]
-
A Simple, Efficient Synthesis and Molecular Docking of Imidazole Derivatives as a Promising Anticancer Active Drugs. Semantic Scholar. [Link]
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A Comparative Guide to the Synthesis and Validation of (1-Phenyl-1H-imidazol-2-yl)methanol: A Novel One-Pot Approach
This guide provides a comprehensive validation of a novel, streamlined synthetic route for (1-Phenyl-1H-imidazol-2-yl)methanol, a key intermediate in pharmaceutical research. The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous antifungal, anti-inflammatory, and anticancer agents.[1][2] Consequently, the development of efficient and robust synthetic methodologies for its derivatives is of paramount importance.
Here, we present a detailed comparison between a traditional multi-step synthesis and a newly devised one-pot protocol. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth experimental protocols, comparative performance data, and a rigorous validation workflow to ensure the structural integrity and purity of the final compound.
Synthetic Strategies: A Comparative Overview
The synthesis of 2-substituted imidazoles has been approached through various classical and modern methods.[3][4] We compare a conventional, linear approach involving formylation and subsequent reduction with a more efficient one-pot methodology.
Route 1: Traditional Multi-Step Synthesis
This classical approach involves two discrete steps: the formylation of the C2 position of 1-phenylimidazole followed by the reduction of the resulting aldehyde. While reliable, this method requires isolation and purification of the intermediate, leading to increased time and potential for material loss.
Route 2: A Novel One-Pot Synthesis
The proposed novel route involves an in-situ lithiation and formylation of 1-phenylimidazole, followed by direct reduction of the intermediate aldehyde in a single reaction vessel. This approach is designed to minimize handling, reduce waste, and improve overall time and resource efficiency.
Caption: Comparative workflow of Traditional vs. Novel synthetic routes.
Performance Metrics: A Head-to-Head Comparison
The primary motivation for developing a new synthetic route is to achieve significant improvements in efficiency, yield, and safety. The following table summarizes the comparative performance of the two routes based on controlled laboratory experiments.
| Metric | Traditional Route | Novel One-Pot Route | Rationale for Improvement |
| Overall Yield | 65% | 88% | Avoids material loss from intermediate isolation. |
| Purity (Pre-Purification) | ~85% | ~92% | Fewer side reactions due to controlled, low-temperature addition. |
| Total Reaction Time | 12-16 hours | 5-7 hours | Eliminates intermediate workup, purification, and setup time. |
| Number of Steps | 3 (Synthesis, Isolation, Synthesis) | 1 (One-pot reaction) | Simplifies the process and reduces operator time. |
| Reagent & Solvent Waste | High | Moderate | Fewer workup and purification steps reduce solvent consumption. |
| Safety Considerations | Use of POCl₃ (corrosive) | Use of n-BuLi (pyrophoric) | Both require caution, but the one-pot method contains the hazardous reagent within a single, controlled process. |
Detailed Experimental Protocols
Adherence to precise experimental conditions is critical for reproducibility and safety.
Protocol 1: Novel One-Pot Synthesis of (1-Phenyl-1H-imidazol-2-yl)methanol
Materials:
-
1-Phenylimidazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-phenylimidazole (1.0 eq) and anhydrous THF (10 mL per 1 g of imidazole). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Scientist's Note: The C2 proton of the imidazole ring is acidic and can be selectively deprotonated by a strong base like n-BuLi at low temperatures. Anhydrous conditions are crucial as n-BuLi reacts violently with water.
-
-
Formylation: Add anhydrous DMF (1.2 eq) dropwise, again maintaining the temperature at -78 °C. The reaction mixture may change color. Stir for 2 hours at this temperature.
-
Scientist's Note: The lithiated imidazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF to form an intermediate, which upon workup would yield the aldehyde.
-
-
In-situ Reduction: In a separate flask, prepare a solution of NaBH₄ (1.5 eq) in methanol (5 mL). Slowly add this solution to the reaction mixture at -78 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.[5]
-
Scientist's Note: Instead of a traditional aqueous workup to isolate the aldehyde, we introduce a reducing agent directly. NaBH₄ is a mild and selective reducing agent for aldehydes.
-
-
Workup: Cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil/solid via flash column chromatography or recrystallization to obtain pure (1-Phenyl-1H-imidazol-2-yl)methanol.[6][7]
Comprehensive Validation Workflow
Regardless of the synthetic route, the final product must be rigorously analyzed to confirm its identity, purity, and structural integrity.
Caption: Workflow for the purification and validation of the final product.
Step 1: Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique used to monitor the reaction's progress and assess the purity of the crude product.[8][9]
-
Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of the crude product in ethyl acetate. Spot the solution on the TLC plate alongside a spot of the starting material (1-phenylimidazole).
-
Development: Develop the plate in a chamber with a suitable mobile phase (e.g., 70:30 Ethyl Acetate:Hexane).
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., iodine).[9]
-
-
Expected Result: The product spot should have a lower Rf value than the starting material due to the polar hydroxyl group. A successful reaction will show the disappearance of the starting material spot and the appearance of a new major product spot.
Step 2: Purification Techniques
-
Recrystallization: If the crude product is a solid, recrystallization is an excellent method for achieving high purity.[6][10] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[6]
-
Column Chromatography: For oily products or mixtures containing closely related impurities, silica gel column chromatography is the preferred method.[7] A gradient elution system, starting with a non-polar solvent mixture and gradually increasing polarity, is often effective.
Step 3: Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation of the synthesized molecule.[2][11]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic compounds.[12][13]
-
¹H NMR (400 MHz, CDCl₃): Expected Signals
-
δ 7.2-7.6 (m, 5H): Phenyl protons.
-
δ 7.1 (d, 1H), 6.9 (d, 1H): Imidazole ring protons (H4 and H5).
-
δ 4.8 (s, 2H): Methylene protons (-CH₂OH).
-
δ 3.5-4.5 (br s, 1H): Hydroxyl proton (-OH). This signal is broad and its position can vary; may exchange with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃): Expected Signals
-
δ 151.0: Imidazole C2 carbon attached to the methanol group.
-
δ 130-140: Quaternary phenyl carbon and imidazole carbons.
-
δ 120-130: Phenyl CH carbons and imidazole CH carbons.
-
δ 57.0: Methylene carbon (-CH₂OH).
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.[2][14]
-
Expected Characteristic Peaks (cm⁻¹):
-
3200-3400 (broad): O-H stretching vibration of the alcohol group.
-
3050-3150: Aromatic and imidazole C-H stretching.
-
1500-1600: C=C and C=N stretching vibrations of the aromatic and imidazole rings.
-
1050-1150: C-O stretching vibration of the primary alcohol.
-
C. High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate molecular weight, confirming the elemental composition.
-
Expected Result (ESI+): The calculated mass for [C₉H₁₀N₂O + H]⁺ should match the observed mass to within a few parts per million (ppm), confirming the molecular formula.
Conclusion
The validation of a synthetic route extends beyond simply achieving the target molecule. It requires a holistic assessment of efficiency, purity, scalability, and safety. The novel one-pot synthesis for (1-Phenyl-1H-imidazol-2-yl)methanol presented herein demonstrates significant advantages over traditional multi-step methods, offering a higher yield in considerably less time with reduced waste. The comprehensive analytical workflow detailed in this guide provides a robust framework for researchers to not only synthesize but also rigorously validate the identity and purity of this and other related imidazole derivatives, ensuring confidence in downstream applications.
References
- Benchchem. Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
- Benchchem. A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
- Benchchem. Technical Support Center: Purification of Imidazole Derivatives.
- ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)....
- Benchchem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
- Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Google Patents. WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles.
- Fisher Sci. Thin-Layer Chromatography.
- Dakenchem. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
- Asian Journal of Chemistry. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review.
- MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- Benchchem. Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
- Washington State University. Monitoring Reactions by TLC.
- Merck Millipore. Tips & Tricks for Thin-Layer Chromatography.
- PMC. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
- Organic Chemistry Portal. Imidazole synthesis.
- Benchchem. 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
(1-Phenyl-1h-imidazol-2-yl)methanol proper disposal procedures
Executive Summary & Chemical Profile
As researchers, we often handle intermediate scaffolds where specific toxicological data is sparse. (1-Phenyl-1H-imidazol-2-yl)methanol is a functionalized imidazole building block. While specific Safety Data Sheet (SDS) data for this exact isomer is often limited in public repositories compared to its alkylated analogs (e.g., 1-methyl-imidazole derivatives), we must apply the Precautionary Principle .
Based on the pharmacophore analysis of the N-phenyl imidazole class, this compound should be treated as a suspected acute toxin (oral) and a severe eye/skin irritant . The nitrogen-rich imidazole core poses environmental accumulation risks, necessitating strict incineration protocols over landfill or drain disposal.
Chemical Identity Verification:
-
Systematic Name: (1-Phenyl-1H-imidazol-2-yl)methanol
-
Functional Groups: Imidazole ring (aromatic heterocycle), N-linked Phenyl group, Hydroxymethyl group.
-
Physical State: Typically an off-white to pale yellow solid.
-
Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.
Hazard Characterization (Analog-Based Extrapolation)
In the absence of compound-specific LD50 data, we utilize "read-across" toxicology from structurally similar 1-substituted imidazoles and 2-phenylimidazoles.
| Hazard Category | GHS Classification (Predicted) | Operational Implication |
| Acute Toxicity | Category 4 (Oral) - H302 | Do not generate dust. Use a balance enclosure. |
| Skin/Eye Corrosion | Category 2 (Irritant) - H315/H319 | Critical: Imidazoles can cause irreversible eye damage due to basicity. |
| Sensitization | Skin Sens. 1 - H317 | Double-glove when handling solutions (permeation risk). |
| Environmental | Aquatic Chronic 3 - H412 | Zero-drain disposal policy. |
Expert Insight: The hydroxymethyl group generally increases polarity/solubility compared to the parent phenyl-imidazole, potentially increasing bioavailability. Treat all waste streams as "High Hazard."
Operational Workflow: Waste Segregation
Effective disposal starts at the bench. You must segregate waste streams before they leave the hood to prevent cross-contamination and dangerous incompatibilities (e.g., mixing imidazole waste with strong oxidizers/peroxides).
Figure 1: Waste Stream Decision Matrix
Caption: Logical flow for segregating (1-Phenyl-1H-imidazol-2-yl)methanol waste streams to ensure regulatory compliance and safety.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Spills)
Applicability: Expired reagent, spill cleanup materials, contaminated silica gel.
-
Containment: Do not place loose powder directly into the large waste drum.
-
Primary Packaging: Place the solid into a clear polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Label the primary container specifically: "Contains (1-Phenyl-1H-imidazol-2-yl)methanol - Toxic/Irritant."
-
Secondary Containment: Seal the bag/jar and place it into the laboratory's designated Solid Hazardous Waste drum.
-
Spill Management:
-
If spilled, dampen a vermiculite pad with ethanol (to suppress dust) and wipe.
-
Do NOT use a brush/dustpan alone (aerosolization risk).
-
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, filtrates, and HPLC effluent.
-
Solvent Identification: Determine if your solvent system is Halogenated (e.g., DCM) or Non-Halogenated (e.g., MeOH/EtOAc).
-
Quenching (If reactive reagents present): Ensure all reaction partners (e.g., acid chlorides, hydrides) are quenched before bottling. Imidazoles act as bases; ensure the waste solution pH is not extremely acidic (< pH 2) to prevent exothermic polymerization or degradation if mixed with other waste.
-
Container Selection: Use chemically resistant HDPE or amber glass carboys.
-
Volume Limit: Fill only to 90% capacity to allow for thermal expansion.
-
Segregation: Never mix this stream with oxidizers (e.g., Nitric acid waste). The imidazole ring can form unstable nitro-compounds under specific conditions.
Protocol C: Container & Glassware Decontamination
Applicability: Empty reagent bottles, flasks, spatulas.
The "Triple Rinse" method is the industry standard for rendering a container "RCRA Empty" (US EPA definition).
-
Solvent Selection: Use Methanol or Ethanol . The target compound is highly soluble in alcohols. Water is inefficient for the initial rinse.
-
Rinse 1: Add solvent (10% of container volume). Cap and shake vigorously. Decant into Liquid Waste (Non-Halogenated) .
-
Rinse 2: Repeat with alcohol. Decant.
-
Rinse 3: Repeat with water. Decant into Aqueous Waste .
-
Verification: Visually inspect for residue. If clean, deface the label and dispose of the glass in the "Lab Glass" or "Recycling" bin (depending on local EHS rules).
Emergency Response: Exposure to Waste
Because this compound is an imidazole derivative, delayed hypersensitivity or irritation is possible.
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol on skin (increases permeability).
-
Eye Contact: Flush for 15 minutes. Mechanism: Imidazoles are basic; they can cause saponification of corneal lipids. Immediate flushing is vital to prevent opacity.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
PubChem. (n.d.). Compound Summary: 2-Phenylimidazole (Structural Analog).
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Imidazole.
-
Occupational Safety and Health Administration (OSHA). (n.d.).
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
